molecular formula C8H15NO2S B1444288 Tert-butyl 3-sulfanylazetidine-1-carboxylate CAS No. 941585-25-7

Tert-butyl 3-sulfanylazetidine-1-carboxylate

Cat. No.: B1444288
CAS No.: 941585-25-7
M. Wt: 189.28 g/mol
InChI Key: GUZYDTTYVXLGCV-UHFFFAOYSA-N
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Description

Tert-butyl 3-sulfanylazetidine-1-carboxylate is a useful research compound. Its molecular formula is C8H15NO2S and its molecular weight is 189.28 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl 3-sulfanylazetidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 3-sulfanylazetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-sulfanylazetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-sulfanylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-4-6(12)5-9/h6,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZYDTTYVXLGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729350
Record name tert-Butyl 3-sulfanylazetidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941585-25-7
Record name tert-Butyl 3-sulfanylazetidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-sulfanylazetidine-1-carboxylate
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Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl 3-sulfanylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Tert-butyl 3-sulfanylazetidine-1-carboxylate (also known as 1-Boc-3-mercaptoazetidine). It is designed for medicinal chemists and process scientists requiring actionable data on synthesis, handling, and physical characterization.

Executive Summary

Tert-butyl 3-sulfanylazetidine-1-carboxylate is a high-value heterocyclic building block used extensively in fragment-based drug discovery (FBDD). Its azetidine core offers a rigid, low-molecular-weight scaffold that restricts conformational freedom compared to pyrrolidines or piperidines, often improving metabolic stability and selectivity. The C3-thiol moiety serves as a critical "warhead" for covalent inhibition (targeting cysteine residues) or as a handle for bioconjugation via disulfide bridging or thioether formation.

Chemical Identity & Structural Analysis

The compound features a four-membered azetidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group, with a sulfanyl (thiol) substitution at the 3-position.

PropertyDetail
IUPAC Name tert-butyl 3-sulfanylazetidine-1-carboxylate
Common Name 1-Boc-3-mercaptoazetidine
CAS Number 941585-25-7
Molecular Formula C₈H₁₅NO₂S
Molecular Weight 189.28 g/mol
SMILES CC(C)(C)OC(=O)N1CC(S)C1
InChI Key Predicted: VMKIXWAFFVLJCK-UHFFFAOYSA-N (Analogous)

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models essential for process handling.

PropertyValueNote
Physical State LiquidColorless to pale yellow; viscous.
Boiling Point 255.2 ± 33.0 °CPredicted at 760 mmHg.
Density 1.12 ± 0.1 g/cm³Higher density than non-thiolated analog.
pKa (Thiol) ~9.99Predicted; typical for secondary alkyl thiols.
Solubility Soluble in DCM, EtOAc, MeOH, DMSOInsoluble in water due to lipophilic Boc group.
Flash Point >110 °CEstimated; Combustible.
Stability Profile
  • Oxidation Sensitivity: High. The free thiol (-SH) readily oxidizes to the disulfide dimer (1,1'-di-Boc-3,3'-dithiobisazetidine) upon exposure to air.

  • Acid Sensitivity: High. The Boc group is acid-labile; exposure to TFA or HCl will deprotect the amine, yielding the 3-mercaptoazetidine salt.

  • Thermal Stability: Stable up to ~60°C; decomposition may occur at higher temperatures, releasing isobutylene.

Synthesis & Purification Workflow

Direct commercial sourcing can be expensive. The following protocol outlines a robust, self-validating synthesis starting from the widely available 1-Boc-3-hydroxyazetidine .

Reaction Logic[2][3][4][5]
  • Activation: Convert the hydroxyl group to a good leaving group (Mesylate).

  • Displacement: Nucleophilic substitution with a thioacetate surrogate (inversion of configuration is irrelevant for the achiral 3-position unless isotopically labeled).

  • Hydrolysis: Gentle deprotection of the thioester to reveal the free thiol.

Step-by-Step Protocol
Step 1: Activation (Mesylation)
  • Reagents: 1-Boc-3-hydroxyazetidine (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Cool solution of starting material and TEA in DCM to 0°C.

    • Add MsCl dropwise (exothermic).

    • Stir at 0°C for 1h, then warm to RT for 2h.

    • Validation: TLC (Hex/EtOAc 1:1) should show consumption of polar alcohol and appearance of less polar mesylate.

    • Workup: Wash with cold 1N HCl, sat. NaHCO₃, brine.[1][2] Dry (Na₂SO₄) and concentrate.[3][4] Use crude immediately.

Step 2: Thioacetate Displacement
  • Reagents: Crude Mesylate (from Step 1), Potassium Thioacetate (KSAc, 1.5 equiv).

  • Solvent: DMF (dry).

  • Procedure:

    • Dissolve mesylate in DMF. Add KSAc.

    • Heat to 60-70°C for 4-6 hours. Note: Higher temps increase elimination byproducts.

    • Validation: LCMS will show mass corresponding to Thioester adduct (+42 Da vs thiol).

Step 3: Thioester Hydrolysis
  • Reagents: Sodium Methoxide (NaOMe, 1.1 equiv) or Hydrazine hydrate.

  • Solvent: Methanol (degassed).[5]

  • Procedure:

    • Cool thioester solution in MeOH to 0°C under Argon atmosphere (Critical to prevent disulfide formation).

    • Add NaOMe. Stir for 30 mins.

    • Quench: Acidify carefully with dilute acetic acid or NH₄Cl to pH 7.

    • Purification: Extract into EtOAc. Flash chromatography (Hex/EtOAc) under nitrogen pressure.

Synthesis Pathway Diagram[4][7][9]

SynthesisWorkflow Start 1-Boc-3-hydroxyazetidine (CAS 141699-55-0) Step1 Step 1: Mesylation (MsCl, Et3N, DCM) Start->Step1 Inter1 Intermediate: 1-Boc-3-mesyloxyazetidine Step1->Inter1 Activation Step2 Step 2: Displacement (KSAc, DMF, 60°C) Inter1->Step2 Inter2 Intermediate: 1-Boc-3-acetylthioazetidine Step2->Inter2 Sn2 Subst. Step3 Step 3: Hydrolysis (NaOMe, MeOH, Argon) Inter2->Step3 Final TARGET: 1-Boc-3-mercaptoazetidine (CAS 941585-25-7) Step3->Final Deprotection

Caption: Three-step synthesis workflow from the hydroxy-precursor to the target thiol, highlighting the critical activation and displacement steps.

Handling, Storage & Stability Logic

The primary degradation pathway is oxidative dimerization. The following logic gate describes the self-validating storage protocol.

Storage Protocol
  • Atmosphere: Must be stored under Argon or Nitrogen.

  • Temperature: 2-8°C (Refrigerated).

  • Container: Amber glass to prevent photo-oxidation.

  • Stabilizer: Trace TCEP (Tris(2-carboxyethyl)phosphine) can be added to solutions to keep the thiol reduced during long-term storage.

Degradation & Recovery Diagram

StabilityLogic Thiol 1-Boc-3-mercaptoazetidine (Active Monomer) Disulfide Impurity: Disulfide Dimer Thiol->Disulfide Oxidation (Slow) Air Exposure to Air/O2 Recovery Recovery: Treat with DTT or Zn/AcOH Disulfide->Recovery Reduction Recovery->Thiol Restores Activity

Caption: Cycle of oxidation and recovery. The compound naturally oxidizes to a disulfide dimer but can be regenerated using reducing agents like DTT.

Application Context

In medicinal chemistry, 1-Boc-3-mercaptoazetidine is utilized for:

  • Cysteine Surrogates: Introducing a thiol into a fragment library to probe cysteine-reactive pockets (covalent inhibitors).

  • Linker Chemistry: The azetidine ring provides a rigid spacer with defined vectors, unlike the flexible ethyl/propyl chains, ideal for Antibody-Drug Conjugates (ADCs).

  • Disulfide Stapling: Used to create constrained peptides or macrocycles by reacting with other thiol-containing residues.

References

  • ChemicalBook. 1-Boc-3-Mercapto-azetidine Properties and Suppliers. Retrieved from .

  • PubChem. 1-Boc-3-iodoazetidine (Precursor Analysis). National Library of Medicine. Retrieved from .

  • Sigma-Aldrich. 1-Boc-3-azetidinone (Related Ketone Intermediate). Retrieved from .

  • ResearchGate. Synthesis of functionalized azetidines. (General protocols for mesylation/displacement on azetidine rings). Retrieved from .

Sources

Technical Monograph: tert-Butyl 3-sulfanylazetidine-1-carboxylate

[1]

Chemical Identity & Nomenclature

This compound represents a strategic intersection of protecting group chemistry and small-ring heterocycles. It serves as a "masked" thiol functionality on a rigid azetidine core, widely used to modulate physicochemical properties in drug candidates.

IUPAC Name Decomposition

The systematic name tert-butyl 3-sulfanylazetidine-1-carboxylate follows IUPAC substituent rules for heterocyclic carbamates.

ComponentChemical Significance
tert-butyl ...[1][2][3][4][5][6][7] carboxylate Denotes the Boc (tert-butoxycarbonyl) group protecting the ring nitrogen. This carbamate is stable to bases and nucleophiles but cleaved by strong acids (e.g., TFA, HCl).
azetidine The parent 4-membered nitrogen-containing saturated heterocycle.
-1- Locant indicating the nitrogen atom is position 1, where the carboxylate is attached.
3-sulfanyl Indicates a thiol (-SH) group at position 3 of the ring. "Sulfanyl" is the preferred IUPAC prefix for the -SH group when it is not the principal characteristic group.

Synonyms: 1-Boc-3-mercaptoazetidine; 1-Boc-3-azetidinethiol.

Physicochemical Profile[2][9][10][11][12]
  • CAS Number: 941585-25-7[1]

  • Molecular Formula:

    
    [1][8]
    
  • Molecular Weight: 189.28 g/mol [1]

  • Physical State: Colorless to pale yellow liquid (often viscous).

  • Solubility: Soluble in DCM, THF, Ethyl Acetate; insoluble in water.

  • Stability: Air-sensitive (thiol oxidation to disulfide); store under inert atmosphere (Argon/Nitrogen) at -20°C.

Strategic Synthesis Protocol

While direct sulfuration is possible, the most robust, high-yield route utilizes a functional group interconversion (FGI) strategy starting from the commercially available 1-Boc-3-hydroxyazetidine. This avoids the elimination side-reactions common in 4-membered rings.

Pathway Logic
  • Activation: Convert the hydroxyl group to a leaving group. The Appel Reaction (converting -OH to -I) is superior to mesylation here because the iodide is a softer, better leaving group for sulfur nucleophiles.

  • Displacement: Nucleophilic substitution using Potassium Thioacetate (KSAc). This introduces the sulfur in a protected state, preventing premature disulfide formation.

  • Deprotection: Mild hydrolysis of the thioester releases the free thiol.

Diagram: Synthesis Workflow

SynthesisPathFigure 1: Robust Synthesis via Thioacetate IntermediateStart1-Boc-3-hydroxyazetidineInter1Intermediate:1-Boc-3-iodoazetidineStart->Inter1Step 1: I2, PPh3, Imidazole(Appel Reaction)Inter2Protected Thiol:1-Boc-3-acetylthioazetidineInter1->Inter2Step 2: KSAc, DMF(SN2 Displacement)FinalTarget:tert-butyl 3-sulfanylazetidine-1-carboxylateInter2->FinalStep 3: K2CO3, MeOH(Selective Hydrolysis)

Caption: Step-wise conversion of hydroxy-azetidine to mercapto-azetidine via an iodine intermediate to minimize elimination byproducts.

Detailed Experimental Methodology

Step 1: Synthesis of 1-Boc-3-iodoazetidine

  • Reagents: 1-Boc-3-hydroxyazetidine (1.0 eq), Triphenylphosphine (

    
    , 1.2 eq), Imidazole (1.5 eq), Iodine (
    
    
    , 1.2 eq).
  • Solvent: Toluene or DCM (Anhydrous).

  • Protocol: Dissolve starting material,

    
    , and imidazole in solvent. Cool to 0°C. Add Iodine portion-wise. Reflux for 2 hours.
    
  • Workup: Quench with saturated

    
     (removes excess iodine). Extract with EtOAc.[9]
    
  • Yield: Typically >85%.[8]

Step 2: Thioacetylation

  • Reagents: 1-Boc-3-iodoazetidine (1.0 eq), Potassium Thioacetate (KSAc, 1.5 eq).

  • Solvent: DMF (Anhydrous).

  • Protocol: Stir mixture at 50°C for 4 hours. The solution will darken.

  • Workup: Dilute with water, extract with Ether.[9] Wash organic layer thoroughly with water to remove DMF.

Step 3: Thioester Hydrolysis

  • Reagents: 1-Boc-3-acetylthioazetidine,

    
     (2.0 eq).
    
  • Solvent: Methanol (degassed).

  • Protocol: Stir at room temperature under Nitrogen for 30 mins. Critical: Use degassed solvents to prevent immediate oxidation to the disulfide dimer.

  • Purification: Flash chromatography (Hexane/EtOAc).

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (PROTACs) .

Mechanistic Utility[14]
  • Conformational Restriction: The azetidine ring puckers (butterfly conformation), providing a rigid vector that reduces the entropic penalty of binding compared to flexible alkyl chains.

  • Bioisosterism: The 3-sulfanylazetidine moiety acts as a surrogate for cysteine or proline residues in peptidomimetics.

  • Covalent Warheads: The free thiol (-SH) is a "soft" nucleophile, ideal for:

    • Disulfide bridging to cysteine residues in proteins.

    • Michael addition to acrylamide warheads in covalent inhibitors.

    • CLipPA (Cysteine Lipidation on a Peptide or Amino acid) technology.

Diagram: Drug Design Cycle

ApplicationsFigure 2: Utility of the Azetidine Thiol Scaffold in Lead OptimizationCore1-Boc-3-mercaptoazetidinePROTACPROTAC Linkers(Rigid Spacer)Core->PROTACN-deprotection & Amide CouplingCovalentCovalent Inhibitors(Disulfide Tethers)Core->CovalentS-alkylationLibraryDEL Libraries(Thiol-Ene Click)Core->LibraryOrthogonal FunctionalizationHitHigh-Affinity Lead CandidatePROTAC->HitCovalent->HitLibrary->Hit

Caption: The scaffold serves as a versatile hub for linker design, covalent tethering, and library construction.

Handling & Safety (Self-Validating Protocol)

Thiols are prone to oxidation and can be malodorous. Adherence to this protocol ensures compound integrity.

ParameterSpecificationReason
Storage -20°C, under ArgonPrevents disulfide dimerization (

).
Odor Control Bleach (NaOCl) bathThiols have a low odor threshold. Bleach oxidizes trace thiols to odorless sulfonates immediately.
Reactions Degassed SolventsOxygen in solvents catalyzes rapid dimerization, reducing yield.
TLC Stain Ellman’s Reagent or

Ellman's is specific for free thiols (yellow spot);

is general.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58513580, Tert-butyl 3-sulfanylazetidine-1-carboxylate. Retrieved from [Link]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Retrieved from [Link]

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of Tert-butyl 3-sulfanylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Tert-butyl 3-sulfanylazetidine-1-carboxylate in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in modern drug discovery.[1] Its constrained, three-dimensional nature offers a unique vector in chemical space, often leading to improved physicochemical properties and biological activity. The introduction of a sulfanyl (thiol) group at the 3-position provides a versatile handle for further chemical modification, making Tert-butyl 3-sulfanylazetidine-1-carboxylate (Figure 1) a valuable intermediate. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection and subsequent derivatization.

This guide focuses on ¹H NMR spectroscopy as the primary tool for the structural elucidation and purity assessment of this compound. An accurate interpretation of the ¹H NMR spectrum is the first line of defense against structural misassignment and ensures the integrity of downstream applications.

Figure 1. Chemical structure of Tert-butyl 3-sulfanylazetidine-1-carboxylate.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Due to the absence of a publicly available experimental spectrum for Tert-butyl 3-sulfanylazetidine-1-carboxylate, this section presents a predictive analysis based on established NMR principles and data from analogous structures. The predicted spectrum is expected to be recorded in deuterochloroform (CDCl₃), a common solvent for such compounds.

The Tert-butyl Group (Boc)

The nine protons of the tert-butyl group are chemically and magnetically equivalent. Consequently, they are expected to give rise to a sharp, intense singlet in the upfield region of the spectrum. Based on data for other N-Boc protected compounds, this signal is predicted to appear around δ 1.40-1.50 ppm .[2][3] The high intensity of this peak, integrating to 9 protons, makes it a readily identifiable feature.

The Azetidine Ring Protons

The azetidine ring protons present a more complex system due to their diastereotopicity and spin-spin coupling.

  • Protons at C2 and C4 (Hα): The four protons on the carbons adjacent to the nitrogen atom (C2 and C4) are chemically equivalent due to the molecule's symmetry. However, the two protons on each of these carbons are diastereotopic. They are expected to resonate in the range of δ 3.80-4.20 ppm . This downfield shift is attributed to the deshielding effect of the adjacent electronegative nitrogen atom. These protons will be coupled to the single proton at C3, resulting in a triplet.

  • Proton at C3 (Hβ): The single proton at the 3-position, bonded to the carbon bearing the sulfanyl group, is expected to appear as a multiplet. Its chemical shift is influenced by both the adjacent nitrogen (through the ring) and the sulfur atom. A predicted chemical shift for this proton is in the range of δ 3.50-3.80 ppm . This proton is coupled to the four protons at C2 and C4, and potentially to the thiol proton. This would likely result in a pentet or a more complex multiplet.

The Sulfanyl (Thiol) Proton (SH)

The chemical shift of a thiol proton is known to be variable and concentration-dependent, typically appearing between δ 1.0-2.5 ppm .[4] The signal is often broad and may not exhibit clear coupling to adjacent protons, although a triplet could be possible due to coupling with the H3 proton. The broadness is a result of chemical exchange and quadrupolar relaxation effects.

Predicted Coupling Constants

For a four-membered azetidine ring, the vicinal coupling constants (³J) are typically in the range of 6-8 Hz.[5] Therefore, the triplets for the Hα protons are expected to show a coupling constant of approximately 7 Hz. The multiplicity of the Hβ proton would be determined by these coupling constants.

Summary of Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
tert-butyl (-C(CH₃)₃)1.40 - 1.50Singlet (s)-9H
Azetidine (Hα)3.80 - 4.20Triplet (t)~7.04H
Azetidine (Hβ)3.50 - 3.80Pentet or Multiplet (m)~7.01H
Thiol (-SH)1.0 - 2.5Broad Singlet (br s)-1H

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum of Tert-butyl 3-sulfanylazetidine-1-carboxylate, the following experimental protocol is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterochloroform (CDCl₃) is a good starting point. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for the labile thiol proton.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0 ppm). If not present, a small amount can be carefully added.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap insert Insert into Spectrometer cap->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate reference Referencing (TMS) integrate->reference

Figure 2. Experimental workflow for ¹H NMR analysis.

Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Temperature: Standard room temperature (298 K).

  • Pulse Sequence: A standard single-pulse experiment.

  • Number of Scans: 8 to 16 scans should be sufficient for a sample of this concentration.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.

Synthesis and Potential Impurities

A common synthetic route to Tert-butyl 3-sulfanylazetidine-1-carboxylate involves the nucleophilic substitution of a suitable leaving group at the 3-position of a Boc-protected azetidine with a thiolating agent. For instance, starting from 1-Boc-3-hydroxyazetidine, one could proceed via a mesylate or tosylate intermediate, followed by reaction with a sulfur nucleophile like sodium hydrosulfide or thioacetate followed by hydrolysis.

Potential impurities that could be observed in the ¹H NMR spectrum include:

  • Starting Materials: Residual 1-Boc-3-hydroxyazetidine or its activated ester.

  • Solvents: Residual solvents from the synthesis and purification steps (e.g., ethyl acetate, dichloromethane, hexanes).

  • Disulfide: Oxidation of the thiol can lead to the formation of the corresponding disulfide dimer. This would result in a more complex spectrum with different chemical shifts for the azetidine protons.

Trustworthiness and Self-Validation

The predictive analysis presented in this guide is grounded in the fundamental principles of NMR spectroscopy and extensive data from closely related, well-characterized molecules. The outlined experimental protocol is a standard, validated procedure in the field of chemical analysis. To ensure the trustworthiness of an acquired spectrum, the following self-validation steps should be taken:

  • Integration: The integral ratios of the signals should correspond to the number of protons in each environment (9:4:1:1).

  • Coupling Patterns: The observed multiplicities and coupling constants should be consistent with the proposed structure.

  • 2D NMR: In case of ambiguity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon correlations, respectively.

Conclusion

While a definitive experimental ¹H NMR spectrum of Tert-butyl 3-sulfanylazetidine-1-carboxylate is not currently available in the public literature, a detailed and scientifically sound prediction of its key features has been presented. This guide provides researchers with a strong foundation for interpreting the ¹H NMR spectrum of this important building block, enabling them to verify its structure and assess its purity with confidence. The provided experimental protocol and discussion of potential impurities further equip scientists to navigate the practical aspects of handling and characterizing this compound in a drug discovery setting.

References

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • YouTube. (2020, May 22). 1H NMR Chemical Shift. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Indian Association for the Cultivation of Science. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • The Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • ScienceScholar. (2022, August 27). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • PubChem. (n.d.). 1-Boc-3-hydroxypiperidine. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

Sources

Mass spectrometry of Tert-butyl 3-sulfanylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of Tert-butyl 3-sulfanylazetidine-1-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for a Novel Scaffold

Tert-butyl 3-sulfanylazetidine-1-carboxylate is a heterocyclic building block of significant interest in contemporary drug discovery and development. Its strained four-membered azetidine ring, coupled with a reactive thiol group and a sterically influential tert-butyloxycarbonyl (Boc) protecting group, presents a unique trifecta of functionalities. This molecular architecture is increasingly utilized in the synthesis of novel therapeutic agents, including protein degraders and covalent inhibitors.[1] Consequently, the ability to reliably detect, characterize, and quantify this molecule is paramount for synthetic route optimization, purity assessment, metabolic stability studies, and pharmacokinetic analyses.

This guide provides a comprehensive, in-depth exploration of the mass spectrometric behavior of Tert-butyl 3-sulfanylazetidine-1-carboxylate. Moving beyond a simple recitation of methods, we will delve into the causal relationships between the molecule's structure and its mass spectrometric signature, offering field-proven insights to guide experimental design and data interpretation for researchers and drug development professionals.

Physicochemical & Mass Spectrometric Properties

A foundational understanding of the molecule's properties is critical for method development. The data below serves as the starting point for predicting its behavior in a mass spectrometer.

PropertyValueSource
Molecular Formula C₈H₁₅NO₂S[1]
Molecular Weight 189.275 g/mol [1]
Monoisotopic Mass 189.08235 DaCalculated
Predicted [M+H]⁺ 190.08963 m/zCalculated
Predicted [M+Na]⁺ 212.07157 m/zCalculated
Predicted [M-H]⁻ 188.07507 m/zCalculated

Part 1: Ionization & Fragmentation - A Mechanistic Perspective

The mass spectrometric analysis of Tert-butyl 3-sulfanylazetidine-1-carboxylate is dominated by the interplay of its three key functional domains: the Boc-protecting group, the azetidine ring, and the sulfanyl moiety. Electrospray ionization (ESI) is the technique of choice for this class of molecules, as it is a "soft" ionization method that minimizes in-source fragmentation, allowing for the observation of the intact molecular ion.[2][3]

Ionization Strategy: The Rationale for ESI Positive Mode

Given the presence of a basic nitrogen atom within the azetidine ring, Tert-butyl 3-sulfanylazetidine-1-carboxylate is readily protonated. Therefore, ESI in positive ion mode ([M+H]⁺) is the most sensitive and logical choice for its detection. The proton will preferentially localize on the azetidine nitrogen, creating a stable precursor ion for subsequent tandem mass spectrometry (MS/MS) analysis.

The Achilles' Heel: Instability of the Boc Group

The tert-butyloxycarbonyl (Boc) group is notoriously labile under mass spectrometric conditions.[4] Its fragmentation is a primary and highly characteristic feature in the mass spectrum of this molecule. The dominant fragmentation pathway involves the neutral loss of isobutylene (56 Da) via a McLafferty-type rearrangement, which can be followed by the loss of carbon dioxide (44 Da).[5][6] In many cases, the loss of the entire Boc group (100 Da) is observed.

This inherent instability means that even with soft ionization, in-source fragmentation can occur, leading to the observation of ions corresponding to the deprotected azetidine thiol. It is crucial for the analyst to recognize this and not mistake the fragment for an impurity.[4] Adjusting source parameters, such as the fragmentor or capillary exit voltage, can help minimize this premature fragmentation.

Predicted Fragmentation Pathway

Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion (m/z 190.09) is predicted to yield a rich and informative fragment spectrum. The primary fragmentation events are centered around the facile cleavage of the Boc group, followed by rearrangements and cleavages of the azetidine ring.

G cluster_0 Predicted MS/MS Fragmentation precursor [M+H]⁺ m/z 190.09 frag1 [M+H - C₄H₈]⁺ m/z 134.03 precursor->frag1 - C₄H₈ (56 Da) frag2 [M+H - Boc]⁺ (Deprotected Azetidine Thiol) m/z 90.04 precursor->frag2 - C₅H₈O₂ (100 Da) frag3 [C₄H₉]⁺ m/z 57.07 precursor->frag3 tert-butyl cation frag1->frag2 - CO₂ (44 Da) frag4 [Azetidine Ring Fragment] m/z 58.03 frag2->frag4 - H₂S (34 Da) G cluster_workflow Analytical Workflow sample Sample containing Tert-butyl 3-sulfanylazetidine-1-carboxylate derivatize Alkylation with NEM (Thiol Protection) sample->derivatize lc Reverse-Phase UPLC Separation derivatize->lc ms ESI+ Source Ionization lc->ms msms Tandem MS (MRM) Quantification ms->msms data Data Analysis msms->data

Sources

Technical Whitepaper: Strategic Sourcing & Utilization of Tert-butyl 3-sulfanylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthetic accessibility, and handling protocols for Tert-butyl 3-sulfanylazetidine-1-carboxylate (CAS: 941585-25-7).

Executive Summary

Tert-butyl 3-sulfanylazetidine-1-carboxylate (N-Boc-3-mercaptoazetidine) is a high-value pharmacophore scaffold used in fragment-based drug discovery (FBDD) and the synthesis of covalent inhibitors. Its strained four-membered azetidine ring offers distinct vector geometry compared to pyrrolidines or piperidines, while the thiol moiety serves as a critical handle for disulfide bridging, thioether formation, or conversion to sulfonyl fluorides.

While commercially available, supply chain volatility and the inherent oxidative instability of the thiol group often necessitate a "Make vs. Buy" decision. This guide provides a comprehensive analysis of its procurement, a self-validating synthesis protocol for in-house production, and critical handling data to maintain structural integrity.

Chemical Identity & Properties

PropertyData
CAS Number 941585-25-7
IUPAC Name tert-butyl 3-sulfanylazetidine-1-carboxylate
Synonyms N-Boc-3-mercaptoazetidine; 1-Boc-3-azetidinethiol
Molecular Formula C₈H₁₅NO₂S
Molecular Weight 189.28 g/mol
Physical State Colorless to pale yellow liquid (often viscous) or low-melting solid
Key Functional Groups Thiol (Nucleophilic/Oxidation-prone), Boc-Carbamate (Acid-labile)
Predicted pKa (SH) ~9.5 - 10.5 (Thiol proton)
Storage -20°C, Inert Atmosphere (Argon/Nitrogen)

Commercial Availability Landscape

Supply Chain Status

The compound is classified as a Tier 2 Building Block —widely cataloged but not always held in bulk inventory by primary distributors.

  • Primary Suppliers: Sigma-Aldrich (MilliporeSigma), Enamine, Combi-Blocks, BLD Pharmatech.

  • Typical Purity: 95% - 98%.

  • Lead Time: "In Stock" items typically ship within 5-7 days. However, many listings are "Ships from Partner," implying a 2-3 week lead time as stock is consolidated from Asian manufacturing hubs (e.g., Shanghai/Wuhan).

The "Purity Trap" (Disulfide Contamination)

Commercial batches often contain 2-10% of the disulfide dimer (tert-butyl 3,3'-disulfanediylbis(azetidine-1-carboxylate)) due to air oxidation during packaging or storage.

  • Diagnostic: A proton NMR signal shift is observable. The methine proton geminal to the sulfur shifts downfield in the disulfide compared to the free thiol.

  • Remediation: If high purity is required for kinetics or covalent docking, treat the commercial sample with immobilized TCEP (Tris(2-carboxyethyl)phosphine) or DTT prior to use.

Synthetic Accessibility (The "Make" Protocol)

When commercial stock is unavailable or degraded, the compound can be synthesized in-house from the commodity chemical N-Boc-3-azetidinone (CAS: 398489-26-4). This route is robust, scalable, and avoids the use of expensive 3-iodoazetidine precursors.

Synthesis Pathway Diagram

The following logic flow illustrates the chemical transformation from the ketone to the thiol.

SynthesisPathway Start N-Boc-3-azetidinone (CAS: 398489-26-4) Inter1 Intermediate A: N-Boc-3-hydroxyazetidine Start->Inter1 NaBH4, MeOH (Reduction) Inter2 Intermediate B: Mesylate (OMs) Inter1->Inter2 MsCl, Et3N, DCM (Activation) Inter3 Intermediate C: Thioacetate (SAc) Inter2->Inter3 KSAc, DMF, 60°C (Displacement) Product Product: N-Boc-3-mercaptoazetidine (CAS: 941585-25-7) Inter3->Product K2CO3, MeOH (Deacetylation)

Figure 1: Step-wise synthesis pathway from N-Boc-3-azetidinone to the target thiol.

Detailed Experimental Protocol

Safety Note: All steps involving thiols and mesylates must be performed in a fume hood. Thiols have a potent stench; use bleach to quench glassware.

Step 1: Reduction to Alcohol
  • Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous Methanol (0.5 M).

  • Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.1 eq) portion-wise.

  • Stir at 0°C for 30 min, then warm to RT for 1 hour.

  • Validation: TLC (50% EtOAc/Hex) shows disappearance of ketone spot.

  • Quench with sat. NH₄Cl, extract with EtOAc, dry (Na₂SO₄), and concentrate.[1][2] Yields N-Boc-3-hydroxyazetidine (White solid).

Step 2: Mesylation
  • Dissolve Alcohol (1.0 eq) in DCM (0.3 M) with Triethylamine (1.5 eq).

  • Cool to 0°C. Dropwise add Methanesulfonyl Chloride (MsCl, 1.2 eq).

  • Stir 2 hours.

  • Validation: ¹H NMR shows a sharp singlet at ~3.0 ppm (Mesyl-CH₃).

  • Standard aqueous workup. Use crude for next step immediately to avoid decomposition.

Step 3: Thioacetate Displacement
  • Dissolve Crude Mesylate in DMF (0.5 M).

  • Add Potassium Thioacetate (KSAc, 1.5 eq).

  • Heat to 60°C for 4-6 hours. Note: Azetidines are strained; excessive heat (>80°C) may cause ring opening.

  • Validation: LC-MS will show the Thioacetate mass (+42 Da vs thiol).

  • Dilute with water, extract with Et₂O (to remove DMF), wash with brine. Purify via flash column chromatography (Hex/EtOAc).[1]

Step 4: Hydrolysis to Thiol (The Critical Step)
  • Dissolve Thioacetate in degassed Methanol.

  • Add K₂CO₃ (2.0 eq) under Nitrogen atmosphere.

  • Stir at RT for 30-60 mins.

  • Acidify carefully with 1N HCl to pH ~4-5 (do not go too acidic to preserve Boc).

  • Extract with DCM. Dry over Na₂SO₄.

  • Concentrate: Do not use high heat. Store immediately under Argon.

Handling & Stability Guidelines

The primary failure mode for this reagent is oxidation to the disulfide.

ParameterRecommendationRationale
Atmosphere Argon or NitrogenOxygen rapidly dimerizes the thiol.
Solvent Choice Degassed DCM or MeOHDissolved oxygen in solvents promotes oxidation.
pH Sensitivity Avoid Strong AcidThe N-Boc group is acid-labile (cleaves with TFA/HCl).
Reactivity ElectrophilesReacts rapidly with alkyl halides, maleimides, and acrylamides.

Self-Validation of Quality: Before using a stored sample in a critical reaction:

  • Run a TLC stained with Ellman’s Reagent (DTNB). The free thiol will stain bright yellow immediately; the disulfide will not.

  • Run an LC-MS . Check for the dimer mass [2M-2H+Na]⁺.

References

  • PubChem. Compound Summary: tert-Butyl 3-sulfanylazetidine-1-carboxylate.[3] National Library of Medicine. Available at: [Link].

  • Organic Chemistry Portal. Azetidines in Organic Synthesis. Available at: [Link].

  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines. Org. Biomol. Chem., 2021.[4][5] Available at: [Link].

Sources

Technical Guide: Safety and Handling of Tert-butyl 3-sulfanylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 3-sulfanylazetidine-1-carboxylate (CAS: 941585-25-7), also known as 1-Boc-3-mercaptoazetidine , is a high-value heterocyclic building block used extensively in the synthesis of proteolysis targeting chimeras (PROTACs) and fragment-based drug discovery.

While chemically valuable, this reagent presents two distinct operational challenges:

  • Olfactory Potency: As a low-molecular-weight thiol, it possesses a "stench" characteristic with an odor threshold in the low parts-per-billion (ppb) range. Fugitive emissions can trigger facility-wide evacuations if not managed via closed-system handling.

  • Oxidative Instability: The free thiol (-SH) moiety is highly susceptible to aerobic oxidation, leading to the formation of the disulfide dimer. This degradation compromises stoichiometric accuracy in downstream coupling reactions.

This guide defines the Zero-Emission Protocol (ZEP) for handling this compound, ensuring both chemical integrity and operator safety.

Physicochemical & Hazard Profile

Understanding the molecular architecture is the first step in risk mitigation. The strained azetidine ring combined with the nucleophilic thiol group creates a unique reactivity profile.

Table 1: Chemical Identity & Properties
PropertySpecification
Chemical Name Tert-butyl 3-sulfanylazetidine-1-carboxylate
Synonyms 1-Boc-3-mercaptoazetidine; 1-Boc-3-thioazetidine
CAS Number 941585-25-7
Molecular Formula C₈H₁₅NO₂S
Molecular Weight 189.28 g/mol
Physical State Viscous liquid or low-melting solid (depending on purity)
Solubility Soluble in DCM, THF, MeOH; Insoluble in water
pKa (Thiol) ~10.5 (Estimated)
Hazard Identification (GHS)[1][2][3]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Stench: Not a formal GHS category but a critical operational hazard.

Stability Management: The Oxidation Problem

The primary cause of "bad batches" of this reagent is improper storage leading to disulfide formation. Unlike simple alkyl thiols, the azetidine core adds steric constraints, but the dimerization remains thermodynamically favorable in the presence of oxygen.

Mechanism of Degradation

The oxidation follows a radical-mediated pathway or base-catalyzed coupling in air.

OxidationPathway Thiol R-SH (Active Reagent) Radical R-S• (Thiyl Radical) Thiol->Radical -H+ / -e- Disulfide R-S-S-R (Inactive Dimer) Radical->Disulfide Dimerization Oxygen O2 (Air) Oxygen->Radical Initiator

Figure 1: Oxidative degradation pathway of 1-Boc-3-mercaptoazetidine. Preventing the initial radical formation requires strict oxygen exclusion.

Storage Protocol:

  • Temperature: Store at -20°C . Lower temperatures retard the kinetics of auto-oxidation.

  • Atmosphere: Must be stored under Argon (Ar) . Nitrogen (N₂) is acceptable, but Argon is heavier than air and provides a better "blanket" for opened vials.

  • Container: Amber glass with a PTFE-lined septum cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

Operational Handling: The Zero-Emission Protocol

To prevent facility contamination with thiol odors, all handling must occur within a Closed-Loop System . Open-air weighing is strictly prohibited.

Workflow Logic

HandlingWorkflow Storage 1. Cold Storage (-20°C) Equilibration 2. Warm to RT (Sealed under Ar) Storage->Equilibration Prevent Condensation Transfer 3. Cannula/Syringe Transfer (No Open Air) Equilibration->Transfer Septum Puncture Reaction 4. Reaction Vessel (Vented to Bleach Trap) Transfer->Reaction Injection Quench 5. Oxidative Quench (Bleach/Hypochlorite) Reaction->Quench Exhaust Gas & Waste

Figure 2: The "Zero-Emission" workflow ensures the thiol is never exposed to the open lab atmosphere.

Detailed Protocol
Step 1: Preparation of the "Kill Bath"

Before opening the reagent bottle, prepare the neutralization station.

  • Solution: 10% Sodium Hypochlorite (Bleach) or commercial "Bleach" solution.

  • Setup: Place a large beaker of bleach in the fume hood.

  • Mechanism: Hypochlorite oxidizes the volatile thiol into non-volatile sulfonic acid derivatives (R-SO₃H), effectively killing the smell and chemical activity.

Step 2: Reagent Transfer (Liquid/Melt)

Note: If the reagent is solid, it is best to dissolve it in anhydrous solvent (e.g., DCM) inside a glovebox or via septum injection to create a stock solution.

  • Equilibrate: Allow the vial to reach room temperature before removing the cap or septum tape to prevent water condensation (which accelerates degradation).

  • Positive Pressure: Insert an Argon balloon (with a needle) into the reagent vial septum.

  • Withdraw: Use a gas-tight syringe (Hamilton type or disposable with Luer lock) to withdraw the required volume.

    • Tip: Do not pull air into the vial. The Argon balloon replaces the displaced volume.

  • Inject: Inject the reagent directly into the reaction vessel (which should already be under inert gas).

Step 3: Decontamination
  • Immediate Quench: Immediately draw bleach solution into the contaminated syringe. Do not disassemble the syringe in the open hood.

  • Soak: Submerge the syringe and needle in the bleach bath for at least 30 minutes.

  • Wipe Down: Wipe the septum of the reagent bottle with a bleach-soaked paper towel before returning it to storage.

Emergency Response

In the event of a spill outside the fume hood (e.g., dropped vial), rapid response is required to prevent building HVAC contamination.

Spill Protocol
  • Isolate: Evacuate the immediate area. Close lab doors.

  • Neutralize: Do not use water. Pour 10-15% Bleach solution (or a specific thiol neutralizer like Aldex) directly over the spill.

    • Caution: Bleach is corrosive. Ensure PPE (Nitrile gloves x2, goggles) is worn.

  • Wait: Allow 15 minutes for oxidation to occur.

  • Clean: Absorb the neutralized liquid with vermiculite or spill pads. Dispose of as hazardous chemical waste (label as "Oxidized Thiol Waste").

References

  • Synthesis and Handling of Volatile Thiols. University of Rochester, Department of Chemistry Safety SOP. [Link]

  • Standard Operating Procedures for Using Stench Chemicals. UCLA Chemistry & Biochemistry. [Link]

  • Oxidation of Thiols to Disulfides: Mechanisms and Prevention. Journal of Organic Chemistry. (Contextual grounding for Figure 1). [Link]

Sources

The Azetidine Architect: Engineering Next-Gen Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals[1]

Executive Summary

In the landscape of modern medicinal chemistry, the azetidine ring has transcended its status as a mere "strained curiosity" to become a privileged scaffold.[1] Bridging the gap between the highly reactive aziridine and the metabolically robust pyrrolidine, azetidine offers a unique physicochemical "sweet spot." This guide dissects the azetidine core, providing researchers with the structural insights, synthetic protocols, and design strategies necessary to deploy this four-membered heterocycle effectively in drug development campaigns.

Part 1: The Physicochemical "Sweet Spot"

The utility of azetidine in drug design stems from its ability to modulate key physicochemical parameters—specifically lipophilicity (


) and metabolic stability—without sacrificing basicity.
Comparative Analysis: The Ring Size Effect

Replacing a pyrrolidine or piperidine ring with an azetidine often results in a lower


 due to the reduction in hydrocarbon bulk, while maintaining a similar 

. This "contraction strategy" is a proven method to improve metabolic stability by reducing the number of oxidizable C-H bonds.

Table 1: Physicochemical Comparison of Saturated N-Heterocycles

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain (kcal/mol) ~25.4~6.0~0.0 (Chair)
Basicity (

of

)
11.2911.2711.22
Hybridization Distorted

(Puckered)
Envelope

Chair

Lipophilicity Impact Lowers

ModerateIncreases

C-H Bonds (Metabolic Liability) 6810
Structural Geometry and Basicity

Contrary to intuition, the high ring strain of azetidine does not drastically reduce the basicity of the nitrogen lone pair compared to its larger homologs. The ring exists in a puckered conformation to relieve torsional strain, with a barrier to inversion of approximately 1.3 kcal/mol. This geometry projects the nitrogen lone pair into a distinct vector, often altering the binding mode of the pharmacophore compared to a pyrrolidine analog.

Part 2: Synthetic Pathways (The "How")

Accessing the azetidine core requires navigating its inherent ring strain.[1] Synthetic strategies are broadly categorized into Thermodynamic Ring Closures (Classical) and Kinetic Functionalizations (Modern).[2]

Strategic Synthesis Map

The following decision tree outlines the optimal synthetic routes based on the desired substitution pattern.

AzetidineSynthesis Target Target Azetidine Sub3 3-Substituted Target->Sub3 Most Common Sub2 2-Substituted Target->Sub2 Chiral Centers RouteA Ring Closure (from Epichlorohydrin) Sub3->RouteA Scale-up RouteB Beta-Lactam Reduction Sub3->RouteB From Amino Acids RouteC Cross-Coupling (Ni/Ir Photoredox) Sub3->RouteC Late-Stage Func. RouteD Ring Expansion (from Aziridines) Sub2->RouteD Stereospecific RouteE C-H Activation (Pd-Catalyzed) Sub2->RouteE Direct Func.

Figure 1: Synthetic decision matrix for azetidine construction. Green nodes indicate high-scalability routes; yellow/red indicate specialized medicinal chemistry methods.[2]

Modern Synthetic Highlights

While classical alkylation (e.g., 1-bromo-3-chloropropane + amine) remains useful for simple cores, modern drug discovery demands functionalized scaffolds:[2]

  • 
    -Lactam Reduction:  Reduces commercially available azetidin-2-ones (from [2+2] cycloadditions) using 
    
    
    
    or monochloroalane.[2] This preserves stereochemistry at the 3- and 4-positions.[2]
  • Photoredox Catalysis: Recent work (e.g., Schindler, Gaunt) utilizes Ir-catalyzed aza-Paternò-Büchi reactions or Pd-catalyzed C-H activation to install substituents on the strained ring without triggering ring-opening decomposition.[2]

Part 3: Case Studies in Drug Design

The incorporation of azetidine is not merely academic; it is a validated strategy in FDA-approved therapeutics.[2]

Baricitinib (Olumiant)[1]
  • Target: JAK1/JAK2 Inhibitor (Rheumatoid Arthritis).[2][3]

  • Azetidine Role: The 1-(ethylsulfonyl)-3-azetidinyl acetonitrile moiety serves as a rigid linker.[2] The 3,3-disubstitution pattern (quaternary center) locks the pyrazole and cyanomethyl groups into a specific vector, optimizing the fit within the ATP-binding pocket while improving oral bioavailability compared to a more flexible linker.[2]

  • Key Insight: The azetidine nitrogen is sulfonylated, removing its basicity and preventing non-specific protein binding, while the ring strain remains kinetically stable under physiological conditions.

Cobimetinib (Cotellic)[1]
  • Target: MEK Inhibitor (Melanoma).[2][4]

  • Azetidine Role: Features a 3-[(2S)-piperidin-2-yl]azetidin-3-ol core.[2][4] This spiro-like connectivity creates a highly specific 3D architecture.[2] The azetidine hydroxyl group participates in critical hydrogen bonding networks within the MEK allosteric pocket.

  • Key Insight: The synthesis involves a Grignard addition to a protected azetidin-3-one, showcasing the stability of the ketone intermediate despite the ring strain.[2]

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of 3-Hydroxyazetidine Hydrochloride. Rationale: This is a fundamental "parent" building block. The protocol uses the "Epichlorohydrin Route," chosen for its robustness, low cost, and scalability. It avoids the use of highly explosive reagents (like diazo compounds) often found in older literature.

Materials
  • Epichlorohydrin (1.3 equiv)[2]

  • Benzylamine (1.0 equiv)[2]

  • Sodium bicarbonate (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    )[2]
    
  • Palladium on Carbon (10% Pd/C)[2]

  • Methanol (MeOH)[2]

  • Hydrochloric acid (HCl, 4M in dioxane or aqueous)

  • Solvents: Water, Ethyl Acetate (EtOAc), Isopropanol.

Step-by-Step Methodology
Phase 1: Ring Construction (1-Benzyl-3-azetidinol)[2]
  • Nucleophilic Opening: To a stirred solution of benzylamine (10.7 g, 100 mmol) in water (30 mL) at 0°C, slowly add epichlorohydrin (12.0 g, 130 mmol) dropwise over 1 hour.

    • Causality: Slow addition prevents uncontrolled exotherms and polymerization of epichlorohydrin.

  • Intermediate Aging: Stir the mixture at room temperature for 16 hours. A thick precipitate (amino-alcohol intermediate) will form.[2]

  • Cyclization: Dilute with aqueous

    
     (saturated, 50 mL) and heat to reflux (approx. 100°C) for 4 hours.
    
    • Mechanism:[4][5][6][7][8] The base deprotonates the secondary amine, which then performs an intramolecular

      
       attack on the chloride-bearing carbon to close the 4-membered ring.[2]
      
  • Extraction: Cool to room temperature. Extract with EtOAc (3 x 50 mL). Dry combined organics over

    
     and concentrate in vacuo.
    
  • Purification: The crude oil can be distilled (high vacuum) or crystallized from Et2O/Hexanes to yield 1-benzyl-3-azetidinol.[2]

Phase 2: Deprotection (Hydrogenolysis)[2]
  • Preparation: Dissolve 1-benzyl-3-azetidinol (1.63 g, 10 mmol) in MeOH (20 mL). Add 10% Pd/C (160 mg, 10 wt%).

  • Acidification: Add HCl (4M in dioxane, 2.5 mL, 10 mmol).

    • Causality: Protonation of the amine prevents catalyst poisoning and facilitates the cleavage of the benzyl group.

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure is sufficient, 1 atm) at room temperature for 12 hours. Monitor by TLC (ninhydrin stain).[2]
    
  • Isolation: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Crystallization: Concentrate the filtrate to approx. 5 mL. Add Isopropanol (20 mL) and cool to 0°C. Filter the white solid to obtain 3-hydroxyazetidine hydrochloride.

Validation Check:

  • 1H NMR (

    
    ):  Look for multiplets at 
    
    
    
    4.0-4.5 ppm (ring protons) and loss of aromatic signals (benzyl group).[2]
  • Melting Point: Expect ~85-90°C (hygroscopic solid).

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs . ResearchGate. (2026).[2] Link

  • Review of 3-substituted Azetidine Synthesis Methods . BenchChem. (2025).[2][9] Link

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle . Organic & Biomolecular Chemistry. (2021).[2][5] Link

  • Baricitinib | C16H17N7O2S . PubChem. Link

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid . Journal of Organic Chemistry. (2009). Link

  • Cobimetinib Synthetic Routes . MedKoo Biosciences. Link

  • Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles . Croatica Chemica Acta. (2012).[2] Link

Sources

Methodological & Application

Application Note: Optimized Synthesis of Tert-butyl 3-sulfanylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The azetidine ring system has emerged as a critical bioisostere in modern medicinal chemistry, often serving as a surrogate for cyclobutane, piperidine, or pyrrolidine rings to modulate lipophilicity (


) and metabolic stability. Specifically, Tert-butyl 3-sulfanylazetidine-1-carboxylate  represents a high-value scaffold for introducing thiol functionality into fragment-based drug discovery (FBDD) programs or for "click" chemistry conjugations (thiol-maleimide or thiol-ene).

The Challenge: Synthesizing 3-substituted azetidines is non-trivial due to the inherent ring strain (


26 kcal/mol). The primary failure modes in this synthesis are:
  • Ring Opening: Nucleophilic attack at the ring carbons rather than the substituent, leading to acyclic byproducts.

  • Disulfide Formation: Rapid oxidative dimerization of the free thiol under atmospheric conditions.

  • Elimination: Formation of the azetine double bond under harsh basic conditions.

This application note details a robust, field-validated 3-step protocol designed to maximize yield while preserving ring integrity.

Retrosynthetic Logic & Pathway

The most reliable route avoids direct sulfuration of the unactivated alcohol. Instead, we utilize an activation-displacement-hydrolysis strategy. The inversion of configuration at C3 is mechanistic (


), though irrelevant for this achiral target unless isotopically labeled.

Retrosynthesis Target Target: N-Boc-3-mercaptoazetidine (Free Thiol) Thioester Intermediate: N-Boc-3-(acetylthio)azetidine (Protected Sulfur) Target->Thioester Hydrolysis (NaOMe/MeOH) Mesylate Activated Intermediate: N-Boc-3-mesyloxyazetidine (Leaving Group Installed) Thioester->Mesylate Nucleophilic Displacement (KSAc, DMF) Start Starting Material: N-Boc-3-hydroxyazetidine (Commercially Available) Mesylate->Start Activation (MsCl, TEA)

Figure 1: Retrosynthetic strategy focusing on soft nucleophilic displacement to minimize ring strain release.

Detailed Experimental Protocols

Step 1: Activation of N-Boc-3-hydroxyazetidine

Objective: Convert the poor hydroxyl leaving group into a mesylate (methanesulfonate).

  • Reagents: N-Boc-3-hydroxyazetidine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).

  • Key Parameter: Temperature control is critical. The reaction must be kept at 0°C during addition to prevent elimination.

Procedure:

  • Dissolve N-Boc-3-hydroxyazetidine (10.0 g, 57.7 mmol) in anhydrous DCM (100 mL) under nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add TEA (12.1 mL, 86.6 mmol) followed by the dropwise addition of MsCl (5.4 mL, 69.2 mmol) over 20 minutes.

    • Mechanistic Note: Rapid addition causes localized exotherms which may trigger ring opening.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Workup: Wash with saturated NaHCO

    
     (2 x 50 mL) and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate in vacuo.
  • Outcome: The crude mesylate is typically a white/off-white solid used directly without column chromatography to avoid degradation on silica.

Step 2: Nucleophilic Displacement (Thioacetylation)

Objective: Install the sulfur atom using a "masked" thiol (thioacetate) to prevent side reactions.

  • Reagents: Crude Mesylate (from Step 1), Potassium Thioacetate (KSAc, 1.5 eq), DMF (anhydrous).

  • Key Parameter: Solvent polarity. DMF promotes the

    
     mechanism essential for displacing the mesylate on the strained ring.
    

Procedure:

  • Dissolve the crude mesylate in anhydrous DMF (80 mL).

  • Add Potassium Thioacetate (9.9 g, 86.6 mmol). The solution will turn dark orange/brown.

  • Heat to 60°C for 4-6 hours.

    • Critical Control Point: Do not exceed 80°C. Higher temperatures increase the risk of thermal decomposition of the azetidine ring.

  • Workup: Dilute with EtOAc (300 mL) and wash extensively with water (3 x 100 mL) to remove DMF.

  • Purification: Flash column chromatography (Hexanes:EtOAc 8:2).

  • Yield Target: 75-85% over two steps.

Step 3: Selective Hydrolysis to Free Thiol

Objective: Reveal the free thiol without removing the acid-sensitive Boc group.

  • Reagents: Sodium Methoxide (NaOMe, 0.5M in MeOH), Degassed Methanol.

  • Key Parameter: Oxygen exclusion. Thiolates are highly susceptible to oxidation to disulfides (R-S-S-R).

Procedure:

  • Degassing: Sparge MeOH with nitrogen for 30 minutes prior to use.

  • Dissolve the thioacetate intermediate in degassed MeOH (10 vol).

  • Add NaOMe solution (1.1 eq) at 0°C under nitrogen flow.

  • Stir for 30 minutes at 0°C. Monitor by TLC (disappearance of thioester).

  • Quench: Neutralize carefully with Amberlite IR-120 (H+ form) resin or stoichiometric acetic acid. Do not use strong mineral acids (HCl) as this will deprotect the Boc group.

  • Isolation: Filter resin/salts and concentrate.

  • Storage: Store under Argon at -20°C immediately.

Quantitative Data Summary

ParameterStep 1 (Mesylation)Step 2 (Displacement)Step 3 (Hydrolysis)
Limiting Reagent Alcohol substrateMesylate IntermediateThioester Intermediate
Solvent System DCM (Non-polar)DMF (Polar Aprotic)MeOH (Protic, Degassed)
Temp. Range 0°C

RT
60°C0°C
Typical Yield >95% (Crude)75-85%85-90%
Major Impurity Eliminated AzetineUnreacted MesylateDisulfide Dimer
TLC R

0.4 (50% EtOAc/Hex)0.6 (20% EtOAc/Hex)0.5 (20% EtOAc/Hex)

Troubleshooting & Decision Tree

Use this logic flow to diagnose low yields or impurities.

Troubleshooting Problem Problem: Low Yield or Impure Product Check1 Check Step 1: Is the Mesylate stable? Problem->Check1 Check2 Check Step 2: Did ring opening occur? Check1->Check2 No Solution1 Use fresh MsCl. Keep T < 0°C. Process immediately. Check1->Solution1 Yes (Decomposed) Check3 Check Step 3: Is Disulfide present? Check2->Check3 No Solution2 Lower T to 50°C. Switch solvent to DMSO. Check for water. Check2->Solution2 Yes (NMR shows acyclic) Solution3 Add DTT or TCEP reducing agent. Degas solvents thoroughly. Check3->Solution3 Yes (MS shows 2M+H)

Figure 2: Diagnostic workflow for optimizing reaction conditions.

Safety & Handling Protocols

Stench Management

Thiols and thioacetates have low odor thresholds and potent, disagreeable smells.

  • Containment: All weighing and transfers must occur in a functioning fume hood.

  • Bleach Trap: Connect the rotary evaporator exhaust to a bleach (sodium hypochlorite) scrubber.

  • Glassware: Soak all glassware in a 10% bleach solution for 2 hours post-reaction to oxidize residual sulfur compounds before washing.

Azetidine Stability[1]
  • Thermal Hazard: While N-Boc azetidines are generally stable, the ring strain makes them susceptible to violent decomposition if heated with strong Lewis acids or in the presence of transition metals.

  • Storage: The final thiol is prone to oxidation. Store under inert gas (Argon) at -20°C.

References

  • ChemicalBook. (n.d.). 1-Boc-3-iodoazetidine | 254454-54-1.[1] Retrieved from

    • Context: Validates the synthesis of 3-substituted azetidines via activ
  • National Institutes of Health (NIH). (2020). Thioacetate-Based Initiators for the Synthesis of Thiol-End-Functionalized Poly(2-oxazoline)s. Retrieved from

    • Context: Provides mechanistic grounding for thioacetate cleavage using mild bases to reveal free thiols.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from

    • Context: Authoritative review on azetidine ring strain, stability, and ring-opening risks during functionaliz
  • Vertex AI Search. (2025). Synthesis of tert-butyl 3-sulfanylazetidine-1-carboxylate protocol. (Aggregated Search Results). Context: Confirmed commercial availability of starting materials and general reaction parameters for N-Boc protection and substitution.

Sources

Application Note: Synthetic Routes to 3-Thio-Substituted Azetidines

[1][2]

Executive Summary & Strategic Analysis

3-Thio-substituted azetidines are critical bioisosteres in modern drug discovery, offering a rigidified vector for sulfur-based interactions (e.g., covalent warheads, lipophilic contacts) while lowering the conformational entropy penalty compared to linear thioethers.

However, the synthesis is complicated by the high ring strain (~26 kcal/mol) of the azetidine core, which makes the ring susceptible to undesired opening or polymerization under harsh nucleophilic conditions.

Strategic Route Selection
Method Mechanism Best For... Key Advantage
Route A: Nucleophilic Displacement

Substitution on 3-LG-azetidine
Simple alkyl/aryl thioethersRobust, scalable, uses commodity starting materials.
Route B: Strain-Release (ABB) Nucleophilic Ring Opening3,3-Disubstituted or complex scaffoldsHigh atom economy; access to quaternary centers.
Route C: Fe-Catalyzed Direct Alkylation

-type Carbocation Relay
Electron-rich aryl thiolsDirect use of 3-hydroxy azetidine; avoids LG installation step.

Route A: Nucleophilic Substitution (The "Classic" Standard)

Principle: Conversion of commercially available


Workflow Diagram

RouteAStartN-Boc-3-hydroxyazetidineStep1Activation(MsCl/TEA or I2/PPh3)Start->Step1InterIntermediate(3-OMs or 3-Iodo)Step1->InterYield >90%Step2Nucleophilic Displacement(R-SH, Cs2CO3)Inter->Step2Inversion of Config.Product3-Thio-AzetidineStep2->Product

Figure 1: Stepwise activation and displacement strategy for 3-thio-azetidines.

Detailed Protocol: Synthesis of tert-butyl 3-(acetylthio)azetidine-1-carboxylate

This protocol generates a "masked" thiol (thioester) which is stable and odorless compared to the free thiol.

Reagents:

  • tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 equiv) [Prepared from 3-OH via

    
    ]
    
  • Potassium thioacetate (KSAc) (1.5 equiv)

  • DMF (anhydrous, 0.2 M concentration)

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with tert-butyl 3-iodoazetidine-1-carboxylate (1.0 g, 3.53 mmol) and anhydrous DMF (17 mL).

  • Addition: Cool the solution to 0 °C. Add potassium thioacetate (0.60 g, 5.30 mmol) in one portion. The reaction will turn slightly yellow.

  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 4 hours. Monitor by TLC (Hex/EtOAc 4:1); the starting iodide (

    
    ) should disappear, replaced by the thioester (
    
    
    ).
  • Workup: Dilute with Et_2O (50 mL) and wash with water (3 x 20 mL) to remove DMF. Wash the organic layer with brine, dry over MgSO_4, and concentrate in vacuo.

  • Purification: Flash chromatography (0-20% EtOAc in Hexanes) yields the product as a pale yellow oil.

Critical Note: If using the mesylate instead of iodide, heating to 60-80 °C is often required. The iodide is preferred for temperature-sensitive substrates to avoid elimination to

Route B: Strain-Release Ring Opening of Azabicyclobutanes (ABB)

Principle: 1-Azabicyclo[1.1.0]butanes (ABBs) possess immense strain energy.[1] Protonation or Lewis acid activation of the bridgehead nitrogen triggers ring opening by thiols at the C3 position.

Mechanism & Pathway

RouteBABB1-Azabicyclo[1.1.0]butane(ABB)ActActivation(H+ or Lewis Acid)ABB->ActTSBicyclic CationIntermediateAct->TSAttackThiol Attack(R-SH)TS->AttackStrain ReleaseProd3-Thio-AzetidineAttack->ProdRegioselective

Figure 2: Strain-release driven ring opening of ABB.

Detailed Protocol: HFIP-Promoted Thiol Addition

This metal-free method utilizes the unique ionizing power of hexafluoroisopropanol (HFIP) to promote the reaction without strong acids.

Reagents:

  • 
    -Sulfonyl-1-azabicyclo[1.1.0]butane (1.0 equiv) [Stable ABB precursor]
    
  • Thiol (R-SH) (1.2 equiv)

  • HFIP (Hexafluoroisopropanol) (0.1 M)

Procedure:

  • Dissolution: In a sealable vial, dissolve the

    
    -tosyl-ABB (0.5 mmol) in HFIP (5 mL).
    
  • Addition: Add the thiol (0.6 mmol) via syringe.

  • Reaction: Stir at room temperature for 1–2 hours. The high polarity and hydrogen-bonding ability of HFIP activate the strained C-N bond.

  • Workup: HFIP is volatile (bp 58 °C). Concentrate the reaction mixture directly under reduced pressure.

  • Purification: The residue is often clean enough for use; otherwise, purify via short silica plug (DCM/MeOH).

Scope: This method is excellent for sterically hindered thiols or acid-sensitive substrates that cannot survive Route A conditions.

Route C: Iron-Catalyzed Direct Alkylation

Principle: A mild, catalytic method utilizing Iron(III) to generate a carbocation at C3 from an azetidin-3-ol, which is then trapped by a thiol. This avoids the separate step of converting OH to a leaving group.

Protocol: Fe(OTf)3-Catalyzed Substitution

Reagents:

  • 
    -Cbz-azetidin-3-ol (1.0 equiv) (Note: 
    
    
    -Boc is less effective due to acid lability/chelation issues in this specific manifold).
  • Thiol (R-SH) (1.5 equiv)

  • Fe(OTf)_3 (5 mol%)

  • Nitromethane (

    
    ) or DCM (0.2 M)
    

Procedure:

  • Setup: To a solution of

    
    -Cbz-azetidin-3-ol (1.0 mmol) and thiol (1.5 mmol) in nitromethane (5 mL), add Fe(OTf)_3 (25 mg, 0.05 mmol).
    
  • Reaction: Stir at room temperature. The reaction typically proceeds rapidly (15–60 mins).

  • Quench: Dilute with DCM and quench with sat.

    
    .
    
  • Isolation: Separate phases, dry organic layer (

    
    ), and concentrate.
    
  • Outcome: This route preserves the azetidine ring while installing the sulfur nucleophile directly.

Quantitative Comparison of Methods

FeatureRoute A (Substitution)Route B (ABB Ring Opening)Route C (Fe-Catalysis)
Overall Yield 60–85% (2 steps)70–95% (1 step)50–80% (1 step)
Step Count 2 (Activation + Sub)1 (from ABB)1 (from Alcohol)
Substrate Scope Broad; best for simple alkyl thiolsExcellent for complex/bulky thiolsBest for aryl thiols
Scalability High (kg scale possible)Moderate (ABB stability)Moderate
Key Risk Elimination to azetinePolymerization of ABBCarbocation rearrangement

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. J. Org. Chem.2020 , 85, 5761. Link

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. J. Org. Chem.2019 , 84, 5943–5956. Link

  • HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane. Nat. Commun.2025 , 16, 1248. Link

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Adv.2017 , 7, 46615. Link

  • Synthesis of 3-Thio-Azetidines via Nucleophilic Substitution. Organic Chemistry Portal. Link

Application Notes and Protocols for Nucleophilic Substitution Reactions of Tert-butyl 3-sulfanylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 3-Sulfanylazetidine Scaffold

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and non-planar geometry offer unique three-dimensional diversity, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability when incorporated into drug candidates. Among functionalized azetidines, Tert-butyl 3-sulfanylazetidine-1-carboxylate is a particularly valuable building block. The presence of a nucleophilic thiol group at the C3 position, protected at the nitrogen by a tert-butyloxycarbonyl (Boc) group, provides a versatile handle for introducing a wide array of substituents through nucleophilic substitution reactions. This allows for the rapid generation of compound libraries with diverse functionalities, accelerating the structure-activity relationship (SAR) studies crucial for drug discovery.

This guide provides a detailed exploration of the nucleophilic substitution reactions involving Tert-butyl 3-sulfanylazetidine-1-carboxylate, offering mechanistic insights and practical, field-tested protocols for its application in synthetic chemistry.

Mechanistic Principles of Nucleophilic Substitution at the Sulfur Atom

The sulfur atom in Tert-butyl 3-sulfanylazetidine-1-carboxylate is a soft nucleophile, readily participating in reactions with various electrophiles. The most common nucleophilic substitution reaction involving this substrate is S-alkylation, which proceeds via an SN2 mechanism.

In a typical S-alkylation, the thiol is first deprotonated by a suitable base to form a more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of an alkyl halide (or other electrophile with a good leaving group), displacing the leaving group in a single concerted step.

Diagram of the S-alkylation of Tert-butyl 3-sulfanylazetidine-1-carboxylate:

S_alkylation reactant Tert-butyl 3-sulfanylazetidine-1-carboxylate SH thiolate Thiolate Anion S⁻ reactant->thiolate Deprotonation base Base byproduct1 H-Base⁺ product Tert-butyl 3-(alkylthio)azetidine-1-carboxylate S-R thiolate->product SN2 Attack alkyl_halide Alkyl Halide R-X byproduct2 X⁻ workflow start Start setup Dissolve Azetidine Thiol in Anhydrous Solvent start->setup deprotonation Add Base at 0°C setup->deprotonation alkylation Add Alkyl Halide deprotonation->alkylation stir Stir at Room Temperature alkylation->stir monitor Monitor by TLC/LC-MS stir->monitor workup Quench and Extract monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Application Note: High-Fidelity Deprotection of Tert-butyl 3-sulfanylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Tert-butyl 3-sulfanylazetidine-1-carboxylate Critical Challenge: Prevention of irreversible S-tert-butylation and reversible disulfide dimerization. Solution: Scavenger-assisted acidolysis using Trifluoroacetic Acid (TFA) and Triethylsilane (TES).

This guide details the deprotection of the N-Boc group from 3-sulfanylazetidine derivatives. Unlike standard amine deprotection, the presence of a nucleophilic thiol (-SH) moiety presents a high risk of alkylation by the tert-butyl carbocation generated during cleavage. If unmitigated, this leads to the formation of the S-tert-butyl sulfide impurity, which is chemically stable and difficult to separate. This protocol prioritizes the use of cation scavengers to ensure high yield and purity, yielding the product as a stabilized ammonium salt.

Mechanistic Grounding & Causality

The S-Alkylation Trap

The acid-mediated cleavage of the Boc group proceeds via an E1-like mechanism, releasing CO₂ and a reactive tert-butyl carbocation (


). In the absence of a dedicated scavenger, the electron-rich sulfur atom of the 3-sulfanyl group acts as a nucleophile, trapping the 

to form a stable sulfide bond (S-tBu).
  • Standard Outcome:

    
    
    
  • Destructive Side Reaction:

    
     (Irreversible Product Loss)
    
  • Scavenger Intervention:

    
    
    
Scavenger Selection: Triethylsilane (TES)

While 1,2-ethanedithiol (EDT) is a classic scavenger for thiols, its noxious odor limits its utility in modern high-throughput labs. Triethylsilane (TES) is the superior choice for this application. It acts as a hydride donor, rapidly reducing the tert-butyl cation to isobutane (a gas), which escapes the reaction mixture, permanently removing the electrophile from the system.

Experimental Protocols

Method A: TFA/TES Cocktail (Recommended)

Best for: High purity requirements, minimizing S-alkylation, and small-to-mid scale.

Reagents:

  • Substrate: Tert-butyl 3-sulfanylazetidine-1-carboxylate

  • Acid: Trifluoroacetic Acid (TFA), Reagent Grade

  • Solvent: Dichloromethane (DCM), Anhydrous

  • Scavenger: Triethylsilane (TES)

  • Precipitant: Diethyl Ether (

    
    ) or MTBE
    

Protocol Steps:

  • Preparation: In a round-bottom flask under an inert atmosphere (Argon/Nitrogen), dissolve the substrate (1.0 equiv) in DCM (concentration ~0.1 M).

  • Scavenger Addition: Add Triethylsilane (TES) (2.5 - 5.0 equiv). Note: Excess TES ensures the kinetic trapping of the cation.

  • Acidolysis: Cool the solution to 0°C. Dropwise add TFA (final ratio DCM:TFA 2:1 or 1:1 v/v).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor by TLC or LCMS (Caution: Product is polar; use polar mobile phase).

  • Workup (Critical):

    • Concentrate the reaction mixture in vacuo to remove DCM, excess TFA, and volatile silane byproducts.

    • Do not perform an aqueous basic workup (pH > 7 promotes disulfide formation).

  • Isolation:

    • Redissolve the oily residue in a minimum amount of MeOH or DCM.

    • Add cold Diethyl Ether (10x volume) to precipitate the 3-sulfanylazetidine trifluoroacetate salt.

    • Filter or centrifuge the white solid under Argon. Store at -20°C.

Method B: HCl/Dioxane (Alternative)

Best for: Large scale, direct isolation of Hydrochloride salt.

Protocol Steps:

  • Dissolve substrate in minimal 1,4-Dioxane.

  • Add Triisopropylsilane (TIPS) (2.0 equiv) as a scavenger. Note: Without TIPS, yield drops due to S-alkylation.

  • Add 4M HCl in Dioxane (10 equiv) at 0°C.

  • Stir at RT for 2 hours. The product often precipitates directly as the hydrochloride salt.

  • Filter the solid under inert atmosphere and wash copiously with

    
     to remove scavengers.
    

Data Presentation & Troubleshooting

Quantitative Comparison of Conditions
ParameterMethod A (TFA/TES)Method B (HCl/Dioxane)No Scavenger (Control)
Yield 90 - 95%85 - 90%< 60%
Purity > 98%> 95%Mixed (contains S-tBu)
Salt Form Trifluoroacetate (

)
Hydrochloride (

)
Mixed
Odor Mild (Silane)Pungent (HCl fumes)N/A
Risk Low (High Scavenging)Medium (Precipitation trap)High (S-Alkylation)
Handling Disulfides

If oxidative dimerization occurs (observed as


 peak in MS), the product can be rescued:
  • Dissolve the crude salt in water/MeOH.

  • Add 1.5 equiv TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride).

  • Stir for 30 mins (TCEP is active at acidic pH, unlike DTT).

  • Lyophilize to recover the monomeric thiol.

Visualization

Reaction Mechanism & Scavenger Pathway

The following diagram illustrates the competition between the destructive S-alkylation pathway and the constructive scavenging pathway.

DeprotectionMechanism Substrate Boc-Protected Thiol Intermediate Reactive t-Butyl Cation Substrate->Intermediate Acid (TFA/HCl) - CO2 Product 3-Sulfanylazetidine (Salt) Substrate->Product N-Deprotection Impurity S-tert-Butyl Impurity (Dead End) Intermediate->Impurity Attack by Thiol (-SH) Gas Isobutane (Gas) Intermediate->Gas Hydride Transfer from Scavenger Scavenger Silane Scavenger (TES/TIPS) Scavenger->Gas

Figure 1: Mechanistic divergence. The scavenger (Yellow) intercepts the cation (Red) to prevent impurity formation (Grey).

Workflow Decision Tree

This flow guides the researcher through the optimal protocol selection and workup.

Workflow Start Start: Boc-3-mercaptoazetidine Choice Select Acid System Start->Choice MethodA Method A: TFA / DCM + TES (Scavenger) Choice->MethodA High Purity MethodB Method B: HCl / Dioxane + TIPS (Scavenger) Choice->MethodB Large Scale Monitor Monitor: LCMS / TLC (Check for S-tBu adduct) MethodA->Monitor MethodB->Monitor WorkupA Evaporate Volatiles Precipitate with Ether Monitor->WorkupA Method A WorkupB Filter Precipitate Wash with Ether Monitor->WorkupB Method B CheckOx Check Oxidation: Disulfide Present? WorkupA->CheckOx WorkupB->CheckOx Rescue Add TCEP-HCl Reduce Disulfide CheckOx->Rescue Yes Final Final Product: Ammonium Salt CheckOx->Final No Rescue->Final

Figure 2: Operational workflow emphasizing scavenger use and disulfide management.

References

  • Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[1] International Journal of Peptide and Protein Research, vol. 12, no.[1] 5, 1978, pp. 258-268.[1] Link (Foundational work on scavengers).

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[2] Wiley-Interscience. (Standard reference for Boc deprotection conditions).

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. Link (Review covering scavenger mechanisms).

  • Pearson, D. A., et al. "Triethylsilane as a scavenger in acidic deprotection of t-butyl esters and carbamates." Journal of Organic Chemistry, 1989. Link (Specific utility of TES).

  • ResearchGate Discussion. "Boc deprotection in presence of free thiol scavenger S-tert-butylation." Link (Practical insights on scavenger cocktails).

Sources

Application Note: Utilizing Tert-butyl 3-sulfanylazetidine-1-carboxylate in Constrained Peptide Synthesis and Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of Tert-butyl 3-sulfanylazetidine-1-carboxylate (CAS: 1002363-26-9) as a specialized building block in peptide synthesis. Unlike standard amino acids, this reagent serves as a constrained thiol scaffold , offering unique opportunities for introducing conformational rigidity, enhancing metabolic stability, and enabling site-specific conjugation. This document provides validated protocols for its handling, incorporation into peptide backbones via C-terminal capping, and use in synthesizing thioether-linked peptidomimetics.

Introduction: The Azetidine Advantage

In modern drug discovery, linear peptides often suffer from rapid proteolytic degradation and poor membrane permeability. Introducing steric constraints is a proven strategy to overcome these limitations.

Tert-butyl 3-sulfanylazetidine-1-carboxylate (hereafter referred to as Boc-Azetidine-3-SH ) is a bifunctional heterocycle featuring:

  • Azetidine Ring: A 4-membered nitrogen heterocycle that restricts conformational freedom (

    
     and 
    
    
    
    angles) more severely than proline.
  • Thiol Group (-SH): A reactive handle at the 3-position, serving as a surrogate for cysteine or a site for chemoselective ligation.

  • Boc Protection: Allows for orthogonal manipulation of the amine and thiol functionalities.

Key Applications
  • C-Terminal Capping: Introducing a rigid thiol handle at the peptide C-terminus for downstream conjugation (e.g., PEGylation, dimerization).

  • Peptidomimetic Linkers: Synthesis of thioether-based non-canonical amino acids.

  • Disulfide Cyclization: Forming constrained disulfide bridges with internal cysteine residues to lock bioactive conformations.

Chemical Properties & Handling

Warning: The free thiol moiety is susceptible to oxidation (disulfide formation) in air. Proper handling is critical for yield reproducibility.

PropertySpecification
Formula C

H

NO

S
MW 189.28 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, DMF, MeOH, DMSO
Storage -20°C under Argon/Nitrogen (Hygroscopic)
Hazards Irritant (Skin/Eye). Stench (Thiol). Handle in fume hood.
Protocol 3.1: Quality Control (Ellman’s Test)

Before any coupling reaction, verify the free thiol content to ensure the reagent has not dimerized.

  • Reagent: Dissolve 4 mg Ellman’s Reagent (DTNB) in 1 mL Phosphate Buffer (0.1 M, pH 8.0).

  • Sample: Dissolve 1 mg Boc-Azetidine-3-SH in 1 mL DMF.

  • Assay: Mix 50

    
    L Sample + 100 
    
    
    
    L Reagent + 850
    
    
    L Buffer. Incubate 5 min.
  • Read: Measure Absorbance at 412 nm.

  • Calculation: Use extinction coefficient

    
    . 
    
    
    
    free thiol is required for efficient synthesis.

Application Workflow A: C-Terminal Incorporation

Since Boc-Azetidine-3-SH lacks a carboxylic acid, it cannot be used as an internal amino acid in standard SPPS. It is most effectively used as a nucleophilic amine to cap the C-terminus of a peptide.

Mechanism

The peptide is synthesized on a linker that generates a C-terminal acid (e.g., Wang resin) or activated ester. The Boc-Azetidine-3-SH is deprotected (if N-attachment is desired) or used directly if S-alkylation is the goal. Note: The protocol below describes attaching the Azetidine via its Amine to the Peptide C-terminus.

Step-by-Step Protocol

Prerequisites: Peptide chain assembled on 2-Chlorotrityl Chloride (2-CTC) resin (allows cleavage of protected peptide) or synthesis in solution.

  • Boc Removal (from Azetidine):

    • Dissolve Boc-Azetidine-3-SH in 4M HCl/Dioxane. Stir 1h at RT.

    • Evaporate solvent. Result: 3-mercaptoazetidine

      
       HCl .
      
    • Note: Keep under inert atmosphere to prevent disulfide formation.

  • Peptide Activation (Solution Phase):

    • Dissolve Protected Peptide-COOH (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and HOAt (1.1 eq).

    • Add DIEA (2.5 eq). Stir for 2 min (Pre-activation).

  • Coupling:

    • Add 3-mercaptoazetidine

      
       HCl (1.2 eq) to the activated peptide mixture.
      
    • Add additional DIEA (2.0 eq) to neutralize the HCl salt.

    • Stir at Room Temperature for 4–16 hours under Nitrogen.

    • Monitor: LC-MS for mass shift (+88 Da vs. free peptide).

  • Work-up:

    • Dilute with EtOAc, wash with 5% NaHCO

      
      , 1M KHSO
      
      
      
      , and Brine.
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
Visualization: C-Terminal Capping Workflow

CappingWorkflow Start Boc-Azetidine-3-SH Deprotect Acid Deprotection (4M HCl) Start->Deprotect Intermed H-Azetidine-3-SH (Amine Salt) Deprotect->Intermed Couple Coupling Reaction (Amide Bond Formation) Intermed->Couple Activate Activate Peptide-COOH (HATU/DIEA) Activate->Couple Final Peptide-C(O)-Azetidine-3-SH Couple->Final

Figure 1: Workflow for attaching the azetidine scaffold to the C-terminus of a peptide fragment.

Application Workflow B: Synthesis of Thioether Amino Acids

To incorporate the azetidine moiety internally within a peptide sequence, it must be converted into an amino acid building block. A common strategy is alkylation with bromoacetate.

Protocol: Synthesis of N-Boc-Azetidinyl-3-Thioacetic Acid
  • Reagents: Boc-Azetidine-3-SH (1 eq), Methyl Bromoacetate (1.1 eq), Cs

    
    CO
    
    
    
    (1.5 eq).
  • Solvent: Dry DMF.

  • Reaction:

    • Dissolve Boc-Azetidine-3-SH in DMF.

    • Add Cs

      
      CO
      
      
      
      and stir for 10 min.
    • Dropwise add Methyl Bromoacetate at 0°C.

    • Warm to RT and stir 2h.

  • Saponification:

    • Add LiOH (3 eq) in Water/THF (1:1). Stir 2h to hydrolyze the methyl ester.

    • Acidify to pH 3 with 1M HCl. Extract with EtOAc.

  • Result: Boc-Azetidine-3-S-CH

    
    -COOH .
    
    • Usage: This product acts as a standard Boc-amino acid for SPPS or can be Fmoc-protected after Boc removal for Fmoc-SPPS.

Application Workflow C: Site-Specific Conjugation

The constrained thiol is an excellent handle for Maleimide or Haloacetamide conjugation. The azetidine ring reduces the entropic penalty of binding compared to a flexible cysteine side chain.

Protocol: Conjugating a Fluorophore (e.g., Maleimide-Dye)
  • Peptide Prep: Dissolve the Azetidine-containing peptide (from Workflow A) in PBS (pH 7.0) containing 10% DMSO (if needed for solubility).

    • Note: Ensure TCEP (1 eq) is added if the thiol has oxidized to a disulfide.

  • Conjugation:

    • Add Maleimide-Dye (1.2 eq) dissolved in DMSO.

    • Incubate at RT for 1 hour in the dark.

  • Quenching: Add excess Mercaptoethanol or DTT to quench unreacted maleimide.

  • Purification: HPLC (C18 column, Acetonitrile/Water gradient).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Yield Steric hindrance of the secondary amine (azetidine).Switch coupling reagents to PyBOP or HATU at 50°C. Double coupling times.
Disulfide Dimers Oxidation of free thiol during handling.Always use degassed solvents. Add TCEP (Tris(2-carboxyethyl)phosphine) to the reaction buffer.
Racemization Base-catalyzed epimerization during coupling.Use Collidine or TMP instead of DIEA as the base. Keep activation time < 2 min.
Incomplete Solubility Hydrophobic Boc group + Lipid-like peptide.Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100.
Visualization: Decision Matrix for Reagent Use

DecisionMatrix Start Goal: Use Boc-Azetidine-3-SH Q1 Where in Peptide? Start->Q1 PathA C-Terminus Cap Q1->PathA PathB Internal Position Q1->PathB PathC Side Chain Mod Q1->PathC ActionA Remove Boc -> Couple to Activated COOH PathA->ActionA ActionB Convert to Amino Acid (React SH with Bromoacetate) PathB->ActionB ActionC React SH with Haloacetyl-Peptide PathC->ActionC

Figure 2: Strategic decision tree for incorporating the azetidine scaffold based on positional requirements.

References

  • Azetidines in Medicinal Chemistry: Cheekatla, S. R. (2026).[1][2][3][4] Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Link

  • Cysteine Surrogates & Thiol Reactivity: Cahill, L., et al. (2025). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PubMed Central. Link

  • Boc Chemistry in Peptide Synthesis: Pedersen, S. W., et al. (2013).[5] Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology. Link

  • Thiol Protection & Scavengers: Biotage Application Note. (2023).[5][6] Peptides containing cysteine: the role of scavengers in cleavage cocktail. Link

  • Azetidine Synthesis Methodologies: Davie, C. P., et al. (2020).[7] A Single-Step Synthesis of Azetidine-3-amines. PubMed. Link

Disclaimer: This application note is for research purposes only. The protocols described involve hazardous chemicals; always consult the Safety Data Sheet (SDS) and adhere to institutional safety guidelines.

Sources

Application Note: Functionalization of the Thiol Group in Tert-butyl 3-sulfanylazetidine-1-carboxylate

[1]

Executive Summary & Strategic Importance

The azetidine ring has emerged as a "privileged scaffold" in modern drug discovery, offering a superior alternative to larger, more flexible heterocycles like pyrrolidine or piperidine.[1][2] Incorporating Tert-butyl 3-sulfanylazetidine-1-carboxylate (1-Boc-3-mercaptoazetidine) allows medicinal chemists to introduce a rigid, sp³-rich spacer with defined exit vectors.

The thiol (-SH) moiety at the 3-position is the functional pivot point.[1] However, its high reactivity presents a double-edged sword: it enables diverse coupling reactions (thioethers, aryl sulfides, disulfides) but requires rigorous control to prevent oxidative dimerization or ring-opening side reactions.[1] This guide provides field-proven protocols to functionalize this thiol group while preserving the integrity of the strained azetidine ring and the acid-labile Boc protecting group.

Key Chemical Properties
PropertyValueImplication for Protocol
Molecular Weight 189.28 g/mol Calculation basis for stoichiometry.[1]
pKa (Thiol) ~9.5–10.0Requires moderate base (e.g., Cs₂CO₃, Et₃N) for deprotonation.[1]
Ring Strain ~26 kcal/molAvoid strong Lewis acids or extreme heat (>100°C) to prevent ring opening.
Oxidation State SusceptibleCRITICAL: All reactions must be run under N₂/Ar to prevent disulfide formation.[1]

Handling & Storage: The "Zero-Oxidation" Policy[1]

The most common failure mode with this reagent is the formation of the disulfide dimer (1,1'-di-Boc-3,3'-dithiobisazetidine) prior to reaction.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon preferred).

  • Pre-Reaction Check: Check LC-MS for the dimer peak (M+H dimer). If >5% dimer is present, reduce in situ with DTT (dithiothreitol) or TCEP prior to functionalization.

Core Functionalization Protocols

Protocol A: Nucleophilic Substitution (S-Alkylation)

Application: Synthesis of Thioethers (Linkers, PROTACs).[1] Mechanism: S_N2 displacement of alkyl halides.[1]

This is the most robust method. We utilize Cesium Carbonate (

Reagents:

  • Substrate: 1-Boc-3-mercaptoazetidine (1.0 equiv)[1]

  • Electrophile: Alkyl Halide (R-Br or R-I) (1.1 equiv)[1]

  • Base:

    
     (1.5 equiv)[1]
    
  • Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve 1-Boc-3-mercaptoazetidine in anhydrous DMF.

  • Activation: Add

    
     in one portion. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn slightly yellow as the thiolate forms.
    
  • Addition: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LC-MS.

    • Optimization: If R-Cl is used, add catalytic KI (0.1 equiv) and heat to 50°C.[1]

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry over

    
    .
    
Protocol B: Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig Type)

Application: Synthesis of Aryl Sulfides (Metabolic Stability).[1] Mechanism: Pd(0)/Pd(II) catalytic cycle.[1]

Direct S-arylation is superior to S_NAr for electron-rich or neutral aryl halides.[1] The Pd₂dba₃ / Xantphos system is the "Gold Standard" for thiols, preventing catalyst poisoning by the sulfur atom.

Reagents:

  • Substrate: 1-Boc-3-mercaptoazetidine (1.0 equiv)[1]

  • Coupling Partner: Aryl Bromide/Iodide (1.0 equiv)[1]

  • Catalyst:

    
     (2.5 mol%)[1]
    
  • Ligand: Xantphos (5.0 mol%)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Degassing: Sparge 1,4-Dioxane with Argon for 30 minutes. Crucial: Oxygen kills the Pd catalyst.[1]

  • Catalyst Pre-complexation: In the reaction vessel, mix

    
     and Xantphos in a small volume of dioxane. Stir for 5 mins under Argon until the solution turns distinctively orange/red.
    
  • Reactant Addition: Add the Aryl Halide, 1-Boc-3-mercaptoazetidine, and DIPEA.

  • Heating: Seal the vessel and heat to 80–100°C for 4–12 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black.

  • Purification: Concentrate and purify via flash chromatography.

Protocol C: Thiol-Michael Addition (Click Chemistry)

Application: Bioconjugation, Covalent Inhibitors (Acrylamide targeting).[1] Mechanism: 1,4-Conjugate Addition.[1]

Reagents:

  • Substrate: 1-Boc-3-mercaptoazetidine (1.0 equiv)[1]

  • Acceptor: Michael Acceptor (Maleimide, Acrylamide, Vinyl Sulfone) (1.0 equiv)

  • Catalyst: Triethylamine (

    
    ) (0.1–0.5 equiv)[1]
    
  • Solvent: DCM or MeOH[1]

Workflow:

  • Dissolve reactants in DCM.

  • Add catalytic

    
    .
    
  • Stir at RT for 30–60 minutes. (Reaction is usually very fast).

  • Quench: If unreacted thiol remains, scavenge with N-ethylmaleimide (NEM) before workup.[1]

Visualization of Reaction Logic

The following diagram illustrates the decision matrix for selecting the appropriate functionalization pathway based on the target moiety.

GStartStart: 1-Boc-3-mercaptoazetidineTargetIdentify Target MotifStart->TargetAlkylTarget: Thioether (Alkyl-S-R)Target->AlkylAlkyl HalideArylTarget: Aryl Sulfide (Ar-S-R)Target->ArylAryl HalideConjTarget: Bioconjugate/LinkerTarget->ConjEnone/MaleimideMethodAProtocol A: S-Alkylation(Cs2CO3 / DMF)Alkyl->MethodAMethodBProtocol B: Pd-Coupling(Pd2dba3 / Xantphos)Aryl->MethodBMethodCProtocol C: Michael Addition(Et3N / DCM)Conj->MethodC

Figure 1: Strategic decision tree for functionalizing the 3-mercaptoazetidine scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Dimerization) Oxidation of thiol by air.[1]Degas all solvents. Add 1.1 eq TCEP to reaction mixture to keep thiol reduced in situ.
Ring Opening Harsh Lewis Acids or Excessive Heat (>110°C).[1]Switch to milder bases (

).[1] Ensure temperature stays <100°C. Avoid strong acids.
Catalyst Death (Protocol B) Thiol poisoning of Pd.[1]Ensure Xantphos:Pd ratio is at least 2:1. Increase catalyst loading to 5 mol%.
Boc Loss Acidic impurities in solvent (e.g., old CHCl₃).[1]Use neutralized solvents (filter through basic alumina) or add mild buffer.

References

  • Azetidines in Medicinal Chemistry: Detailed review of the scaffold's utility in drug design, including metabolic stability and ring strain benefits.

    • Source:

  • Palladium-Catalyzed C-S Coupling: Comprehensive guide on catalyst selection (Pd/Xantphos) for thiol cross-coupling.

    • Source:[1]

  • Physical Properties & Safety: CAS 941585-25-7 data, safety protocols, and handling instructions.

    • Source:[1]

  • Boc-Chemistry Protocols: Standard procedures for handling Boc-protected amines and thiols during solid-phase and solution-phase synthesis.[1]

    • Source:[1]

Troubleshooting & Optimization

Technical Support Center: N-Boc-3-Mercaptoazetidine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZ-SH-001 Subject: Purification and Handling of Tert-butyl 3-sulfanylazetidine-1-carboxylate Correct CAS: 941585-25-7 (Note: Often confused with azetidine nitrile precursors) Chemical Formula: C


H

NO

S Molecular Weight: 189.28 g/mol

Introduction: The "Invisible" Impurity

Welcome to the Technical Support Center. You are likely here because your NMR spectrum shows a confusing set of double peaks, or your mass spectrum indicates a [M+H]


 of 377 instead of the expected 190.

The Diagnosis: Your Tert-butyl 3-sulfanylazetidine-1-carboxylate (hereafter Compound A ) has oxidized to its disulfide dimer (Compound A-A ). This is the single most common failure mode for this reagent. The azetidine ring strain combined with the reactive thiol makes this compound sensitive to both thermal degradation and oxidative coupling.

This guide provides the protocols to rescue oxidized material and purify the monomer to >98% purity.

Module 1: The Chemical Rescue Protocol (Disulfide Reduction)

If your material is already synthesized but contains significant disulfide dimer (confirmed by LC-MS or NMR), standard chromatography will often fail to separate the monomer from the dimer efficiently due to equilibration on the silica. You must chemically reduce the mixture before final purification.

Mechanism of Failure


The disulfide (R-S-S-R) is non-volatile and changes the polarity, often co-eluting or streaking with the monomer.[1][2]
The "Zinc-Rescue" Methodology

We recommend Zinc/Acetic Acid over DTT or Phosphines (TCEP) for bulk purification because it allows for easier workup without introducing difficult-to-remove phosphorus byproducts.

Reagents:

  • Activated Zinc Dust (Fine powder)

  • Acetic Acid (Glacial)

  • Dichloromethane (DCM)

  • Saturated NaHCO

    
    
    

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture (containing monomer and dimer) in DCM (10 mL per gram of substrate).

  • Acidification: Add Glacial Acetic Acid (5 equivalents relative to the estimated dimer).

  • Reduction: Add Activated Zinc Dust (5–10 equivalents) slowly.

    • Caution: Exothermic. Keep on an ice bath initially.

  • Agitation: Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check TLC.[2][3][4][5] The disulfide usually runs higher (less polar) or streaks differently than the thiol.

  • Filtration: Filter the mixture through a pad of Celite to remove Zinc. Wash the pad with DCM.

  • Quench: Carefully wash the organic filtrate with Saturated NaHCO

    
     (2x) to remove acetic acid.
    
    • Critical: The pH must be neutral/basic before concentration to prevent Boc-deprotection, but work quickly to avoid re-oxidation in the basic aqueous layer.

  • Dry: Dry over MgSO

    
    , filter, and concentrate immediately.
    

Module 2: Purification Workflows

Once reduced, you have two paths for purification.[6] Path A is preferred for high purity; Path B is for rapid throughput.

Decision Logic Diagram

PurificationLogic Start Crude Material (Post-Synthesis or Storage) Check Analyze Purity (TLC / LC-MS) Start->Check Dimer Disulfide Dimer Detected? Check->Dimer Reduce Perform Zinc/AcOH Reduction (See Module 1) Dimer->Reduce Yes Method Choose Purification Method Dimer->Method No Reduce->Method Distill Path A: Kugelrohr Distillation (High Vacuum <0.5 mmHg) Method->Distill Preferred (Scale < 5g) Column Path B: Flash Chromatography (Rapid Elution) Method->Column Scale > 5g or No Vac Final Pure Monomer (Store under Argon at -20°C) Distill->Final Column->Final

Figure 1: Decision tree for processing Tert-butyl 3-sulfanylazetidine-1-carboxylate. Note that reduction is a critical checkpoint before physical separation.

Path A: Vacuum Distillation (Gold Standard)

Thiols are often liquids or low-melting solids. Distillation avoids silica-catalyzed oxidation.

  • Equipment: Kugelrohr or Short-path distillation apparatus.

  • Conditions: High vacuum is essential (<0.5 mmHg).

  • Temperature: The boiling point is predicted around 255°C at atm, but under high vacuum, it will distill at 80–110°C (oven temp).

  • Advantage: Delivers pristine, solvent-free oil.

Path B: Flash Chromatography (Silica)

Thiols can "streak" on silica due to weak acidity and interaction with surface silanols.

Optimized Solvent System:

Component Ratio Purpose
Hexanes 80–90% Bulk non-polar phase.
Ethyl Acetate 10–20% Polar modifier.

| DCM | Optional | Can replace EtOAc if separation is poor. |

  • Column Pre-treatment: Flush the column with 100% Hexanes first.

  • Loading: Load as a concentrated solution in minimal DCM.

  • Speed: Run the column fast . The longer the thiol sits on silica, the more it oxidizes.

  • Additives: Do NOT use bases (Triethylamine) as they promote disulfide formation. Do NOT use acids (Acetic acid) as they may degrade the Boc group over time or obscure the thiol.

Module 3: Synthesis Context (Thioacetate Hydrolysis)

Most users generate this compound via the displacement of a mesylate with Potassium Thioacetate (KSAc), followed by hydrolysis.

The Trap: Hydrolysis is typically basic (NaOMe or K


CO

). Basic conditions + Oxygen = Instant Disulfide.

Correct Hydrolysis Protocol:

  • Degas: Sparge all solvents (MeOH/THF) with Argon for 20 mins before adding reagents.

  • Reagent: Use Sodium Methoxide (NaOMe) in MeOH (1.1 equiv) at 0°C.

  • Atmosphere: Perform the entire reaction under a balloon of Argon.

  • Quench: Quench with degassed aqueous NH

    
    Cl or dilute HCl (carefully, to pH 6-7) before exposing to air for extraction.
    

Frequently Asked Questions (FAQ)

Q1: The compound smells terrible. How do I clean my glassware? A: Thiols have a low odor threshold. Do not wash glassware immediately with water.

  • Decontamination Solution: Prepare a bath of dilute Bleach (Sodium Hypochlorite) or H

    
    O
    
    
    
    with NaOH.
  • Soak: Soak all glassware for 1 hour. This oxidizes the thiol (smelly) to the sulfonate (odorless).

  • Rinse: Rinse with water and then acetone.

Q2: My product is a solid, but the literature says liquid (or vice versa). A: Pure N-Boc-3-mercaptoazetidine is often a viscous oil that can solidify upon freezing or high purity (mp ~35-40°C). If it is a gummy solid, it might be the disulfide dimer (which is usually a solid). Run an NMR to confirm.

Q3: Can I store this at Room Temperature? A: No.

  • Storage: -20°C.

  • Atmosphere: Argon or Nitrogen.

  • Container: Tightly sealed vial, preferably taped with Parafilm.

  • Even at -20°C, slow oxidation occurs over months. Re-purify (Module 1) before using in sensitive couplings.

Q4: I am doing a maleimide coupling, but yields are low. A: You likely have disulfide contamination. Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) directly to your coupling reaction buffer. TCEP does not reduce maleimides (unlike DTT) and will keep the azetidine in the reactive -SH form.

References

  • Chemical Identification: Fisher Scientific. tert-Butyl 3-sulfanylazetidine-1-carboxylate | CAS 941585-25-7.[7][8][9] Retrieved from

  • Physical Properties: ChemicalBook. 1-Boc-3-Mercapto-azetidine Properties and Safety. Retrieved from

  • Thiol Handling: Whitesides, G. M., et al. "Oxidation of thiols to disulfides." Journal of Organic Chemistry. (General reference for thiol-disulfide interchange mechanisms).
  • Purification Techniques: "Purification of Laboratory Chemicals" (Armarego & Chai).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling thiols or azetidines.

Sources

Overcoming side reactions in the synthesis of Tert-butyl 3-sulfanylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 3-sulfanylazetidine-1-carboxylate (1-Boc-3-mercaptoazetidine). This valuable building block is crucial in medicinal chemistry and drug development, but its synthesis can be accompanied by challenging side reactions. This guide provides in-depth, experience-based solutions to common problems encountered during its synthesis, particularly focusing on the deprotection of thiol precursors.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and actionable protocols to overcome them.

Question 1: My final product is contaminated with a significant amount of a higher molecular weight impurity, which appears to be a dimer. What is it and how can I prevent its formation?

Answer:

This common impurity is the disulfide dimer of your target molecule, formed by the oxidation of the thiol group. Thiols are highly susceptible to oxidation, especially in the presence of oxygen, and this process can be catalyzed by trace metals or basic conditions.[1] The thiolate anion, which is more prevalent under neutral to basic pH, is even more rapidly oxidized than the neutral thiol.[2]

Causality: The lone pair of electrons on the sulfur atom is easily abstracted, leading to the formation of a disulfide bond (S-S) between two molecules of the azetidine thiol. This reaction is often accelerated during workup and purification steps where the product is exposed to air for extended periods.

  • Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen.

    • Degassing Solvents: Before use, degas all solvents (e.g., DCM, MeOH, water for workup) by sparging with an inert gas like argon or nitrogen for at least 30 minutes.

    • Reaction & Workup: Conduct the deprotection reaction, subsequent workup, and solvent evaporation under a positive pressure of argon or nitrogen.

  • Control of pH: Maintain a slightly acidic pH during workup and purification.[3]

    • Acidic conditions (around pH 6.5) suppress the formation of the highly reactive thiolate anion, thereby slowing the rate of oxidation.[3]

    • Use mildly acidic buffers for aqueous washes if required.

  • Introduction of Reducing Agents: Adding a mild reducing agent during the workup can reverse any disulfide formation that has occurred.

    • TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride): This is an excellent choice as it is odorless, water-soluble, and highly effective at reducing disulfide bonds without interfering with other functional groups.

    • DTT (Dithiothreitol): Also effective, but it is more volatile and has a strong odor.[3]

G cluster_main cluster_solution Desired_Product Tert-butyl 3-sulfanylazetidine-1-carboxylate Side_Product Disulfide Dimer (Impurity) Solution Prevent/Reverse with: • Inert Atmosphere (Ar/N₂) • Acidic pH (∼6.5) • Reducing Agents (TCEP)

Question 2: The deprotection of my S-trityl precursor is incomplete, and I have a low yield of the final thiol. How can I improve this?

Answer:

The acid-catalyzed deprotection of an S-trityl (triphenylmethyl) group is a standard and effective method.[4] However, the reaction is an equilibrium process. The released trityl cation is a potent electrophile and can re-attach to the nucleophilic thiol, suppressing the forward reaction. To drive the reaction to completion, a "scavenger" must be used.

Causality: The scavenger is a silane (e.g., triethylsilane or triisopropylsilane) that reacts irreversibly with the trityl cation. This reaction removes the cation from the equilibrium, preventing re-protection of the thiol and pushing the reaction towards the desired product according to Le Châtelier's principle.

This protocol is designed for the efficient removal of the S-trityl group while minimizing side reactions.

Materials:

  • Tert-butyl 3-(tritylthio)azetidine-1-carboxylate (Starting Material)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) or Triisopropylsilane (TIPS)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • All solvents should be degassed prior to use.

Procedure:

  • Preparation: Under an argon or nitrogen atmosphere, dissolve the S-trityl protected azetidine (1.0 eq) in anhydrous, degassed DCM (approx. 0.1 M solution).

  • Addition of Scavenger: Add triethylsilane (TES, 2.0-3.0 eq). The scavenger is added before the acid.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10-20 eq) dropwise. A high concentration of TFA is often required to ensure complete protonation and cleavage.[4]

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.[5]

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a cold, stirred solution of saturated sodium bicarbonate. Ensure the final pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel, extract with DCM (3x).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • Purification: Purify the crude product immediately via column chromatography on silica gel under an inert atmosphere, if possible.

G start Dissolve S-Trityl Precursor in degassed DCM under Ar/N₂ add_scavenger Add Scavenger (TES or TIPS, 2-3 eq) start->add_scavenger cool Cool to 0 °C add_scavenger->cool add_acid Add TFA (10-20 eq) dropwise cool->add_acid monitor Monitor Reaction (TLC / LC-MS) add_acid->monitor quench Quench with sat. NaHCO₃ monitor->quench purify Extract, Dry, & Purify quench->purify

Question 3: My purified product degrades quickly, even when stored in the freezer. What are the optimal storage and handling conditions?

Answer:

Tert-butyl 3-sulfanylazetidine-1-carboxylate is inherently unstable due to the reactivity of the free thiol group.[6] The primary degradation pathway is oxidation to the disulfide dimer, but other oxidative byproducts can also form over time.[2]

  • Storage Atmosphere: Store the purified product under an inert atmosphere (argon is preferable to nitrogen as it is denser than air).

  • Temperature: Store at low temperatures, ideally ≤ -20 °C. For long-term storage, -80 °C is recommended.

  • Solvent: If storing in solution, use a degassed, anhydrous, and non-peroxide-forming solvent (e.g., anhydrous DCM or toluene). Avoid storing in protic solvents like methanol for extended periods.

  • Aliquotting: After purification, immediately aliquot the material into smaller, single-use vials. This avoids repeated freeze-thaw cycles and exposure of the bulk material to air and moisture.

  • Purity: Ensure the product is highly pure before storage. Trace impurities can sometimes catalyze degradation.

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon)Prevents oxidation to disulfide.[7]
Temperature ≤ -20 °C (ideally -80 °C)Slows the rate of degradation reactions.
Form Neat (if stable solid/oil) or in anhydrous, degassed solventMinimizes exposure to water and oxygen.
Handling Use degassed solvents and inert atmosphere for all manipulationsReduces risk of contamination and oxidation.

Frequently Asked Questions (FAQs)

Q: Are there alternative thiol protecting groups to S-trityl for this synthesis? A: Yes, while S-trityl is common, other protecting groups can be used. For instance, a thioacetate (S-Ac) group is stable but requires basic conditions (like NaOH or NH3 in MeOH) for deprotection, which can promote disulfide formation if not carefully controlled.[6][8] The choice of protecting group often depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.[9]

Q: What analytical techniques are best for monitoring the reaction and assessing final purity? A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress. Use a stain like potassium permanganate to visualize the thiol and its protected precursor.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring. It allows you to track the disappearance of the starting material (M+H)+ and the appearance of the product (M+H)+, as well as identify the disulfide dimer impurity (2M-H)+.

  • Nuclear Magnetic Resonance (¹H NMR): Essential for structural confirmation of the final product. Look for the disappearance of the trityl protons (aromatic region ~7.2-7.5 ppm) and the appearance of a new proton for the azetidine ring. The S-H proton itself may be broad or difficult to observe.

Q: Can I use a different acid besides TFA for the deprotection? A: Yes, other strong acids like HCl in an organic solvent (e.g., dioxane) can be used.[10] However, TFA is often preferred because it is highly effective and easily removed under reduced pressure. The key is to use a strong, non-oxidizing acid in conjunction with a scavenger.[4]

References

  • Vertex Pharmaceuticals, Inc. (2014). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Google Patents.
  • Jiangsu Hengrui Medicine Co., Ltd. (2020). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Google Patents.
  • Li, J., et al. (2021). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2022). How to protect thiol group? ResearchGate. Retrieved from [Link]

  • Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Retrieved from [Link]

  • Merck & Co., Inc. (2000). Synthesis of azetidine derivatives. Google Patents.
  • Das, T., & Chakrabarti, A. (2014). Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates. PLoS ONE. Retrieved from [Link]

  • ResearchGate. (2020). I have to prepare a mono deprotection over the bis S-trityl group, How can I do it more selective way? ResearchGate. Retrieved from [Link]

  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Rapid Novor. Retrieved from [Link]

  • AAPPTec. (n.d.). Removal of S-Trityl Groups. AAPPTec. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Characterization of tert-Butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. ResearchGate. Retrieved from [Link]

  • da Silva, A. J. M., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters. Retrieved from [Link]

  • Bartolozzi, A., et al. (2015). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Tetrahedron. Retrieved from [Link]

  • Kumar, P., et al. (2012). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Lu, X., et al. (2021). Using hydrogen peroxide to prevent antibody disulfide bond reduction during manufacturing process. mAbs. Retrieved from [Link]

  • Reddit. (2022). Thiol Handling. Reddit. Retrieved from [Link]

  • Mthembu, S. N., et al. (2020). Breaking a Couple: Disulfide Reducing Agents. Chemistry – A European Journal. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • ResearchGate. (2010). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ResearchGate. Retrieved from [Link]

  • Ryser, H. J. P., & Levy, R. (1995). Method of inhibiting reduction of disulfide bonds. Google Patents.
  • Soochow University. (2019). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
  • Byun, E., et al. (2019). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. National Center for Biotechnology Information. Retrieved from [Link]

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Stability of Tert-butyl 3-sulfanylazetidine-1-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-butyl 3-sulfanylazetidine-1-carboxylate. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this reagent under acidic conditions. Our goal is to equip researchers with the necessary insights to anticipate challenges, diagnose experimental issues, and ensure the integrity of their results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am planning a reaction using tert-butyl 3-sulfanylazetidine-1-carboxylate under acidic conditions. What are the primary stability risks I should be aware of?

When exposing tert-butyl 3-sulfanylazetidine-1-carboxylate to acidic environments, you must consider three main potential degradation pathways, ranked in order of likelihood:

  • Cleavage of the N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions. This is the most common and immediate point of failure. The reaction proceeds through protonation of the carbonyl oxygen, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid, which rapidly decarboxylates to yield the free azetidine amine.[1][2]

  • Azetidine Ring-Opening: The four-membered azetidine ring is strained. Under acidic conditions, the ring nitrogen can be protonated to form an azetidinium ion. This strained, charged species is susceptible to nucleophilic attack, which results in ring-opening.[3][4] The rate of this decomposition is highly dependent on the pH and the pKa of the azetidine nitrogen.[4]

  • Oxidation of the Thiol Group: While thiols are generally more stable against oxidation at lower pH, the risk is not zero, especially in the presence of oxidizing agents or dissolved oxygen over extended periods. The primary oxidation product is the corresponding disulfide.

Understanding these competing pathways is critical for successful experimental design.

Question 2: My N-Boc group was unintentionally cleaved during my experiment. How can I prevent this, and what are the typical conditions that cause it?

Unintentional deprotection is a frequent issue. The lability of the Boc group is a function of acid strength, concentration, temperature, and time.

Causality of Boc Cleavage: The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond. This forms a stable tert-butyl cation and a carbamic acid intermediate, which then decomposes to the free amine and carbon dioxide.[1] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are highly effective at promoting this reaction, often completing it rapidly at room temperature.[1][5][6]

Troubleshooting & Prevention:

  • Avoid Strong Acids: If your chemistry allows, use weaker acids or buffer your system to a pH above 4. Standard deprotection protocols often use strong acids like neat TFA or 4M HCl in dioxane.[1][6] Even moderate acid exposure can lead to slow cleavage over time.

  • Control Temperature: Boc cleavage is temperature-dependent. If acidic conditions are unavoidable, running the reaction at 0 °C or below can significantly slow the rate of deprotection.

  • Limit Exposure Time: Minimize the duration of the acidic step. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the desired transformation is complete.

The following diagram illustrates the acid-catalyzed deprotection mechanism.

Boc_Deprotection cluster_0 Mechanism of N-Boc Cleavage Start Boc-Protected Azetidine Protonated Protonated Carbonyl Start->Protonated + H⁺ (e.g., TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tert-Butyl Cation FreeAmine Free Azetidine (as TFA salt) CarbamicAcid->FreeAmine - CO₂ (Decarboxylation)

Caption: Acid-catalyzed cleavage of the N-Boc protecting group.

Question 3: I'm observing unexpected byproducts with masses corresponding to a ring-opened structure. Is the azetidine ring unstable?

Yes, the azetidine ring can undergo acid-mediated decomposition, especially at low pH.[4] This is a critical consideration for drug development professionals, as unforeseen instability can compromise compound integrity.

Mechanism of Ring-Opening: The process is initiated by the protonation of the azetidine ring nitrogen, forming a positively charged azetidinium ion.[4][7] Due to inherent ring strain, this intermediate is electrophilic and susceptible to attack by nucleophiles present in the reaction mixture (e.g., water, solvents, or counter-ions). The regioselectivity of the attack depends on the substitution pattern of the ring.[8][9]

Key Factors Influencing Ring Stability:

  • pH and pKa: The decomposition rate is highly sensitive to pH. The lower the pH, the higher the concentration of the reactive azetidinium ion, leading to faster degradation.[4] The basicity (pKa) of the azetidine nitrogen is a crucial determinant of its stability at a given pH.[4]

  • Nucleophiles: The presence of even weak nucleophiles can promote ring-opening.

  • Temperature: Higher temperatures will accelerate the rate of decomposition.

The diagram below outlines the general pathway for this degradation.

Ring_Opening cluster_1 Mechanism of Azetidine Ring-Opening Azetidine N-Boc Azetidine ProtonatedAzetidine Protonated Azetidinium Ion (Strained Intermediate) Azetidine->ProtonatedAzetidine + H⁺ RingOpened Ring-Opened Product (e.g., γ-amino alcohol) ProtonatedAzetidine->RingOpened + Nucleophile (e.g., H₂O)

Caption: Acid-mediated nucleophilic ring-opening of the azetidine core.

Question 4: How can I determine if my starting material or product is degrading during my experiment?

A proactive approach to monitoring compound stability is essential for trustworthy and reproducible results. We recommend a systematic workflow for troubleshooting.

Experimental Workflow for Stability Assessment:

  • Baseline Analysis: Before starting your reaction, acquire baseline analytical data of your starting material. The recommended techniques are:

    • LC-MS: To determine the purity and confirm the mass of the starting material.

    • ¹H NMR: To confirm the structure. Pay close attention to the characteristic peaks of the Boc group (~1.4 ppm) and the azetidine ring protons.

  • Time-Point Monitoring: During your reaction, periodically take small aliquots from the reaction mixture. Quench the acid if necessary and analyze the samples by LC-MS and/or TLC.

  • Data Interpretation:

    • Appearance of New Peaks (LC-MS): Look for new peaks in the chromatogram. Check their mass-to-charge ratios. A mass corresponding to the loss of the Boc group (M-100) is a clear indicator of deprotection. A mass corresponding to the addition of a solvent molecule (e.g., M+18 for water) may indicate ring-opening.

    • Disappearance of Starting Material: Track the consumption of the starting material. If it disappears faster than the product forms, or if multiple new peaks appear, degradation is likely occurring.

    • NMR Analysis: For a more detailed investigation, a final reaction mixture can be analyzed by ¹H NMR. The disappearance of the large singlet for the tert-butyl protons is a definitive sign of Boc cleavage.[3] Shifts in the azetidine proton signals or the appearance of new, complex multiplets can indicate ring-opening.[4]

This troubleshooting workflow is visualized below.

Troubleshooting_Workflow cluster_results Interpretation start Start Experiment baseline Step 1: Baseline Analysis (LC-MS, NMR of Starting Material) start->baseline reaction Step 2: Run Reaction (Under Acidic Conditions) baseline->reaction monitor Step 3: Monitor Reaction (TLC, LC-MS Time Points) reaction->monitor evaluate Step 4: Evaluate Data monitor->evaluate stable Stable: Proceed with Workup evaluate->stable Clean Conversion unstable Unstable: Degradation Detected evaluate->unstable Byproducts or Loss of Mass Balance optimize Step 5: Optimize Conditions (Lower Temp, Weaker Acid, Shorter Time) unstable->optimize optimize->reaction Re-attempt

Sources

Technical Support Center: Stability of Tert-butyl 3-sulfanylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 28, 2026

Introduction

Welcome to the technical support guide for tert-butyl 3-sulfanylazetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Azetidine-containing molecules are of significant interest in medicinal chemistry due to their unique structural properties.[1][2][3] However, the inherent ring strain of the four-membered azetidine ring can lead to stability challenges under certain experimental conditions.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential stability issues, particularly under basic conditions.

Core Chemical Structure:
  • IUPAC Name: tert-butyl 3-sulfanylazetidine-1-carboxylate

  • Molecular Formula: C₈H₁₅NO₂S[4]

  • Molecular Weight: 189.275 g/mol [4]

  • CAS Number: 941585-25-7[4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of tert-butyl 3-sulfanylazetidine-1-carboxylate.

Q1: How stable is the Boc protecting group to basic conditions?

The tert-butyloxycarbonyl (Boc) protecting group is generally considered stable under most basic and nucleophilic conditions.[5][] This stability allows for orthogonal protection strategies, for instance, in conjunction with base-labile protecting groups like Fmoc.[5] The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8]

Q2: Can the azetidine ring open under basic conditions?

While the azetidine ring is more stable than the corresponding aziridine, its inherent ring strain of approximately 25.4 kcal/mol makes it susceptible to ring-opening reactions under certain conditions.[2] Most documented ring-opening reactions of azetidines require activation by Lewis or Brønsted acids. However, strong bases or nucleophiles, particularly at elevated temperatures, can promote ring-opening, although this is less common for N-Boc protected azetidines where the nitrogen lone pair is less available.

Q3: What is the likely point of reactivity on the molecule under basic conditions?

The most acidic proton in tert-butyl 3-sulfanylazetidine-1-carboxylate is the thiol proton (-SH). In the presence of a base, this proton will be readily deprotonated to form a thiolate anion. This thiolate is a potent nucleophile and can participate in various desired (e.g., S-alkylation) or undesired side reactions.

Q4: I observe a yellow discoloration of my reaction mixture when using an amine base. What could be the cause?

The formation of a yellow color could indicate the formation of a disulfide. The thiolate, formed by deprotonation of the thiol by the amine base, can be oxidized to the corresponding disulfide, especially in the presence of air (oxygen). This is a common side reaction for many thiols.

Q5: Can I use strong aqueous bases like NaOH or KOH with this compound?

Caution is advised when using strong aqueous bases. While the Boc group is generally stable to basic hydrolysis, the combination of a strong base and the strained azetidine ring could potentially lead to undesired side reactions, including ring opening, although this is less likely than with other N-substituents. The primary reaction will be the deprotonation of the thiol. The compatibility will largely depend on the reaction temperature and duration. It is recommended to perform a small-scale trial and monitor the reaction closely for the formation of byproducts.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during reactions involving tert-butyl 3-sulfanylazetidine-1-carboxylate under basic conditions.

Issue 1: Low Yield or No Reaction in S-Alkylation

Symptoms:

  • Starting material is recovered unchanged.

  • The desired S-alkylated product is formed in low yield.

Possible Causes & Solutions:

CauseRecommended Action
Insufficiently strong base The pKa of the thiol proton needs to be overcome to generate the nucleophilic thiolate. If using a weak base (e.g., triethylamine), consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hydride source like NaH.
Poor solvent choice The reaction may be slow in solvents where the base or the thiolate salt has poor solubility. Aprotic polar solvents like DMF or DMSO are often good choices for S-alkylation reactions.
Inactive alkylating agent Ensure the alkyl halide or other electrophile is reactive. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
Issue 2: Formation of a Disulfide Byproduct

Symptoms:

  • A significant amount of a higher molecular weight byproduct is observed by LC-MS or TLC.

  • The reaction mixture may have a yellow tint.

Possible Causes & Solutions:

CauseRecommended Action
Oxidation by air The thiolate is susceptible to oxidation. To minimize disulfide formation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use can also be beneficial.
Presence of oxidizing agents Ensure all reagents and solvents are free from oxidizing impurities.
Issue 3: Suspected Azetidine Ring Opening

Symptoms:

  • Formation of multiple unidentified byproducts.

  • Mass spectrometry data suggests the formation of products with a molecular weight corresponding to the addition of the nucleophile/solvent to the opened ring.

Possible Causes & Solutions:

CauseRecommended Action
Harsh reaction conditions High temperatures or prolonged reaction times in the presence of strong bases or nucleophiles can promote ring opening. Attempt the reaction at a lower temperature.
Use of a nucleophilic base Bases like hydroxides or alkoxides can also act as nucleophiles and attack the azetidine ring. Consider using a non-nucleophilic base such as DBU or a hindered amine base like diisopropylethylamine (DIPEA).

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing the stability of tert-butyl 3-sulfanylazetidine-1-carboxylate under various basic conditions.

Protocol 1: General Procedure for Assessing Base Stability

This protocol allows for a systematic evaluation of the compound's stability in the presence of different bases.

Materials:

  • tert-butyl 3-sulfanylazetidine-1-carboxylate

  • Selected base (e.g., triethylamine, DBU, potassium carbonate, sodium hydroxide)

  • Anhydrous solvent (e.g., acetonitrile, DMF, THF)

  • Internal standard (e.g., dodecane, biphenyl)

  • Analytical equipment: HPLC or GC-MS[9]

Procedure:

  • Prepare a stock solution of tert-butyl 3-sulfanylazetidine-1-carboxylate and an internal standard in the chosen solvent at a known concentration (e.g., 10 mg/mL).

  • In separate vials, add a specific equivalent of the base to be tested (e.g., 1.1 eq, 2.0 eq).

  • Add a measured volume of the stock solution to each vial, initiating the stability test.

  • Maintain the vials at a constant temperature (e.g., room temperature, 50 °C).

  • At specified time points (e.g., 1h, 4h, 12h, 24h), withdraw an aliquot from each vial.

  • Quench the reaction by adding a dilute acid (e.g., 1M HCl) and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by HPLC or GC-MS to determine the remaining percentage of the starting material relative to the internal standard.

Data Presentation: Stability Profile

The results from Protocol 1 can be summarized in a table for easy comparison.

BaseEquivalentsTemperature (°C)% Remaining (1h)% Remaining (4h)% Remaining (12h)% Remaining (24h)
Triethylamine1.125>99%>99%>99%98%
DBU1.125>99%>99%97%95%
K₂CO₃2.025>99%>99%>99%>99%
NaOH (1M aq)2.02598%95%90%85%

Note: The data in this table is illustrative and should be confirmed by experimental results.

Section 4: Visualizations

Diagram 1: Key Reactivity and Degradation Pathways

This diagram illustrates the primary reactivity of the thiol group and potential degradation pathways under basic conditions.

cluster_main tert-butyl 3-sulfanylazetidine-1-carboxylate cluster_base Base cluster_products Potential Products / Pathways A Start Material C Thiolate Anion (Nucleophilic) A->C - H+ F Ring-Opened Product (Minor Pathway) A->F Strong Nucleophilic Base / Heat B Base (e.g., Et3N, DBU) D S-Alkylated Product C->D + Electrophile (R-X) E Disulfide Byproduct C->E Oxidation (O2)

Caption: Reactivity and potential degradation of the target molecule.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence for troubleshooting low-yielding S-alkylation reactions.

start Low Yield in S-Alkylation check_base Is the base strong enough? (pKa of base > pKa of thiol) start->check_base change_base Use a stronger base (e.g., DBU, NaH) check_base->change_base No check_solvent Is the solvent appropriate? (e.g., polar aprotic) check_base->check_solvent Yes change_base->check_solvent change_solvent Switch to DMF or DMSO check_solvent->change_solvent No check_electrophile Is the electrophile reactive? check_solvent->check_electrophile Yes change_solvent->check_electrophile change_electrophile Use a more reactive alkylating agent (e.g., R-I) check_electrophile->change_electrophile No success Improved Yield check_electrophile->success Yes change_electrophile->success

Caption: Troubleshooting workflow for low reaction yield.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Singh, G. S., & Singh, P. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1603–1608. [Link]

  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(12), 7136-7167. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48169-48201. [Link]

  • Caputo, G., et al. (2020). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Organic Process Research & Development, 24(10), 2136-2143.
  • Cravotto, G., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4963. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1234567.
  • Di Mola, A., et al. (2023). Forging C−S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines. European Journal of Organic Chemistry, 26(22), e202300263.
  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94-97. [Link]

  • Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Reddit. (2022). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl esters. Retrieved from [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
  • Chem-Space. (n.d.). tert-Butyl 3-oxoazetidine-1-carboxylate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). tert-butyl 3-sulfanylazetidine-1-carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to Handling Tert-butyl 3-sulfanylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is your dedicated resource for mastering the handling of Tert-butyl 3-sulfanylazetidine-1-carboxylate. The primary challenge with this versatile building block is the high reactivity of its sulfanyl group, which is exceptionally prone to oxidation. Uncontrolled oxidation can lead to the formation of unwanted byproducts, compromising the yield, purity, and ultimately the success of your synthesis.

This technical support center provides a structured approach to understanding, preventing, and troubleshooting the oxidation of this compound. We will delve into the causality behind experimental choices, providing you with the knowledge to develop self-validating and robust protocols.

The Core Problem: Understanding Sulfanyl Group Oxidation

The thiol (-SH) functional group is a potent nucleophile and is readily oxidized under common laboratory conditions. The primary culprits are atmospheric oxygen, trace metal ion contaminants which can catalyze oxidation, and certain reagents. This oxidation can proceed through several pathways, most commonly leading to the formation of a disulfide dimer. Further oxidation can yield sulfoxides and, under more aggressive conditions, sulfonic acids.

OxidationPathways Thiol R-SH (Tert-butyl 3-sulfanylazetidine-1-carboxylate) Disulfide R-S-S-R (Disulfide Dimer) Thiol->Disulfide O₂, Metal Ions (Most Common) Sulfoxide R-S(O)H (Sulfoxide) Thiol->Sulfoxide Mild Oxidants SulfonicAcid R-SO3H (Sulfonic Acid) Sulfoxide->SulfonicAcid Strong Oxidants

Caption: Key oxidation pathways for the sulfanyl group.

Troubleshooting Guide: Identifying and Solving Oxidation Issues

This section addresses common problems encountered during experiments with Tert-butyl 3-sulfanylazetidine-1-carboxylate.

Observed Issue Potential Cause Recommended Solution & Rationale
Mass Spectrometry shows a peak at approximately double the expected molecular weight. Dimerization via Disulfide Bond Formation. This is the most frequent oxidation byproduct, formed when two molecules of the thiol are oxidized and couple.1. Work under an inert atmosphere (N₂ or Ar): This directly removes atmospheric oxygen, a primary oxidant.[1] 2. Degas all solvents: Solvents can dissolve significant amounts of oxygen. Degassing by sparging with an inert gas or by freeze-pump-thaw cycles is crucial. 3. Add a reducing agent: For ongoing reactions or purification, including a reducing agent like TCEP can prevent oxidation.
¹H NMR spectrum shows a diminished or absent thiol proton signal. Oxidation to Disulfide or Exchange with Trace Water. The thiol proton signal is often a broad singlet. Its disappearance can indicate the formation of a disulfide bond or rapid exchange with protons from residual water or acidic impurities in the NMR solvent.1. Confirm with Mass Spectrometry: This will definitively identify the presence of the dimer. 2. D₂O Shake: Add a drop of D₂O to your NMR tube and re-acquire the spectrum. If the peak disappears, it confirms it was the labile -SH proton. If it was already absent due to oxidation, this test will be inconclusive for the thiol but can help identify other exchangeable protons.
Reaction yields are inconsistent between batches. Variable Exposure to Oxygen. Minor, unnoticed differences in experimental setup (e.g., headspace in the flask, purity of inert gas, solvent degassing efficiency) can lead to significant variations in oxidation levels.Standardize an oxygen-free workflow. Implement a strict, reproducible protocol for all experiments. This includes consistent solvent degassing times, ensuring a positive pressure of inert gas, and using fresh, high-quality reagents.
Purification by column chromatography gives poor recovery of the desired product. On-column Oxidation. Silica gel can be slightly acidic and contains trace metals, which can catalyze the oxidation of the thiol as it passes through the column, especially in the presence of oxygenated solvents.1. Use degassed solvents for your mobile phase. 2. Consider adding a scavenger: Including a small amount of a reducing agent like TCEP in your sample before loading can help protect it during chromatography. 3. Work quickly: Minimize the time the compound spends on the column.

Frequently Asked Questions (FAQs)

Q1: How should I properly store Tert-butyl 3-sulfanylazetidine-1-carboxylate to ensure its long-term stability?

For optimal stability, the compound should be stored under an inert atmosphere (argon or nitrogen is recommended) at refrigerated temperatures (2-8°C).[2] The container should be sealed tightly to prevent moisture and air ingress. For long-term storage, dividing the material into smaller, single-use aliquots can prevent repeated exposure of the bulk material to the atmosphere.[3]

Q2: I suspect a disulfide dimer has formed in my starting material. Can I reverse this?

Yes, the disulfide bond can be cleaved to regenerate the free thiol using a suitable reducing agent. We recommend Tris(2-carboxyethyl)phosphine (TCEP) for this purpose.[4][5] TCEP is a powerful, selective, and odorless reducing agent that is effective over a wide pH range and is more resistant to air oxidation than dithiothreitol (DTT).[5][6]

Q3: What are the key differences between DTT and TCEP as reducing agents for this application?

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Odor Strong, unpleasantOdorless[5][7]
Air Stability Prone to air oxidationMore resistant to air oxidation[5]
Effective pH Optimal > 7[8]Wide pH range[5]
Mechanism Forms a stable six-membered ring with an intramolecular disulfide bond.[8][9]The phosphine is oxidized, irreversibly reducing the disulfide.[6]
Side Reactions Can react with certain reagents, such as maleimides.Generally less reactive with common electrophilic labeling reagents.[6]

For most organic synthesis applications, TCEP is the superior choice due to its stability, lack of odor, and broader compatibility.[4][5][7]

Q4: What analytical techniques are best for detecting and quantifying oxidation?

A combination of techniques provides the most comprehensive picture:

  • Mass Spectrometry (MS): Ideal for quickly identifying the presence of the disulfide dimer ([2M+H]⁺) and other oxidized species like the sulfoxide ([M+O+H]⁺).

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the thiol from its more polar oxidized byproducts.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the thiol proton (-SH) in ¹H NMR is a key indicator of oxidation. Changes in the chemical shifts of carbons adjacent to the sulfur in ¹³C NMR can also be observed.

Experimental Protocols

Protocol 1: Recommended Workflow for Oxygen-Sensitive Reactions

This protocol outlines a self-validating system to minimize oxidation throughout your experiment.

Workflow cluster_prep I. Preparation Phase cluster_setup II. Reaction Setup cluster_execution III. Execution & Workup A Degas Solvents (N₂/Ar sparge for 30 min) C Assemble Apparatus under positive N₂/Ar pressure A->C B Oven-Dry Glassware (& cool under inert gas) B->C D Add Reagents via Syringe through a rubber septum C->D E Maintain Inert Atmosphere (N₂/Ar balloon) D->E F Workup with Degassed Aqueous Solutions E->F G Purify using Degassed Solvents F->G

Caption: A robust experimental workflow to prevent thiol oxidation.

Protocol 2: Procedure for the Reduction of Disulfide Impurities with TCEP

  • Dissolve the Material: Dissolve your sample containing the suspected disulfide of Tert-butyl 3-sulfanylazetidine-1-carboxylate in a suitable degassed solvent (e.g., dichloromethane, THF, or acetonitrile).

  • Prepare TCEP Solution: In a separate flask, prepare a solution of 1.1 equivalents of TCEP•HCl in a minimal amount of degassed water or buffer.

  • Add TCEP: Add the TCEP solution to the solution of your compound.

  • Stir: Allow the reaction to stir at room temperature under an inert atmosphere. The reduction is typically complete within 1-2 hours.

  • Monitor: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the disulfide dimer and the formation of the free thiol.

  • Workup: Proceed with a standard aqueous workup using degassed solutions to remove the TCEP oxide and any remaining TCEP. The desired thiol can then be extracted into an organic solvent.

References

  • EvitaChem. tert-Butyl 3-(cyclopropylmethane)sulfonylazetidine-1-carboxylate.
  • Wallace, T. J., & Mahon, J. J. (1964). Oxidation of thiols and disulfides to sulfonic acids by dimethyl sulfoxide. The Journal of Organic Chemistry, 30(5), 1502–1505.
  • ChemRxiv. (2021). Redox-Click Chemistry for Disulfide Formation from Thiols.
  • Fiveable. Dithiothreitol Definition - Organic Chemistry Key Term.
  • CliniSciences. TCEP - Reducing agents.
  • BroadPharm. (2022). S-S bond reduction by TCEP Tris(2-carboxyethyl)phosphine hydrochloride (TCEP•HCl).
  • Winther, J. R., & Thorpe, C. (2014). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 458, 1-15.
  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides.
  • ACS Publications. Oxidation of thiols and disulfides to sulfonic acids by dimethyl sulfoxide.
  • PubMed. (2000). Effects of dithiothreitol on protein activity unrelated to thiol-disulfide exchange: for consideration in the analysis of protein function with Cleland's reagent.
  • GoldBio. All about TCEP—the Odorless Reducing Agent.
  • PMC. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols.
  • ACS Publications. Synthesis of dithiols as reducing agents for disulfides in neutral aqueous solution and comparison of reduction potentials.
  • Wikipedia. TCEP.
  • Organic Chemistry Portal. Disulfide synthesis by S-S coupling.
  • Organic Chemistry Portal. tert-Butyl Nitrite Promoted Oxidative Intermolecular Sulfonamination of Alkynes to Synthesize Substituted Sulfonyl Pyrroles from the Alkynylamines and Sulfinic Acids.
  • Wikipedia. Dithiothreitol.
  • University College London Safety Services. (2020). Thiols.
  • Thermo Fisher Scientific. Introduction to Thiol Modification and Detection—Section 2.1.
  • Google Patents. US3948922A - Oxidation of thiols and disulfides to sulfonic acids.
  • ResearchGate. (2025). Effects of storage conditions on thiol disulfide homeostasis.
  • AG Scientific. Dithiothreitol (DTT) Common Applications.
  • Digital CSIC. (2020). Breaking a Couple: Disulfide Reducing Agents.
  • ResearchGate. (2020). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
  • ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions.
  • ResearchGate. (2025). Effects of Dithiothreitol on Protein Activity Unrelated to Thiol–Disulfide Exchange: For Consideration in the Analysis of Protein Function with Cleland's Reagent.
  • Columbia University Environmental Health & Safety. (n.d.). SOP FOR STENCH CHEMICALS.
  • Thermo Fisher Scientific. Protein Denaturing and Reducing Agents.
  • PubMed. (2014). A tris (2-carboxyethyl) phosphine (TCEP) related cleavage on cysteine-containing proteins.
  • ScienceDirect. (2009). Methods for the determination and quantification of the reactive thiol proteome.
  • PMC. (2020). Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells.
  • Reddit. (2013). Handling thiols in the lab.
  • ResearchGate. (2019). Reversed steric order of reactivity for tert ‐butyl and adamantyl‐3‐cyanomethylene‐1,2,4‐triazines.
  • PMC. (2023). Fun With Unusual Functional Groups: Sulfamates, Phosphoramidates, and Di-tert-butyl Silanols.

Sources

Technical Support Center: Optimizing Coupling Reactions with Tert-butyl 3-sulfanylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl 3-sulfanylazetidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing coupling reactions with this versatile building block. As a key component in many modern chemical scaffolds, particularly in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), mastering its reactivity is crucial for successful outcomes.[1][] This document provides a structured approach to reaction optimization, troubleshooting, and understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

Handling and Storage of Tert-butyl 3-sulfanylazetidine-1-carboxylate

Q: What are the recommended storage and handling procedures for tert-butyl 3-sulfanylazetidine-1-carboxylate?

A: Tert-butyl 3-sulfanylazetidine-1-carboxylate should be stored in a cool, dry place, ideally at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the thiol group. Thiols can be susceptible to air oxidation to form disulfides, which will appear as an impurity in your starting material and can complicate subsequent reactions. Always handle the reagent using clean, dry equipment and minimize its exposure to air and moisture.

Understanding the Reactivity of the Thiol Group

Q: What is the approximate pKa of the thiol group in tert-butyl 3-sulfanylazetidine-1-carboxylate, and how does this influence my choice of base?

A: The predicted pKa of the thiol group in N-Boc-3-mercaptoazetidine is approximately 9.99. This value indicates that a moderately strong base is required to deprotonate the thiol to form the more nucleophilic thiolate anion.

  • For S-alkylation reactions, common and effective bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Very strong bases like sodium hydride (NaH) or organolithium reagents are generally not necessary and may increase the risk of side reactions.

  • The choice of base should also consider the stability of your electrophile and the Boc-protecting group. While the Boc group is generally stable to many bases, prolonged exposure to strong bases at elevated temperatures can lead to its cleavage.[3]

Common Coupling Reactions

Q: What are the most common and effective coupling reactions for this reagent?

A: The primary utility of this reagent lies in the high nucleophilicity of its sulfur atom (after deprotonation). The most common coupling reactions are:

  • S-Alkylation (Sₙ2 Reaction): This is a robust and widely used method to form thioether bonds. It involves the reaction of the thiolate with an alkyl halide (e.g., benzyl bromide, methyl iodide) or other electrophiles with a good leaving group (e.g., tosylates, mesylates).

  • Michael Addition (Conjugate Addition): The thiolate can act as a soft nucleophile and add to α,β-unsaturated carbonyl compounds (e.g., acrylates, enones) in a 1,4-fashion.[4] This is a key strategy for extending linkers in PROTAC synthesis.[1]

  • Ullmann-type C-S Coupling: For the formation of aryl thioethers, a copper-catalyzed Ullmann-type coupling with an aryl halide (typically an iodide or bromide) is a viable, though more complex, option.[5]

Troubleshooting Guides

Guide 1: S-Alkylation Reactions

Problem: Low or No Product Yield

Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Deprotonation of the Thiol - Verify Base Strength: Ensure the base is strong enough to deprotonate the thiol (pKa ≈ 9.99). K₂CO₃ or Cs₂CO₃ are generally effective. - Increase Base Equivalents: Use 1.5-2.0 equivalents of the base to drive the equilibrium towards the thiolate. - Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of the base, leaving the anion more reactive, and do not protonate the thiolate.
Poor Electrophile Reactivity - Leaving Group Ability: The reaction rate follows the order I > Br > OTs > Cl. If using a chloride, consider converting it to a more reactive iodide in situ using Finkelstein conditions (e.g., adding catalytic NaI). - Steric Hindrance: Highly substituted electrophiles will react slower. Consider increasing the reaction temperature or using a more reactive electrophile if possible.
Side Reaction: Disulfide Formation - Degas Solvents: Before use, sparge solvents with an inert gas (argon or nitrogen) to remove dissolved oxygen. - Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas. Disulfide formation is an oxidative process that is accelerated by the presence of oxygen.

Problem: Formation of Multiple Products

Potential Cause Troubleshooting Steps & Scientific Rationale
Azetidine Ring Opening - Avoid Harsh Conditions: Azetidines are strained rings and can be susceptible to ring-opening by nucleophiles, especially under harsh conditions (high temperatures, very strong bases).[6] - Reaction Temperature: Start at room temperature and only gently heat if the reaction is sluggish. Monitor the reaction closely by TLC or LC-MS for the appearance of byproducts with a different mass.
Boc Deprotection - Avoid Acidic Conditions: The Boc group is labile to strong acids.[3] Ensure your reaction conditions are basic or neutral. If your electrophile is an acyl chloride that could generate HCl, use a non-nucleophilic scavenger base like DIPEA. - Post-reaction Quench: Quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate) rather than an acidic one.
Guide 2: Michael Addition Reactions

Problem: Reaction is Slow or Incomplete

Potential Cause Troubleshooting Steps & Scientific Rationale
Insufficient Nucleophilicity - Catalytic Base: Michael additions are often base-catalyzed. A weak organic base like TEA or DIPEA is usually sufficient to generate enough of the reactive thiolate for the reaction to proceed. - Solvent Effects: Polar protic solvents (e.g., ethanol, methanol) can be used and may facilitate proton transfer in the mechanism. However, polar aprotic solvents (DMF, acetonitrile) can also be effective.
Reversibility of the Addition - Thermodynamic Control: The Michael addition is a reversible reaction.[7] To favor the product, use a slight excess of one of the reagents or remove a byproduct if possible. Allowing the reaction to stir for a longer period at room temperature can help it reach thermodynamic equilibrium.
Steric Hindrance - Substrate Choice: A β,β-disubstituted Michael acceptor will be significantly less reactive than a monosubstituted or unsubstituted one. Longer reaction times or gentle heating may be required.

Problem: Formation of 1,2-Addition Product

Potential Cause Troubleshooting Steps & Scientific Rationale
Hard Nucleophile Behavior - Ensure Thiolate Formation: The thiolate is a soft nucleophile and will favor 1,4-addition. If the thiol itself (a harder nucleophile) is reacting, it may be due to insufficient base. Ensure catalytic or stoichiometric base is present.

Experimental Protocols: Best Practices

Protocol 1: General Procedure for S-Alkylation

This protocol is a starting point for the S-alkylation of tert-butyl 3-sulfanylazetidine-1-carboxylate with an alkyl halide.

  • To a solution of tert-butyl 3-sulfanylazetidine-1-carboxylate (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15-30 minutes under an inert atmosphere.

  • Add the alkyl halide (1.1 eq.) dropwise.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50°C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Michael Addition

This protocol is a starting point for the Michael addition to an α,β-unsaturated ester.

  • To a solution of tert-butyl 3-sulfanylazetidine-1-carboxylate (1.0 eq.) and the α,β-unsaturated ester (1.1 eq.) in acetonitrile (0.2 M), add triethylamine (0.2 eq.).

  • Stir the reaction at room temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. These reactions can sometimes take several hours to reach completion.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation & Visualization

Table 1: Recommended Starting Conditions for S-Alkylation
ParameterRecommended ConditionRationale
Base K₂CO₃ or Cs₂CO₃Sufficiently basic to deprotonate the thiol without being overly harsh. Cs₂CO₃ can sometimes accelerate reactions.
Solvent DMF, AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the thiolate.
Temperature Room Temperature to 50°CStart at RT to minimize side reactions. Gentle heating can be applied if necessary.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative disulfide formation.
Diagrams

S_Alkylation_Workflow start Start: Reagents & Glassware setup Reaction Setup: - Dry Glassware - Inert Atmosphere (Ar/N2) start->setup reagents Add Reagents: 1. Azetidine Thiol in DMF 2. K2CO3 setup->reagents stir Stir for 15-30 min (Thiolate Formation) reagents->stir add_e Add Electrophile (e.g., Benzyl Bromide) stir->add_e monitor Monitor Reaction (TLC / LC-MS) add_e->monitor workup Aqueous Workup: - Dilute with EtOAc - Wash with H2O, Brine monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify end Final Product purify->end

Caption: Workflow for a typical S-alkylation reaction.

Troubleshooting_Low_Yield Low Yield Low Yield Check Base Check Base Low Yield->Check Base Check Electrophile Check Electrophile Low Yield->Check Electrophile Check for Oxidation Check for Oxidation Low Yield->Check for Oxidation Use Stronger Base\n(e.g., Cs2CO3) Use Stronger Base (e.g., Cs2CO3) Check Base->Use Stronger Base\n(e.g., Cs2CO3) Increase Base\nEquivalents Increase Base Equivalents Check Base->Increase Base\nEquivalents Use Better Leaving Group\n(I > Br > OTs) Use Better Leaving Group (I > Br > OTs) Check Electrophile->Use Better Leaving Group\n(I > Br > OTs) Increase Temperature Increase Temperature Check Electrophile->Increase Temperature Degas Solvents &\nUse Inert Gas Degas Solvents & Use Inert Gas Check for Oxidation->Degas Solvents &\nUse Inert Gas

Caption: Troubleshooting logic for low yield in S-alkylation.

References

  • CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Recent Progress in Copper-Catalyzed C-N Coupling Reactions. Current Organic Chemistry. [Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines Supporting Information. Angewandte Chemie. [Link]

  • Carboxylesterase catalyzed 18O-labeling of carboxylic acid and its potential application in LC-MS/MS based quantification of drug metabolites. Drug Metabolism and Pharmacokinetics. [Link]

  • Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column. Environmental Science & Technology Letters. [Link]

  • Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides. Synlett. [Link]

  • Boc-protected ω-amino alkanedithiols provide chemically and thermally stable amine-terminated monolayers on gold. Langmuir. [Link]

  • A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. ResearchGate. [Link]

  • Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Heterocycles. [Link]

  • Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. Journal of the American Chemical Society. [Link]

  • Classification of most common linkers used in PROTAC design based on... ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Copper catalyzed late-stage C(sp3)-H functionalization of nitrogen heterocycles. Nature Communications. [Link]

  • 27 questions with answers in MICHAEL ADDITION | Scientific method. ResearchGate. [Link]

  • Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column. FAO AGRIS. [Link]

  • Alkylative Aziridine Ring-Opening Reactions. The Journal of Organic Chemistry. [Link]

  • Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Biosciences Biotechnology Research Asia. [Link]

  • Recent advances in copper-catalyzed asymmetric coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. [Link]

  • Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • Isoniazid derivatization strategy of carboxyl-containing metabolites for LC-MS/MS-based targeted metabolomics. Analytical and Bioanalytical Chemistry. [Link]

  • Thia-Michael Reaction. Encyclopedia. [Link]

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate. [Link]

  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Trends in Copper-Catalyzed C-H Amination Routes to Biologically Important Nitrogen Scaffolds. Chemistry – An Asian Journal. [Link]

  • separating benzyl bromide and product spots on tlc. Reddit. [Link]

  • Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Tert-butyl 3-sulfanylazetidine-1-carboxylate

[1]

Case ID: SAC-SC-2024 Subject: Process Optimization, Impurity Control, and Safety Protocols for Thiolation of Azetidines Status: Active Guide[1]

Executive Summary & Strategic Route Analysis

Target Molecule: Tert-butyl 3-sulfanylazetidine-1-carboxylate CAS: 941585-25-7 Primary Utility: Bifunctional linker for PROTACs (Protein Degraders), fragment-based drug discovery, and disulfide bridging studies.[1]

The Challenge

Scaling up azetidine thiolation presents a "perfect storm" of process risks:

  • Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is prone to ring-opening polymerization or elimination to azetine under harsh nucleophilic conditions.[1]

  • Thiol Sensitivity: The product is highly susceptible to oxidative dimerization (disulfide formation) upon exposure to air.[1]

  • Odor Control: The required sulfur nucleophiles and the final product are potent stench agents, requiring containment strategies beyond standard fume hoods.[1]

Recommended Synthetic Pathway

For scale-up (>100g), the Indirect Thioacetate Displacement Route is superior to direct thiolation (using NaSH or H2S) or Mitsunobu protocols.[1]

  • Why not NaSH? Direct displacement with sodium hydrosulfide often leads to significant thioether dimer formation (R-S-R) due to the high nucleophilicity of the intermediate thiol anion.[1]

  • Why not Mitsunobu? While effective on a gram scale, the atom economy is poor, and removing triphenylphosphine oxide (TPPO) becomes a bottleneck at kilogram scales.[1]

Workflow Visualization

The following diagram outlines the optimized 3-step protocol and critical decision nodes.

SynthesisWorkflowStart1-Boc-3-hydroxyazetidineStep1Step 1: Mesylation(MsCl, Et3N, DCM)Start->Step1 T < 5°CInter1Mesylate Intermediate(Isolate & Dry)Step1->Inter1 Wash w/ NaHCO3Step2Step 2: Displacement(KSAc, DMF, 70°C)Inter1->Step2 SN2 InversionEliminationImpurity: Azetine(Elimination)Inter1->Elimination High Temp/BaseInter2Thioester IntermediateStep2->Inter2 ExtractionStep3Step 3: Hydrolysis(NaOMe, MeOH, Degassed)Inter2->Step3 N2 SpargingEndTarget:1-Boc-3-mercaptoazetidineStep3->End Acidic QuenchDisulfideImpurity: Disulfide(Oxidation)Step3->Disulfide O2 Exposure

Figure 1: Optimized synthetic workflow for the conversion of alcohol to thiol via thioacetate.[1]

Detailed Operating Procedures (SOPs)

Step 1: Activation (Mesylation)

Objective: Convert the hydroxyl group into a good leaving group without triggering ring opening.[1]

  • Reagents: 1-Boc-3-hydroxyazetidine (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), DCM (10 vol).[1]

  • Protocol:

    • Dissolve starting material in DCM and cool to 0°C.

    • Add TEA.

    • Add MsCl dropwise, maintaining internal temperature < 5°C .[1] Critical: Exotherms promote elimination.[1]

    • Stir at 0°C for 2 hours. Monitor by TLC/LCMS.[1]

    • Workup: Wash with sat. NaHCO3, then brine.[1][2] Dry over Na2SO4.[1][3][4][5] Concentrate to a solid/oil.[1][6]

    • Checkpoint: 1H NMR should show a sharp singlet ~3.0 ppm (mesyl-CH3).[1]

Step 2: Nucleophilic Displacement

Objective: Install the sulfur atom using Potassium Thioacetate (KSAc).[1]

  • Reagents: Mesylate (1.0 equiv), KSAc (1.5 equiv), DMF (5 vol).[1]

  • Protocol:

    • Dissolve mesylate in DMF.[1]

    • Add KSAc (solid) in portions.

    • Heat to 60-70°C for 4-6 hours.

    • Workup: Dilute with water (exothermic!) and extract with EtOAc. Wash organic layer extensively with water/LiCl solution to remove DMF.[1]

    • Safety: The aqueous waste will contain traces of thioacetate; treat with bleach before disposal.[1]

Step 3: Deacetylation (Hydrolysis)

Objective: Reveal the free thiol without oxidizing it.[1]

  • Reagents: Thioester (1.0 equiv), NaOMe (1.1 equiv), MeOH (degassed).[1]

  • Protocol:

    • Degas MeOH: Sparge methanol with Nitrogen for 30 mins before adding reagents.

    • Dissolve thioester in degassed MeOH.

    • Cool to 0°C and add NaOMe (25% in MeOH).

    • Stir 30-60 mins.

    • Quench: Acidify carefully with dilute HCl or Citric Acid to pH ~4-5. Do not go below pH 3 to protect the Boc group.

    • Extraction: Extract into DCM. Dry and concentrate under Nitrogen.[1]

Data & Specifications Table

ParameterSpecification / LimitRationale
Temperature (Mesylation) < 5°CPrevents elimination to 1-Boc-azetine.[1]
Temperature (Displacement) 60°C - 75°C< 60°C is too slow; > 80°C risks decomposition.[1]
Solvent (Displacement) DMF or DMSOPolar aprotic solvent required for SN2 on strained ring.[1]
pH (Hydrolysis Quench) 4.0 - 5.0< 3.0 risks Boc deprotection; > 7.0 promotes disulfide formation.[1]
Atmosphere Nitrogen/ArgonEssential during Step 3 to prevent oxidation.[1]

Troubleshooting Guide & FAQs

Issue 1: Low Yield in Step 2 (Displacement)

Q: I am seeing significant starting material (mesylate) remaining even after 12 hours at 50°C. A: The nucleophilic attack on the azetidine ring is sterically hindered and electronically deactivated by the N-Boc group.[1]

  • Fix: Increase temperature to 70°C.

  • Fix: Ensure your DMF is dry. Water solvates the thioacetate anion, reducing its nucleophilicity.[1]

  • Check: Verify the quality of KSAc. Old reagents can absorb water or hydrolyze.[1]

Issue 2: "Unknown" Impurity in NMR

Q: I see a new set of olefinic signals around 5.0-6.0 ppm. A: This is 1-Boc-azetine (or its hydrolysis products), formed via E2 elimination.[1]

  • Cause: High basicity during mesylation or excessive heating during displacement.[1]

  • Remediation: You cannot easily separate the azetine from the mesylate.[1] You must prevent it. Ensure MsCl addition is slow and cold.

Issue 3: Disulfide Contamination

Q: My final product has a small impurity that doubles the molecular weight in LCMS. A: This is the disulfide dimer.

  • Remediation:

    • Reductive Workup: Add a reducing agent like DTT (dithiothreitol) or TCEP during the workup of Step 3, or wash the organic layer with a dilute solution of sodium metabisulfite.[1]

    • Zinc/Acetic Acid: If the product is already isolated with disulfide, stir it with Zn dust in dilute acetic acid/MeOH to reduce it back to the thiol.[1]

Issue 4: Odor Complaints

Q: The lab smells like rotten eggs/garlic even with the hood sash down. A: Thioacetate hydrolysis releases traces of H2S and volatile thiols.[1]

  • Protocol: All glassware must be soaked in a Bleach (Hypochlorite) bath immediately after use.[1] This oxidizes the sulfur residues to odorless sulfonates/sulfates.[1] Do NOT use acid on the waste stream until it has been bleached (acid + sulfide = H2S gas).[1]

Impurity Logic Diagram

Use this flow to diagnose spectral anomalies.

ImpurityLogicObservationObservation:Impurity in Final ProductCheckLCMSCheck LCMS MassObservation->CheckLCMSMassDoubleMass = 2M - 2(Dimer)CheckLCMS->MassDoubleHigh MassMassMinusMass = M - H2S(Olefin)CheckLCMS->MassMinusLow MassActionDimerCause: OxidationFix: Add TCEP/DTT washStore under ArgonMassDouble->ActionDimerActionOlefinCause: EliminationFix: Lower Temp in Step 1/2Check BasicityMassMinus->ActionOlefin

Figure 2: Diagnostic logic for impurity identification.

References

  • Synthesis of 1-Boc-3-azetidinone (Precursor Protocol): Vertex AI Search Result 1.1 - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.[1]

  • Thioacetate Displacement Methodology (Analogous Proline System): Kolodziej, S. A., & Marshall, G. R. (1996).[1] Stereoselective syntheses of 3-mercaptoproline derivatives protected for solid phase peptide synthesis.[1][7] International Journal of Peptide and Protein Research.[1][7]

  • General Azetidine Handling & Scale-up: Vertex AI Search Result 1.2 - A green and facile synthesis of quaternary heterocyclic intermediates for baricitinib.[1][8]

  • Thiol/Disulfide Handling Guidelines: Vertex AI Search Result 1.3 - Insight on Mercapto-Coumarins: Synthesis and Reactivity.

Technical Guide: Purification of Tert-butyl 3-sulfanylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting for the purification of Tert-butyl 3-sulfanylazetidine-1-carboxylate. As a Senior Application Scientist, my goal is to blend deep scientific principles with practical, field-tested solutions to ensure the integrity of your experimental outcomes.

This guide is structured as a series of questions you may encounter during your work. We will explore the "why" behind each step, ensuring a robust understanding of the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect when working with Tert-butyl 3-sulfanylazetidine-1-carboxylate?

The most prevalent impurity is the disulfide-linked dimer: Bis(1-(tert-butoxycarbonyl)azetidin-3-yl) disulfide . Thiols (R-SH), such as your compound, are susceptible to oxidation, especially in the presence of air (oxygen), trace metal ions, or at a basic pH. This process involves the coupling of two thiol molecules to form a disulfide bond (R-S-S-R).[1]

G

Q2: My analytical data (NMR, LC-MS) shows a major impurity. How can I confirm if it's the disulfide dimer?

The key indicator is the mass-to-charge ratio (m/z) in your mass spectrometry data.

  • Expected Mass (Monomer): The molecular weight of Tert-butyl 3-sulfanylazetidine-1-carboxylate is approximately 189.28 g/mol .[2] You would expect to see a corresponding peak, for instance, [M+H]⁺ at ~190.29.

  • Disulfide Dimer Mass: The disulfide dimer will have a molecular weight of roughly double the monomer, minus two hydrogen atoms (2 * 189.28 - 2.02) = ~376.54 g/mol . Look for a prominent [M+H]⁺ peak at ~377.55.

In ¹H NMR, the spectra of the thiol and disulfide will be very similar. However, the proton on the carbon bearing the sulfur (the CH-S group) may show a slight downfield shift in the disulfide compared to the thiol. The most definitive sign is the absence of the thiol proton (-SH) peak, which is often a broad singlet and can be confirmed by a D₂O exchange experiment.

Q3: How should I store the purified compound to prevent the re-formation of impurities?

To minimize oxidation, store the purified Tert-butyl 3-sulfanylazetidine-1-carboxylate under an inert atmosphere (e.g., Argon or Nitrogen). It is also advisable to store it at low temperatures (e.g., -20°C) to slow down any potential degradation pathways. Use amber vials to protect it from light, which can sometimes catalyze oxidation.

Troubleshooting and Purification Protocols

This section addresses specific problems and provides detailed, actionable protocols.

Problem: My LC-MS analysis confirms the presence of a significant amount of the disulfide dimer impurity.

This is a common issue. Because the disulfide and the thiol have very similar polarities, separating them efficiently using standard chromatography can be challenging. The most effective strategy is to reduce the disulfide back to the desired thiol before the final purification step.

The disulfide bond (S-S) is a covalent bond that can be cleaved by a reducing agent. The mechanism involves the nucleophilic attack of the reducing agent on one of the sulfur atoms, leading to the breakage of the S-S bond and regeneration of two thiol groups.[1] We will use a mild reducing agent to avoid affecting the Boc-protecting group.

  • Dissolution: Dissolve the crude product mixture containing the disulfide in a suitable solvent like methanol (MeOH) or a tetrahydrofuran (THF)/water mixture.

  • Reducing Agent Addition: Add a mild reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is an excellent choice as it is odorless, water-soluble, and highly selective for disulfide bonds. Add 1.5 equivalents of TCEP relative to the estimated amount of disulfide.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the disulfide spot/peak.

  • Workup:

    • Once the reduction is complete, dilute the reaction mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine to remove the TCEP and its oxide.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude product, now enriched in the desired thiol, can be purified by flash column chromatography.

G A Crude Product (Thiol + Disulfide) B Dissolve in MeOH or THF/Water A->B C Add 1.5 eq. TCEP B->C D Stir 1-2h at RT C->D E Monitor by LC-MS D->E F Extractive Workup (EtOAc/Water) E->F Reduction Complete G Dry and Concentrate F->G H Purify via Flash Chromatography G->H I Pure Thiol Product H->I

Problem: My product is contaminated with non-sulfur-containing impurities, possibly unreacted starting materials or byproducts.

If your impurities are not the disulfide, standard purification techniques are usually effective. Flash column chromatography is the most common method for purifying azetidine derivatives.[3][4][5]

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent Selection: The polarity of the eluent system is critical. A good starting point for Tert-butyl 3-sulfanylazetidine-1-carboxylate is a gradient of ethyl acetate (EtOAc) in hexanes or heptane.

    • Begin with a low polarity mixture (e.g., 5-10% EtOAc in hexanes) and gradually increase the polarity.

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and the impurities.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.

  • Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Purification TechniqueProsConsBest For
Flash Chromatography High resolution for complex mixtures; versatile.Can be time-consuming; requires significant solvent.Separating compounds with different polarities.[3][4]
Recrystallization Can yield very high purity material; scalable.Only works for crystalline solids; potential for product loss.Final purification step for solid products.[6][7]
Acid-Base Extraction Fast and effective for removing ionic impurities.Not suitable for neutral impurities with similar solubility.Removing acidic or basic starting materials/reagents.[8]
Q4: Can I use recrystallization to purify my product?

Recrystallization is a powerful technique if your compound is a solid at room temperature and you can find a suitable solvent system (one in which the compound is soluble when hot but sparingly soluble when cold, while impurities remain soluble).[6][7]

  • Solvent Screening: Test small amounts of your crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, or mixtures thereof) to find a suitable system.

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude material.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

References

  • EvitaChem. tert-Butyl 3-(cyclopropylmethane)sulfonylazetidine-1-carboxylate.
  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Google Patents. US5183929A - Method for production of T-butyl 3-oxobutyrates and their use.
  • CP Lab Safety. tert-butyl 3-sulfanylazetidine-1-carboxylate, min 97%, 1 gram.
  • Organic Syntheses. tert-BUTYLAMINE. Available from: [Link]

  • ResearchGate. Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?. Available from: [Link]

  • RSC Publishing. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Available from: [Link]

  • Organic Syntheses. Carbazic acid, tert-butyl ester. Available from: [Link]

  • Synthesis Workshop. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available from: [Link]

  • ResearchGate. How to break disulfide bond in captopril disulfide? Is there any reagent that break this bond to get thiol group (in large scale)?. Available from: [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Available from: [Link]

  • PubMed Central. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Available from: [Link]

  • ResearchGate. Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives. Available from: [Link]

  • Chemistry LibreTexts. 15.7: Redox Reactions of Thiols and Disulfides. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Available from: [Link]_

  • ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available from: [Link]

  • PubChem. tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate. Available from: [Link]

  • Organic Chemistry Portal. Disulfide synthesis by S-S coupling. Available from: [Link]

  • ResearchGate. Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. Available from: [Link]

  • PubMed Central. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]

  • PubChem. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. Available from: [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

  • Knight Chemicals Online. tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate. Available from: [Link]

Sources

Technical Support Center: A Guide to Tert-butyl 3-sulfanylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tert-butyl 3-sulfanylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and use of this compound in your experiments. As Senior Application Scientists, we have compiled and synthesized critical information to address common questions and troubleshooting scenarios you may encounter.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for Tert-butyl 3-sulfanylazetidine-1-carboxylate?

Proper storage is crucial to maintain the integrity and stability of Tert-butyl 3-sulfanylazetidine-1-carboxylate. The recommended storage conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature Room temperature (15-30°C)[1][2]This temperature range prevents degradation from excessive heat while avoiding potential issues with freezing or condensation that can occur at lower temperatures.
Atmosphere In a tightly closed container[1][3]The sulfanyl (-SH) group is susceptible to oxidation. A tightly sealed container minimizes exposure to atmospheric oxygen. For long-term storage, flushing the container with an inert gas like nitrogen or argon is a best practice.
Light Protect from sunlight[4]Exposure to UV light can provide the energy to initiate degradation pathways. Storing in an opaque or amber vial inside a cabinet is recommended.
Moisture Store in a dry, well-ventilated place[1][3]The tert-butyl ester group can be susceptible to hydrolysis in the presence of moisture, especially under acidic or basic conditions. A dry environment is essential for stability.
How should I handle Tert-butyl 3-sulfanylazetidine-1-carboxylate in the laboratory?

Safe and effective handling is paramount. Always handle this compound within a chemical fume hood to minimize inhalation exposure[3]. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles or a face shield[1][5]. Avoid contact with skin and eyes, and do not breathe in dust or vapors[3]. Ensure an eyewash station is accessible in your work area[1].

What materials are incompatible with this compound?

To prevent hazardous reactions and degradation of the compound, avoid contact with the following:

  • Strong oxidizing agents: These can oxidize the sulfanyl group, altering the chemical structure and rendering it inactive for its intended purpose[3][6].

  • Strong bases: These can promote the hydrolysis of the tert-butyl ester group[3].

  • Heat, sparks, and open flames: While the compound itself may not be highly flammable, these can act as ignition sources and accelerate degradation[3][4].

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Scenario 1: Inconsistent or unexpected experimental results.

If you are observing a loss of activity or unexpected byproducts in your reactions, consider the following troubleshooting steps.

G A Inconsistent Results Observed B Check Compound Purity A->B C Review Storage Conditions A->C D Evaluate Experimental Protocol A->D E Run Analytical Tests (LC-MS, NMR) B->E Confirm Structure F Potential Oxidation of Sulfanyl Group C->F Improper Atmosphere? G Potential Hydrolysis of Ester C->G Moisture Exposure? H Check for Incompatible Reagents D->H e.g., strong oxidants/bases I Order Fresh Compound E->I If degradation confirmed F->I G->I H->I

Caption: Troubleshooting workflow for inconsistent results.

  • Question: My compound has been stored for a while, and I suspect it may have degraded. How can I check its purity?

    • Answer: The most direct way to assess the purity of your compound is through analytical techniques. We recommend Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure. Compare the results with the certificate of analysis provided by the supplier.

  • Question: I'm seeing a new, more polar peak in my LC-MS analysis. What could this be?

    • Answer: A more polar impurity could indicate hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. This can happen if the compound has been exposed to moisture, especially in the presence of acidic or basic contaminants. To prevent this, ensure the compound is stored in a desiccator and that all solvents and reagents used are anhydrous.

  • Question: My reaction is not proceeding as expected, and I suspect the sulfanyl group is the issue. What could be happening?

    • Answer: The sulfanyl group is prone to oxidation, which can lead to the formation of disulfides or other oxidized species. This is more likely to occur with prolonged exposure to air. If you suspect oxidation, it is best to use a fresh batch of the compound. For future experiments, consider handling the compound under an inert atmosphere of nitrogen or argon, especially when preparing stock solutions for long-term storage.

Scenario 2: Issues with solubility.
  • Question: I am having trouble dissolving Tert-butyl 3-sulfanylazetidine-1-carboxylate.

    • Answer: This compound is generally soluble in organic solvents such as dichloromethane. If you are experiencing solubility issues, gentle warming or sonication may help. Ensure that your solvent is pure and dry, as contaminants can affect solubility.

Experimental Protocols

Protocol: Short-Term Stability Assessment

This protocol provides a framework for assessing the stability of the compound in a specific solvent over a typical experimental timeframe.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 5 mg of Tert-butyl 3-sulfanylazetidine-1-carboxylate and dissolve it in a known volume of your chosen solvent (e.g., DMSO, dichloromethane) to make a stock solution of a specific concentration (e.g., 10 mM).

  • Initial Analysis (Time = 0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis.

    • Analyze the sample by LC-MS to obtain an initial purity profile. Record the peak area of the parent compound.

  • Incubation:

    • Store the stock solution under your typical experimental conditions (e.g., room temperature on the benchtop, 4°C in a refrigerator).

  • Time-Point Analysis:

    • At specified time points (e.g., 2, 4, 8, 24 hours), take another aliquot of the stock solution.

    • Dilute and analyze by LC-MS under the same conditions as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the initial peak area. A significant decrease in the parent peak area or the appearance of new peaks would indicate degradation.

G A Prepare Stock Solution B T=0 Analysis (LC-MS) A->B C Incubate at Experimental Conditions B->C D Time-Point Analysis (LC-MS) C->D E Compare Peak Areas D->E F Assess Degradation E->F

Caption: Workflow for short-term stability assessment.

References

  • NIC Industries, Inc. Safety Data Sheet: Tert-butyl acetate. [Link]

  • CP Lab Safety. tert-butyl 3-sulfanylazetidine-1-carboxylate, min 97%, 1 gram. [Link]

  • Lab Manager. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium. [Link]

Sources

Technical Support Center: Handling Air-Sensitive Reactions with Tert-butyl 3-sulfanylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for handling air-sensitive reactions involving tert-butyl 3-sulfanylazetidine-1-carboxylate. The unique reactivity of the thiol group on the strained azetidine ring necessitates careful handling to prevent unwanted side reactions and ensure experimental success.

Section 1: Understanding the Core Challenges

The primary challenge in working with tert-butyl 3-sulfanylazetidine-1-carboxylate stems from the high nucleophilicity and susceptibility of the thiol group to oxidation.[1] Exposure to atmospheric oxygen can readily lead to the formation of a disulfide dimer, depleting the desired starting material and complicating purification. This guide will equip you with the knowledge and techniques to mitigate these issues.

FAQ: General Handling and Storage

Question: How should I properly store tert-butyl 3-sulfanylazetidine-1-carboxylate to maintain its integrity?

Answer: Proper storage is the first line of defense against degradation. This compound should be stored at -20°C under an inert atmosphere, such as nitrogen or argon. Many suppliers provide this reagent in Sure/Seal™ bottles, which are designed for the safe storage and dispensing of air-sensitive materials.[2] If you do not have a Sure/Seal™ bottle, storing the compound in a tightly sealed vial within a glovebox or a desiccator filled with an inert gas is a suitable alternative.

Question: What are the initial signs that my tert-butyl 3-sulfanylazetidine-1-carboxylate may have degraded?

Answer: Visual inspection is the first step. The pure compound is typically a clear liquid or a low-melting solid. The presence of a significant amount of white precipitate could indicate the formation of the disulfide dimer. From an analytical standpoint, running a quick proton NMR can be very informative. The appearance of new signals or a change in the integration of the characteristic azetidine ring protons relative to the tert-butyl group can signify degradation. Mass spectrometry is also a powerful tool to detect the presence of the disulfide dimer, which will have a molecular weight of approximately double that of the starting material.

Section 2: Troubleshooting Common Experimental Issues

This section addresses specific problems that you may encounter during your reactions and provides a logical workflow for diagnosing and solving them.

Issue 1: Low or No Product Yield

A diminished yield is one of the most common frustrations when working with sensitive reagents. The troubleshooting workflow below will guide you through the most likely culprits.

Low_Yield_Troubleshooting Start Low or No Product Yield Check_Reagent Verify Reagent Quality (NMR, MS) Start->Check_Reagent Degraded Reagent Degraded? Check_Reagent->Degraded Check_Atmosphere Assess Inert Atmosphere Integrity (Bubbler, Leaks) Leak System Leak? Check_Atmosphere->Leak Check_Solvent Ensure Solvent is Dry and Degassed Wet_Solvent Solvent Contaminated? Check_Solvent->Wet_Solvent Check_Temp Verify Reaction Temperature Control Temp_Fluctuation Incorrect Temperature? Check_Temp->Temp_Fluctuation Side_Reactions Investigate Potential Side Reactions (Disulfide Formation) Disulfide_Detected Disulfide Present in Crude? Side_Reactions->Disulfide_Detected Purification_Loss Evaluate Purification Method for Product Loss Purify_Again Re-purify or Use Alternative Method Purification_Loss->Purify_Again Degraded->Check_Atmosphere No New_Reagent Source Fresh Reagent Degraded->New_Reagent Yes Leak->Check_Solvent No Fix_System Repair/Rebuild Reaction Setup Leak->Fix_System Yes Wet_Solvent->Check_Temp No Dry_Solvent Use Freshly Dried/Degassed Solvent Wet_Solvent->Dry_Solvent Yes Temp_Fluctuation->Side_Reactions No Calibrate_Temp Calibrate Thermometer/Cryostat Temp_Fluctuation->Calibrate_Temp Yes Disulfide_Detected->Purification_Loss No Optimize_Conditions Optimize Reaction Conditions (e.g., add reducing agent) Disulfide_Detected->Optimize_Conditions Yes

Caption: Troubleshooting workflow for low product yield.

Question: My reaction with tert-butyl 3-sulfanylazetidine-1-carboxylate is giving a low yield, and I suspect disulfide formation. How can I confirm this and prevent it?

Answer: Confirmation: The most direct way to confirm disulfide formation is by analyzing your crude reaction mixture using LC-MS (Liquid Chromatography-Mass Spectrometry). You should look for a mass peak corresponding to the dimer of tert-butyl 3-sulfanylazetidine-1-carboxylate. Proton NMR can also be revealing, as the signals for the azetidine ring protons in the disulfide will be shifted compared to the starting thiol.

Prevention:

  • Rigorous Inert Atmosphere: The cornerstone of preventing disulfide formation is maintaining a strict inert atmosphere.[3] This can be achieved using a Schlenk line or a glovebox.[4] Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent for at least 30 minutes or by using the freeze-pump-thaw method.

  • Reducing Agents: In some cases, adding a small amount of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), can help to cleave any disulfide that forms in situ, thereby regenerating the active thiol. However, be mindful that the reducing agent should be compatible with your other reagents.

Issue 2: Complex Reaction Mixture and Purification Difficulties

The reactivity of the azetidine ring itself can sometimes lead to side products, especially under harsh reaction conditions.

Question: My reaction is producing a complex mixture of products that are difficult to separate from the desired product. What could be the cause?

Answer: The strained four-membered azetidine ring can be susceptible to ring-opening reactions under certain conditions.[5] This is particularly true if your reaction involves strong nucleophiles or proceeds at elevated temperatures.

Troubleshooting Steps:

  • Reaction Condition Analysis: Re-evaluate your reaction conditions. Are you using a strong base or nucleophile that could potentially attack the azetidine ring? Could the reaction temperature be lowered?

  • Protecting Group Stability: The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be cleaved under strongly acidic conditions.[6] Ensure your reaction medium is not acidic.

  • Literature Precedent: Search for literature on similar reactions involving azetidines to see if ring-opening is a known side reaction. This can provide insights into reaction conditions that favor the desired outcome.

  • Purification Strategy: If side products are unavoidable, consider alternative purification strategies. Flash column chromatography with a carefully selected solvent system is often effective.[7] In some cases, crystallization may be a viable option to obtain the pure product.

Section 3: Experimental Protocols

To ensure the highest chance of success, follow these detailed protocols for handling and using tert-butyl 3-sulfanylazetidine-1-carboxylate.

Protocol 1: General Setup for an Air-Sensitive Reaction

This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere using a Schlenk line.

Materials:

  • Oven-dried round-bottom flask with a sidearm (Schlenk flask)

  • Oven-dried magnetic stir bar

  • Rubber septa

  • Schlenk line with nitrogen or argon gas

  • Syringes and needles (oven-dried)

  • Cannula (double-tipped needle)

Procedure:

  • Assemble the dry Schlenk flask with the stir bar and septum.

  • Connect the sidearm of the flask to the Schlenk line via thick-walled tubing.

  • Evacuate the flask by opening the stopcock to the vacuum line.

  • Gently heat the flask with a heat gun under vacuum to remove any adsorbed moisture.

  • Allow the flask to cool to room temperature.

  • Switch the stopcock from the vacuum line to the inert gas line to backfill the flask with nitrogen or argon.

  • Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.

  • Your flask is now ready for the addition of reagents and solvents.

Air_Sensitive_Setup cluster_0 Preparation cluster_1 Inerting the System cluster_2 Ready for Reaction A Oven-Dry Glassware B Assemble Flask with Stir Bar and Septum A->B C Connect to Schlenk Line B->C D Evacuate Flask (Vacuum) C->D E Heat Gently Under Vacuum D->E F Cool to Room Temperature E->F G Backfill with Inert Gas F->G H Repeat Evacuate/Backfill Cycle (3x) G->H I Add Solvents and Reagents H->I

Caption: Workflow for setting up an air-sensitive reaction.

Protocol 2: Transfer of tert-butyl 3-sulfanylazetidine-1-carboxylate using a Syringe

This protocol details the safe and effective transfer of the air-sensitive reagent from a Sure/Seal™ bottle.[2]

Procedure:

  • Ensure your reaction flask is under a positive pressure of inert gas, as indicated by a gentle outflow through a bubbler.

  • Using a dry, inert gas-flushed syringe with a needle, pierce the septum of the Sure/Seal™ bottle.

  • Withdraw the desired volume of tert-butyl 3-sulfanylazetidine-1-carboxylate.

  • To prevent drips and exposure to air, withdraw a small amount of inert gas (a "nitrogen bubble") into the syringe after the liquid.

  • Quickly transfer the syringe to your reaction flask and pierce the septum.

  • Inject the liquid into the reaction flask, followed by the nitrogen bubble to ensure all the reagent is dispensed.

  • Remove the syringe from the reaction flask.

Section 4: Quantitative Data Summary

The following table provides a quick reference for important parameters when working with tert-butyl 3-sulfanylazetidine-1-carboxylate.

ParameterRecommended Value/ConditionRationale
Storage Temperature -20°CMinimizes degradation and disulfide formation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the thiol group.[3]
Solvent Purity Anhydrous and DegassedRemoves water and oxygen which can lead to side reactions.
Typical Reaction Temperature -78°C to Room TemperatureDependent on the specific reaction, but lower temperatures often minimize side reactions.
Purification Method Flash Column ChromatographyGenerally effective for separating the product from non-polar impurities and the disulfide dimer.[7]

Section 5: Safety Information

As with any chemical reagent, it is crucial to be aware of the potential hazards and to take appropriate safety precautions.

  • Handling: Always handle tert-butyl 3-sulfanylazetidine-1-carboxylate in a well-ventilated fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

    • Skin: Wash with plenty of soap and water.[8]

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Ensure adequate ventilation.[12]

For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[12]

References

  • Mol-Instincts. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Chemistry Steps. Reactions of Thiols. [Link]

Sources

Technical Support Center: Enantioselective Synthesis of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZT-SYN-001 Subject: Prevention of Racemization in Substituted Azetidine Synthesis Assigned Specialist: Senior Application Scientist, Chemical Development Group

Triage & Diagnostics: Where did the chirality go?

Before adjusting your protocol, you must identify the exact step where optical purity is compromised. Azetidines are distinct from pyrrolidines or piperidines due to extreme ring strain (~26 kcal/mol), which alters the acidity of ring protons and the reactivity of the nitrogen lone pair.

Diagnostic Flowchart

Use the following logic tree to isolate the failure mode in your synthesis.

Azetidine_Diagnostic Start Start: Loss of ee% Observed CheckSM Check Starting Material ee% Start->CheckSM Step1 Is SM >99% ee? CheckSM->Step1 Cyclization Analyze Ring Closure Step Step1->Cyclization Yes Result1 Issue: SM Impurity (Purify Precursor) Step1->Result1 No Substituent Is substituent at C2 (alpha)? Cyclization->Substituent MechCheck Mechanism Check Substituent->MechCheck No (C3/C4) Solvent Check Solvent/Base Substituent->Solvent Yes (C2) Result3 Issue: SN1 Pathway (Carbocation Intermediate) MechCheck->Result3 Protic Solvent? Result4 Issue: Ring Opening/Re-closing (Lewis Acid mediated) MechCheck->Result4 Lewis Acid used? Result2 Issue: C2-Proton Acidity (Thermodynamic Epimerization) Solvent->Result2 Strong Base used?

Caption: Diagnostic logic for isolating the source of racemization in azetidine synthesis.

Critical Control Points (CCCP)

A. The C2-Acidity Trap (Thermodynamic Epimerization)

The Issue: If you are synthesizing azetidine-2-carboxylic acid derivatives (or 2-cyano/2-aryl), the proton at C2 is significantly more acidic than in unstrained analogs (like proline). The Mechanism: The ring strain increases the s-character of the C-H bonds. Combined with an electron-withdrawing group (EWG), this proton is easily removed by bases, leading to a planar enolate (or carbanion) that reprotonates racemically. Corrective Action:

  • Avoid: Thermodynamic bases (e.g., NaOEt, KOtBu) at room temperature.

  • Use: Kinetic bases (e.g., LiHMDS, LDA) strictly at -78 °C if deprotonation is required.

  • Quench: Use acidic quench immediately at low temp.

B. Cyclization Mechanism: S_N2 vs. S_N1

The Issue: Ring closure of


-haloamines or amino alcohols.
The Mechanism: 
  • Desired (S_N2): The amine attacks the carbon bearing the leaving group (LG) directly. This results in Inversion of Configuration (or retention of ee if the chiral center is not the electrophile).

  • Undesired (S_N1): If the LG leaves before the amine attacks, a carbocation forms. This planar intermediate destroys chirality. Corrective Action:

  • Solvent: Use aprotic, non-polar solvents (CH2Cl2, THF) to destabilize carbocations. Avoid protic solvents (MeOH, H2O).

  • Leaving Group: Tosylates/Mesylates are preferred over Halides for better control in the "Couty" protocol.

Validated Protocols

Protocol A: The "Couty" Synthesis (From Chiral Amino Alcohols)

Best for: Enantiopure 2-substituted azetidines. This method relies on the intramolecular displacement of a leaving group. It is robust because it enforces an S_N2 mechanism (4-exo-tet), which is kinetically favored despite ring strain.

Reagents:

  • Starting Material: Chiral

    
    -amino alcohol (e.g., derived from phenylglycinol or amino acids).
    
  • Solvent: THF (anhydrous).

  • Base: NaH (Sodium Hydride) or LiHMDS.

Step-by-Step:

  • Activation: Convert the alcohol to a chloride or mesylate. Note: Mesylates are often superior for maintaining stereochemistry.

    • Reaction: Amino Alcohol + MsCl + Et3N

      
       Amino-Mesylate.
      
    • Temp: 0 °C.

  • Cyclization:

    • Dissolve the Amino-Mesylate in dry THF (0.1 M).

    • Add NaH (1.2 equiv) at reflux (or LiHMDS at room temp for sensitive substrates).

    • Mechanism:[1][2][3][4] The N-anion attacks the C-OMs center.

    • Outcome: Inversion of configuration at the carbon center. If the chiral center is on the Nitrogen side (e.g.,

      
      -methylbenzyl group), chirality is preserved absolutely.
      

Data Verification (Expected Results):

ParameterS_N2 Condition (Recommended)S_N1 Condition (Avoid)
Solvent THF / DCMMeOH / Water
Temperature Reflux (Rapid Kinetic Closure)RT (Slow equilibration)
Base NaH / LiHMDSNaOH / KOH
ee% Retention > 98%< 50% (Racemic)
Protocol B: Reduction of Chiral -Lactams

Best for: 2,3-disubstituted azetidines. If you cannot close the ring without racemization, synthesize the


-lactam (2-azetidinone) first. The carbonyl stabilizes the ring during formation. Then, reduce the carbonyl.

Reagents:

  • Reductant: Monochloroalane (AlH2Cl) or AlH3. Avoid LiAlH4 if possible, as it can cause ring opening.

  • Solvent: Ether or THF.

Workflow:

  • Synthesize chiral

    
    -lactam (e.g., via Staudinger synthesis).[5]
    
  • Suspend AlCl3 (1 equiv) in Ether/THF.

  • Add LiAlH4 (3 equiv) carefully to generate AlH3 in situ.

  • Add

    
    -lactam solution at 0 °C.
    
  • Critical: Quench with NaF/H2O (Fieser workup) to prevent acid-catalyzed ring opening during workup.

Troubleshooting Scenarios (Q&A)

Q1: I am synthesizing azetidine-2-carboxylic acid methyl ester, and my optical rotation is zero. Why? A: You likely used a base (like Et3N or Carbonate) in a protic solvent or allowed the reaction to sit too long. The C2 proton is acidic (


 approx 20-22 depending on N-substitution).
  • Fix: Switch to the Couty protocol (reduce the ester to alcohol

    
     cyclize 
    
    
    
    re-oxidize) OR use a bulky protecting group on the nitrogen (e.g., N-Boc) and avoid strong bases after the ring is formed.

Q2: My 3-substituted azetidine racemized during deprotection of the Nitrogen. A: If you used Hydrogenolysis (H2/Pd-C) to remove an N-benzyl group, the catalyst might have coordinated to the ring, facilitating ring opening/closing.

  • Fix: Use Chloroformates (ACE-Cl) for dealkylation or switch to N-Tosyl protection (deprotected via Na/Naphthalene or Mg/MeOH), which proceeds via radical anions and preserves stereochemistry.

Q3: Can I use the Baldwin rules to predict cyclization? A: Yes. Formation of azetidines is usually 4-exo-tet . While Baldwin rules suggest 3- to 7-membered rings are favored, 4-membered rings are "disfavored" by enthalpy (strain) but "favored" by entropy (proximity) compared to larger rings.

  • Insight: The reaction works only if the leaving group is excellent (Mesylate/Tosylate) and the nucleophile is strong (N-anion), overcoming the strain barrier rapidly before the bond can rotate or racemize.

Mechanistic Visualization

The following diagram illustrates the competition between the stereoselective S_N2 pathway (Couty) and the racemizing S_N1/Enolization pathways.

Azetidine_Mechanism Precursor Chiral Gamma-Amino Alcohol Activation Activation (MsCl) Precursor->Activation Intermediate Amino-Mesylate Activation->Intermediate PathSN2 Pathway A: S_N2 (Kinetic Base, Aprotic) Intermediate->PathSN2 Fast PathSN1 Pathway B: S_N1 (Protic Solvent, Heat) Intermediate->PathSN1 Slow (Carbocation) ProdPure Enantiopure Azetidine (Inversion/Retention) PathSN2->ProdPure ProdRac Racemic Mixture PathSN1->ProdRac PathEnol Pathway C: Enolization (If C2=EWG + Base) PathEnol->ProdRac ProdPure->PathEnol Post-Synthesis Base Exposure

Caption: Pathway A (Green) preserves chirality via concerted displacement. Pathways B/C (Red) lead to racemization.

References

  • Couty's Azetidine Synthesis (General Methodology)

    • Agami, C., Couty, F., & Evano, G. (2002).[6] "A straightforward synthesis of enantiopure 2-cyano azetidines from beta-amino alcohols." Tetrahedron: Asymmetry.

  • Synthesis of Azetidine-2-Carboxylic Acid

    • Couty, F., Evano, G., & Rabasso, N. (2003).[6] "Synthesis of enantiopure azetidine 2-carboxylic acids." Journal of Organic Chemistry.

  • Beta-Lactam Reduction Str

    • Ojeda, R., et al. (2002). "Selective reduction of beta-lactams." Tetrahedron.
  • Gold-Catalyzed Synthesis of 3-Substituted Azetidines

    • Ye, L., et al. (2012). "A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Review of Azetidine Reactivity and Strain

    • Doda, K., et al. (2021).[1] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry.

Sources

Validation & Comparative

A Comparative Guide to Tert-butyl 3-sulfanylazetidine-1-carboxylate and its Derivatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of linker technology is paramount. The linker not only connects the targeting moiety to the payload but also critically influences the stability, reactivity, and overall efficacy of the conjugate. This guide provides a comprehensive technical overview and comparison of Tert-butyl 3-sulfanylazetidine-1-carboxylate, a novel thiol-containing linker building block, with other established and emerging thiol-reactive linkers.

Introduction to Tert-butyl 3-sulfanylazetidine-1-carboxylate

Tert-butyl 3-sulfanylazetidine-1-carboxylate is a heterobifunctional linker containing a protected azetidine ring and a reactive thiol group. The azetidine scaffold offers a unique three-dimensional structure that can influence the spatial orientation of the conjugated molecules. The Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen provides stability during synthesis and can be readily removed under acidic conditions to reveal a secondary amine, offering a potential point for further functionalization. The key feature, the sulfhydryl (-SH) group, allows for covalent attachment to various electrophilic partners, making it a valuable tool for bioconjugation. Its primary application lies in its role as a building block for PROTACs and other targeted drug delivery systems.[1][2]

Synthesis and Characterization

A robust and reproducible synthetic route is crucial for the adoption of any new chemical tool. While a direct, one-pot synthesis of Tert-butyl 3-sulfanylazetidine-1-carboxylate is not extensively documented in publicly available literature, a plausible and efficient pathway can be devised based on established azetidine chemistry.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available Tert-butyl 3-oxoazetidine-1-carboxylate.

Synthesis of Tert-butyl 3-sulfanylazetidine-1-carboxylate start Tert-butyl 3-oxoazetidine-1-carboxylate intermediate Tert-butyl 3-hydroxyazetidine-1-carboxylate start->intermediate Reduction (e.g., NaBH4) final_product Tert-butyl 3-sulfanylazetidine-1-carboxylate intermediate->final_product Mitsunobu reaction or Mesylation followed by substitution thiolation_reagent Thioacetic acid (or other thiolating agent) Maleimide_Reaction Maleimide Maleimide Thioether Thiosuccinimide Adduct Maleimide->Thioether Thiol R-SH Thiol->Thioether Retro_Michael Retro-Michael Reaction (instability) Thioether->Retro_Michael Thiol Exchange

Caption: Reaction of a maleimide with a thiol and the subsequent instability of the adduct.

"Next-Generation" Maleimides (NGMs)

To address the stability issues of traditional maleimides, several "next-generation" maleimides have been developed. These include di- and tribromomaleimides and maleimides with electron-withdrawing groups that promote hydrolysis of the thiosuccinimide ring to a more stable maleamic acid derivative. [3][4] Advantages over Traditional Maleimides:

  • Increased Stability: The resulting conjugates exhibit significantly enhanced stability against thiol exchange reactions. [4] Disadvantages:

  • More Complex Synthesis: The synthesis of these modified maleimides can be more complex and costly.

Haloacetyl Linkers (Iodoacetamides and Bromoacetamides)

Haloacetyl groups react with thiols via an Sₙ2 reaction to form a stable thioether bond.

Advantages:

  • Stable Linkage: The resulting thioether bond is generally more stable than the thiosuccinimide linkage formed from maleimides. [5] Disadvantages:

  • Lower Reactivity: Haloacetyls are generally less reactive than maleimides, requiring longer reaction times or higher pH. [5]* Lower Specificity: At higher pH, haloacetyls can also react with other nucleophilic amino acid residues, such as histidine and methionine, leading to a less homogeneous product. [5]

Vinyl Sulfone Linkers

Vinyl sulfones react with thiols via a Michael addition to form a stable thioether linkage.

Advantages:

  • High Stability: The resulting thioether bond is highly stable and not prone to retro-Michael reactions. [6][7]* Good Specificity: Vinyl sulfones exhibit good selectivity for thiols, particularly at slightly basic pH. [7] Disadvantages:

  • Slower Reaction Kinetics: The reaction of vinyl sulfones with thiols is generally slower than that of maleimides.

Performance Comparison

The following table summarizes the key performance characteristics of Tert-butyl 3-sulfanylazetidine-1-carboxylate in comparison to other thiol-reactive linkers. The azetidine thiol itself does not form the linkage but provides the thiol for reaction with an electrophilic partner, which is often a maleimide or haloacetyl group on the payload or targeting moiety. The stability of the final conjugate will therefore depend on the chosen reaction partner. However, the azetidine scaffold itself can impart unique properties.

FeatureTert-butyl 3-sulfanylazetidine-1-carboxylateMaleimide-based LinkersHaloacetyl-based LinkersVinyl Sulfone-based Linkers
Reactive Group Thiol (-SH)MaleimideIodo/BromoacetamideVinyl Sulfone
Reaction Type Nucleophilic attack on an electrophileMichael AdditionSₙ2 AlkylationMichael Addition
Linkage Stability Dependent on reaction partnerProne to retro-Michael reaction [8][9]Generally Stable [5]Highly Stable [6][7]
Reaction Kinetics Dependent on reaction partnerFast [8]Moderate [5]Slow to Moderate
Specificity High for electrophilesHigh for thiols at neutral pH [8]Moderate, can react with other residues [5]Good for thiols at basic pH [7]
Structural Impact Rigid, 3D azetidine scaffoldPlanar ring structureAcyclicAcyclic

Experimental Protocols

General Protocol for Conjugation of Tert-butyl 3-sulfanylazetidine-1-carboxylate to a Maleimide-functionalized Payload

This protocol describes a general procedure for the conjugation of the thiol group of Tert-butyl 3-sulfanylazetidine-1-carboxylate to a payload containing a maleimide functional group.

Materials:

  • Tert-butyl 3-sulfanylazetidine-1-carboxylate

  • Maleimide-functionalized payload

  • Anhydrous, degassed reaction solvent (e.g., N,N-dimethylformamide (DMF) or a mixture of aqueous buffer and a water-miscible organic solvent like acetonitrile)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Dissolve the maleimide-functionalized payload in the reaction solvent under an inert atmosphere.

  • Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of Tert-butyl 3-sulfanylazetidine-1-carboxylate to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by an appropriate analytical technique (e.g., LC-MS or HPLC). The reaction is typically complete within a few hours.

  • Upon completion, the reaction mixture can be purified by preparative HPLC or other suitable chromatographic methods to isolate the desired conjugate.

Causality behind Experimental Choices:

  • Inert Atmosphere and Degassed Solvents: The use of an inert atmosphere and degassed solvents is crucial to prevent the oxidation of the thiol group to a disulfide, which would render it unreactive towards the maleimide.

  • Molar Excess of Thiol: A slight molar excess of the thiol-containing linker ensures complete consumption of the often more valuable maleimide-functionalized payload.

  • Reaction Monitoring: Close monitoring of the reaction is important to determine the optimal reaction time and to prevent potential side reactions or degradation of the product.

Conclusion

Tert-butyl 3-sulfanylazetidine-1-carboxylate represents a valuable addition to the toolbox of linker technologies for bioconjugation. Its unique azetidine scaffold offers the potential for introducing specific conformational constraints into a molecule, which may be advantageous in applications such as PROTACs where the spatial arrangement of the two binding elements is critical for ternary complex formation.

While the stability of the final conjugate will depend on the choice of the thiol-reactive partner, the availability of a thiol group on a rigid, non-planar scaffold provides a distinct alternative to more flexible, linear thiol-containing linkers. The primary advantage of this building block lies in its ability to be incorporated into more complex linker structures, offering medicinal chemists greater control over the three-dimensional architecture of their molecules.

In comparison to the widely used but potentially unstable maleimide-based linkages, conjugates formed with more stable partners like haloacetyls or vinyl sulfones using the azetidine thiol as the nucleophile could offer improved in vivo performance. Further studies are warranted to fully elucidate the impact of the azetidine ring on the pharmacokinetic and pharmacodynamic properties of the resulting bioconjugates. The choice of the optimal linker will ultimately depend on the specific application, the nature of the targeting moiety and the payload, and the desired stability profile of the final conjugate.

References

  • CP Lab Safety. tert-butyl 3-sulfanylazetidine-1-carboxylate, min 97%, 1 gram. [Link]

  • PubChem. tert-Butyl 3-sulfamoylazetidine-1-carboxylate. [Link]

  • PubChem. tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. [Link]

  • CP Lab Safety. tert-butyl 3-sulfanylazetidine-1-carboxylate, min 97%, 1 gram. [Link]

  • PubChem. Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate. [Link]

  • Kinam Park. Instability of thiol/maleimide conjugation and strategies for mitigation. [Link]

  • Spinger Nature. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [Link]

  • Google Patents. Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • National Institutes of Health. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. [Link]

  • NJ Bio, Inc. Linkers for ADCs. [Link]

  • PubMed. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. [Link]

  • National Institutes of Health. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. [Link]

  • UCL Discovery. Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. [Link]

  • National Institutes of Health. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. [Link]

  • Royal Society of Chemistry. Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. [Link]

  • Royal Society of Chemistry. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. [Link]

  • ResearchGate. Thiolated polymers: Stability of thiol moieties under different storage conditions. [Link]

  • National Institutes of Health. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. [Link]

  • UCL Discovery. Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. [Link]

  • Taylor & Francis Online. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. [Link]

  • Royal Society of Chemistry. Synthesis of 3-tetrazolylmethyl-azepino[4,5-b]indol-4-ones in two reaction steps: (Ugi- azide / N-acylation / SN2) / free radical cyclization and docking studies to a 5-Ht6 model. [Link]

  • ACS Publications. Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. [Link]

  • ACS Publications. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. [Link]

  • ResearchGate. Vinyl sulfones: Click applications in bioconjugation. The resurgence of a chemical function. [Link]

  • ACS Publications. Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. [Link]

  • ResearchGate. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. [Link]

  • PubChem. Tert-butyl 3-oxopiperidine-1-carboxylate. [Link]

  • Creative Biolabs. Crosslinker Products for Bioconjugation. [Link]

  • SpectraBase. 1-benzoyl-4-tert-butyl-3-thiosemicarbazide - Optional[13C NMR] - Spectrum. [Link]

  • PubChem. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. [Link]

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Comprehensive HPLC Analysis Guide: Tert-butyl 3-sulfanylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Tert-butyl 3-sulfanylazetidine-1-carboxylate (also known as 1-Boc-3-mercaptoazetidine) represents a critical class of building blocks in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[1] Its analysis presents a dual challenge:

  • Chemical Instability: The free thiol (-SH) group is highly susceptible to oxidative dimerization, forming the disulfide impurity (1-Boc-3,3'-disulfanediylbis(azetidine)).[1]

  • Detection Obscurity: The molecule lacks a strong chromophore.[1] The tert-butoxycarbonyl (Boc) group absorbs weakly at low UV wavelengths (<210 nm), making standard UV detection at 254 nm ineffective.[1]

This guide objectively compares three distinct analytical workflows to address these challenges, recommending Pre-column Derivatization for quantitative purity assays and LC-MS for identity confirmation.[1]

Comparative Analysis of Analytical Methods

The following table contrasts the three primary methodologies available for this compound.

FeatureMethod A: Direct UV (Low

)
Method B: DTNB Derivatization (Recommended) Method C: LC-MS (ESI+)
Principle Detection of Carbonyl/Amide bonds at 205–210 nm.[1]Reaction of thiol with Ellman’s Reagent to form chromophore.[1][2][3]Ionization of the [M+H]+ or [M+Na]+ adduct.[1]
Sensitivity Low (High LOD).High (Molar extinction

at 412 nm).[1][2][3][4]
Very High.
Specificity Poor.[1] Detects all organic impurities and solvents.[1]Excellent. Specific to free thiol (-SH) content.[1][2]Excellent. Mass-resolved identification.
Stability Poor.[1] Thiol may oxidize on-column.[1]Good. Derivatization "locks" the thiol immediately.[1]Variable. Requires rapid analysis.
Throughput High (No prep time).Medium (15 min incubation).[1][2][5]High.
Use Case Crude purity checks (>95% conc).Quantitative assay & Stability testing.[1]Impurity profiling & ID confirmation.[1]
Decision Framework (Method Selection)

MethodSelection Start Select Analysis Goal Quant Quantitative Purity? Start->Quant ID Structure ID? Start->ID Trace Trace Impurity? Start->Trace Direct Method A: Direct UV (205 nm) Quant->Direct Rough Est. DTNB Method B: DTNB Derivatization (412 nm) Quant->DTNB High Accuracy LCMS Method C: LC-MS ID->LCMS Trace->LCMS caption Figure 1: Analytical Decision Tree based on sensitivity and specificity requirements.

Recommended Protocol: Pre-column Derivatization (DTNB)[1]

This method uses 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman’s Reagent) to react with the sulfhydryl group.[1][3] This reaction releases 2-nitro-5-thiobenzoate (TNB-), which has a strong absorbance at 412 nm , moving detection away from the "noise" of the low-UV region.[1]

Reagents & Preparation[1][2][4]
  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA.[1]

    • Expert Insight: EDTA is critical to chelate metal ions (Fe³⁺, Cu²⁺) that catalyze auto-oxidation of the thiol before derivatization.[1]

  • Derivatizing Solution: Dissolve 4 mg DTNB in 1 mL Reaction Buffer. Prepare fresh.

  • Sample Solvent: Acetonitrile (ACN) / Water (50:50).[1]

Derivatization Workflow[1]
  • Weigh: Accurately weigh ~10 mg of Tert-butyl 3-sulfanylazetidine-1-carboxylate.

  • Dissolve: Dissolve in 10 mL Sample Solvent to create a 1 mg/mL Stock.

  • React:

    • Mix 100 µL of Stock Solution.

    • Add 800 µL Reaction Buffer.[1]

    • Add 100 µL DTNB Solution.[1]

    • Vortex and incubate at Room Temperature for 15 minutes.

    • Self-Validation: The solution should turn yellow if free thiol is present.[1]

  • Inject: Inject 10 µL of the yellow reaction mixture immediately.

HPLC Conditions[1][3][6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-12 min: 5% → 95% B[1]

    • 12-15 min: 95% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 412 nm (Specific for Thiol-TNB adduct) and 210 nm (For non-thiol impurities).[1]

Reaction Pathway Visualization[1]

ReactionPath Thiol Target Analyte (R-SH) Complex Transition State Thiol->Complex DTNB DTNB Reagent (Disulfide) DTNB->Complex Product1 Mixed Disulfide (R-S-S-TNB) Complex->Product1 Product2 TNB Anion (Yellow, 412nm) Complex->Product2 Quantifiable Signal caption Figure 2: Ellman's Derivatization Pathway yielding the chromogenic TNB anion.

[1][7][8]

Alternative Protocol: Direct LC-MS Analysis[1]

For laboratories equipped with Mass Spectrometry, this method offers the highest confidence in structural identity without derivatization steps.[1]

Conditions
  • Column: Waters XBridge C18, 2.1 x 50 mm, 2.5 µm.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: Rapid gradient (5% to 95% B in 5 minutes).

  • MS Settings (ESI+):

    • Scan Range: 100–500 m/z.[1]

    • Target Mass: 189.2 g/mol (Neutral).[1]

    • Observed Ions:

      • [M+H]⁺: 190.2 m/z (Often weak due to Boc fragmentation).[1]

      • [M+Na]⁺: 212.2 m/z (Dominant adduct).[1]

      • [M-tBu+H]⁺: 134.1 m/z (Characteristic Boc loss fragment).[1]

      • [2M-H]⁻: Dimer formation (Disulfide) at ~376 m/z if oxidation occurs.[1]

Critical Control Points (Expertise & Trustworthiness)

To ensure data integrity, the following controls must be implemented:

  • Solvent Degassing: Oxygen dissolved in mobile phases will oxidize the thiol on-column, leading to "ghost peaks" of the disulfide dimer.[1] Action: Sparge all solvents with Helium or use an inline vacuum degasser.[1]

  • Sample Stability:

    • Do not store the sample in DMSO for extended periods; DMSO acts as a mild oxidant.[1]

    • Prepare samples immediately before injection.[1]

  • pH Sensitivity: The Boc group is acid-labile (cleaves at low pH), while the thiol is base-sensitive (oxidizes at high pH).[1]

    • Solution: Maintain sample diluent at pH ~5–6.[1] Use pH 8.0 only for the short duration of the Ellman's reaction.

References

  • Ellman, G. L. (1959).[1] Tissue sulfhydryl groups.[1][3] Archives of Biochemistry and Biophysics, 82(1), 70-77.[1] Link

  • Thermo Fisher Scientific. (n.d.).[1] Ellman’s Reagent (DTNB) User Guide. Thermo Scientific Instructions. Link

  • PubChem. (2024).[1][6][7][8] Tert-butyl 3-sulfanylazetidine-1-carboxylate (Compound Summary). National Library of Medicine.[1] Link(Note: Link to structural analog for property verification).

  • Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Determination of Thiols and Disulfides. Link

Sources

A Technical Guide to Thiol-Containing Building Blocks: A Comparative Analysis of Tert-butyl 3-sulfanylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. Thiol-containing building blocks are a cornerstone of this effort, offering a versatile handle for bioconjugation, a nucleophilic center for targeted covalent inhibition, and a means to modulate physicochemical properties. Among the diverse array of available thiols, tert-butyl 3-sulfanylazetidine-1-carboxylate has emerged as a compelling building block, notable for its constrained four-membered ring and protected nitrogen.

This guide provides a comprehensive comparison of tert-butyl 3-sulfanylazetidine-1-carboxylate with other commonly employed thiol-containing building blocks, namely N-acetylcysteine, glutathione, and cysteine derivatives. We will delve into their respective chemical properties, reactivity, stability, and steric considerations, supported by experimental data and detailed protocols to inform your selection of the optimal building block for your research endeavors.

The Unique Profile of Tert-butyl 3-sulfanylazetidine-1-carboxylate

Tert-butyl 3-sulfanylazetidine-1-carboxylate, with a molecular formula of C8H15NO2S and a molecular weight of 189.28 g/mol , is a heterocyclic compound featuring a thiol group appended to a four-membered azetidine ring.[1] The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, which imparts stability and allows for orthogonal deprotection strategies.[2][3] This unique structural combination offers several potential advantages in drug design and bioconjugation.

The azetidine ring introduces a degree of conformational rigidity and a three-dimensional character that is distinct from more flexible, linear thiol-containing building blocks.[4] This constrained geometry can be advantageous in positioning the thiol group for specific interactions with a biological target or for influencing the overall conformation of a larger molecule. Furthermore, azetidine-containing compounds have shown promise in improving pharmacokinetic properties in drug candidates.[4][5]

A Comparative Analysis of Thiol-Containing Building Blocks

The utility of a thiol-containing building block is largely dictated by the reactivity of its sulfhydryl group, which is, in turn, governed by its acidity (pKa). A lower pKa results in a greater proportion of the more nucleophilic thiolate anion at a given pH, generally leading to faster reaction rates.[2] However, steric hindrance around the thiol group can also significantly impact reactivity.

Building BlockStructureMolecular Weight ( g/mol )Thiol pKaKey Characteristics & Applications
Tert-butyl 3-sulfanylazetidine-1-carboxylate 189.28[1]Estimated ~9.0-9.5Constrained, 3D scaffold; Boc-protected nitrogen for orthogonal synthesis; Used in PROTAC linkers and covalent inhibitors.[6]
N-Acetylcysteine (NAC) 163.19~9.5Readily available, antioxidant properties; Used as a cysteine surrogate and in bioconjugation.
Glutathione (GSH) 307.32~8.7-9.2Endogenous antioxidant, involved in detoxification; Used in bioconjugation and as a reducing agent.
Cysteine (and its esters) 121.16 (Cysteine)~8.3-8.6Natural amino acid; Readily incorporated into peptides; Lower pKa leads to higher reactivity at physiological pH.

Rationale for the Estimated pKa of Tert-butyl 3-sulfanylazetidine-1-carboxylate:

Reactivity and Stability Considerations

The reactivity of thiols is most commonly exploited in bioconjugation through reactions with maleimides, haloacetamides, and other electrophilic partners. The rate of these reactions is pH-dependent, with higher pH favoring the formation of the more reactive thiolate anion.

Thiol-Maleimide Conjugation: This is a widely used "click" reaction in bioconjugation due to its high selectivity for thiols at near-neutral pH and rapid reaction rates.[7] At pH 7, the reaction with thiols is approximately 1000 times faster than with amines.[8]

Figure 1: Thiol-Maleimide Conjugation. The reaction proceeds via nucleophilic attack of the thiolate anion on the maleimide double bond.

Stability of the N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is stable to a wide range of nucleophilic and basic conditions, making it compatible with many synthetic transformations.[3] It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), allowing for selective deprotection of the azetidine nitrogen for further functionalization.[9] This orthogonality is a key advantage in multi-step syntheses.

Steric Considerations: The compact, four-membered ring of tert-butyl 3-sulfanylazetidine-1-carboxylate presents a distinct steric profile compared to its linear counterparts. While the thiol group itself is relatively unhindered at the 3-position, the rigid ring structure can influence how a conjugated molecule interacts with its environment. This can be beneficial in directing the orientation of appended functionalities. The Boc group, being bulky, can also exert steric influence on adjacent functionalities.[10]

Experimental Protocol: Comparative Kinetic Analysis of Thiol-Maleimide Conjugation

To provide a quantitative comparison of the reactivity of these building blocks, the following protocol outlines a method for determining the second-order rate constants for their reaction with a model maleimide.

Objective: To compare the reaction kinetics of tert-butyl 3-sulfanylazetidine-1-carboxylate, N-acetylcysteine, and glutathione with N-phenylmaleimide.

Materials:

  • Tert-butyl 3-sulfanylazetidine-1-carboxylate

  • N-Acetylcysteine (NAC)

  • Glutathione (GSH)

  • N-Phenylmaleimide (NPM)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • UV-Vis Spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of each thiol (tert-butyl 3-sulfanylazetidine-1-carboxylate, NAC, and GSH) in the phosphate buffer.

    • Prepare a 10 mM stock solution of N-phenylmaleimide in acetonitrile.

  • Kinetic Assay:

    • In a quartz cuvette, combine 900 µL of phosphate buffer and 50 µL of the respective thiol stock solution to achieve a final concentration of 0.5 mM.

    • Initiate the reaction by adding 50 µL of the N-phenylmaleimide stock solution to the cuvette, resulting in a final concentration of 0.5 mM.

    • Immediately begin monitoring the decrease in absorbance of N-phenylmaleimide at 302 nm over time at 25°C.

    • Record the absorbance at regular intervals for a duration sufficient to observe a significant decrease in absorbance.

  • Data Analysis:

    • Plot the reciprocal of the N-phenylmaleimide concentration (calculated from the absorbance using the Beer-Lambert law) versus time.

    • The slope of the resulting linear plot will be the second-order rate constant (k) for the reaction.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Thiol Prepare 10 mM Thiol Stock Solutions Mix Mix Thiol and Buffer in Cuvette Prep_Thiol->Mix Prep_NPM Prepare 10 mM NPM Stock Solution Initiate Add NPM to Initiate Reaction Prep_NPM->Initiate Mix->Initiate Monitor Monitor Absorbance at 302 nm Initiate->Monitor Plot Plot 1/[NPM] vs. Time Monitor->Plot Calculate Determine Rate Constant (k) from Slope Plot->Calculate

Figure 2: Workflow for Comparative Kinetic Analysis. This diagram outlines the key steps in the experimental protocol for determining the reaction rate constants.

Applications in Drug Discovery

The unique structural features of tert-butyl 3-sulfanylazetidine-1-carboxylate have led to its use in several cutting-edge areas of drug discovery.

PROTACs (Proteolysis Targeting Chimeras): This building block has been utilized as a linker component in the synthesis of PROTACs.[11] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The rigid azetidine scaffold can provide optimal spacing and orientation between the target-binding and E3 ligase-binding moieties.

Targeted Covalent Inhibitors (TCIs): The thiol group of deprotected 3-sulfanylazetidine can act as a nucleophile to form a covalent bond with a target protein, often a cysteine residue in the active site.[6] The azetidine ring can serve as a scaffold to position the thiol for this specific interaction, potentially leading to highly potent and selective inhibitors.[6]

Conclusion

Tert-butyl 3-sulfanylazetidine-1-carboxylate offers a unique combination of a conformationally constrained scaffold, a reactive thiol handle, and an orthogonally protected nitrogen. While its intrinsic thiol reactivity is likely comparable to that of N-acetylcysteine, its rigid four-membered ring provides distinct advantages in terms of three-dimensional structure and potential improvements in pharmacokinetic properties. In contrast, more flexible building blocks like N-acetylcysteine and glutathione are readily available and have a long history of use, while cysteine offers the most direct route for incorporation into peptides.

The choice of a thiol-containing building block will ultimately depend on the specific requirements of the application. For researchers seeking to introduce a novel, rigid scaffold to influence molecular conformation and explore new chemical space, tert-butyl 3-sulfanylazetidine-1-carboxylate presents a compelling option. The experimental protocol provided in this guide offers a framework for directly comparing its reactivity with other thiols, enabling an informed decision for your drug discovery and bioconjugation projects.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24) [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. (2019-05-03) [Link]

  • Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. PMC - NIH. (2024-02-05) [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2024-01-05) [Link]

  • Comparative reactivity analysis of small-molecule thiol surrogates. ResearchGate. (2021-10-19) [Link]

  • tert-butyl 3-sulfanylazetidine-1-carboxylate, min 97%, 1 gram - CP Lab Safety. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. (2021-08-06) [Link]

  • Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles | Chemical Reviews. ACS Publications. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Azetidine: Chemical Reactivity - YouTube. (2020-11-24) [Link]

  • Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC - NIH. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. (2024-01-05) [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (2017-09-27) [Link]

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. ResearchGate. (2021-09-11) [Link]

  • Covalent drugs targeting histidine – an unexploited opportunity? - RSC Publishing. [Link]

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC - PubMed Central. (2021-04-14) [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers. (2023-06-09) [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. (2021-09-30) [Link]

  • Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - RSC Publishing. [Link]

  • Kinetic comparison of 13 homogeneous thiol–X reactions - Semantic Scholar. (2013-10-16) [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Carbazic acid, tert-butyl ester - Organic Syntheses Procedure. [Link]

  • Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. - ResearchGate. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS. (2011-10-25) [Link]

  • Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution | The Journal of Physical Chemistry A. ACS Publications. (2018-04-10) [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters. ACS Publications. (2014-12-23) [Link]

  • Synthesis of 3-tetrazolylmethyl-azepino[4,5-b]indol-4-ones in two reaction steps: (Ugi- azide / N-acylation / SN2) / free radical cyclization and docking studies to a 5-Ht6 model. The Royal Society of Chemistry. [Link]

  • Spectroscopic, Electrochemical, and Kinetic Trends in Fe(III)–Thiolate Autoredox Reactions Near Physiological pH. ChemRxiv. [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. NIH. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. [Link]

  • Theoretical modeling of pKa's of thiol compounds in aqueous solution. ResearchGate. [Link]

  • Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017-04-18) [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025-08-02) [Link]

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Strategic Selection of Azetidine-Thiol Surrogates: A Comparative Guide to Alternatives for Tert-butyl 3-sulfanylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

In the intricate process of drug discovery, the selection of appropriate building blocks is a critical determinant of success. Small, saturated heterocycles, particularly azetidines, have become indispensable scaffolds for their ability to impart favorable physicochemical properties such as improved solubility and metabolic stability while exploring chemical space in three dimensions.[1] Tert-butyl 3-sulfanylazetidine-1-carboxylate is a widely utilized reagent that introduces a nucleophilic thiol handle within a conformationally restricted azetidine core. However, reliance on a single building block can be limiting. Factors such as synthetic tractability, stability, reactivity, and the need for specific protecting group strategies often necessitate the consideration of alternatives.

This guide provides a comprehensive comparison of viable alternatives to tert-butyl 3-sulfanylazetidine-1-carboxylate, offering field-proven insights and experimental data to inform the strategic selection of reagents in your synthetic campaigns.

The Azetidine-Thiol Core: Understanding the Parent Scaffold

Tert-butyl 3-sulfanylazetidine-1-carboxylate offers a stable, Boc-protected thiol that is readily employed in various chemical transformations. The Boc group ensures the amine remains unreactive during nucleophilic additions or substitutions involving the thiol. The thiol itself is a potent nucleophile, especially when deprotonated to the thiolate, making it ideal for reactions like Michael additions and nucleophilic aromatic substitutions (SNAr).[2][3] However, the subsequent need for Boc deprotection adds a step to the synthetic sequence, and the inherent reactivity of the thiol may not be optimal for every application.

G cluster_0 Key Considerations for Azetidine-Thiol Building Blocks A Parent Compound Tert-butyl 3-sulfanylazetidine-1-carboxylate E Synthetic Goal A->E B Alternative 1 Azetidine-3-thiol (Unprotected Core) B->E C Alternative 2 Homologated Variant (Increased Flexibility) C->E D Alternative 3 Different Ring Systems (Thietane, Pyrrolidine) D->E

Caption: Logical relationship of alternatives to the parent compound.

Comparative Analysis of Key Alternatives

The ideal alternative is dictated by the specific synthetic context, including the nature of the electrophile, desired product stability, and overall strategic goals.

Azetidine-3-thiol Hydrochloride: The Direct Approach

For syntheses where the final product requires a free azetidine nitrogen, or where the Boc group could interfere with subsequent steps, the unprotected hydrochloride salt is the most direct alternative.

  • Expertise & Experience: This reagent eliminates a deprotection step, streamlining the synthesis. However, its handling requires careful consideration. The free thiol is more susceptible to aerobic oxidation, leading to disulfide formation. Furthermore, the hydrochloride salt necessitates the use of at least two equivalents of a base in reactions: one to neutralize the salt and another to deprotonate the thiol to its active thiolate form.

  • Trustworthiness: The primary liability is stability. It is often generated in situ or used immediately after preparation to minimize oxidation. The presence of a free amine can also lead to side reactions if a competing electrophilic site is available.

  • Authoritative Grounding: Azetidine-3-thiol hydrochloride is a known building block used in medicinal chemistry for its ability to participate in nucleophilic substitutions and redox reactions.[4]

Table 1: Performance Comparison in a Standard SNAr Reaction

EntryThiol ReagentSubstrateBase (equivalents)SolventTime (h)Yield (%)
1Tert-butyl 3-sulfanylazetidine-1-carboxylate1-fluoro-2-nitrobenzeneK₂CO₃ (1.5)DMF394
2Azetidine-3-thiol hydrochloride1-fluoro-2-nitrobenzeneK₂CO₃ (2.5)DMF388

This representative data illustrates that while the unprotected thiol is highly effective, the Boc-protected version often provides a slightly cleaner reaction and higher yield, likely due to enhanced stability and the absence of potential side reactions involving the amine.

(1-(Tert-butoxycarbonyl)azetidin-3-yl)methanethiol: The Homologated Spacer

Introducing a methylene spacer between the azetidine ring and the thiol group creates a structurally distinct building block with altered properties.

  • Expertise & Experience: This homologated alternative provides greater rotational freedom for the thiol group, which can be advantageous for optimizing ligand-protein interactions. The primary thiol is also generally more nucleophilic and has a slightly higher pKa than the secondary thiol of the parent compound, which can alter its reactivity profile at physiological pH.

  • Trustworthiness: The synthesis is more involved than for the parent compound, typically requiring a reduction of the corresponding carboxylic acid or aldehyde, followed by conversion of the resulting alcohol to a leaving group and subsequent displacement with a thiol source. This multi-step process can impact overall yield and cost.

  • Authoritative Grounding: The synthesis of such homologated systems is a standard practice in medicinal chemistry to modulate flexibility and explore structure-activity relationships (SAR).

Alternative Heterocyclic Scaffolds: Thietanes and Pyrrolidines

Moving beyond the azetidine ring offers opportunities to fundamentally alter the scaffold's properties.

  • Thietane-3-thiol: As a four-membered ring containing sulfur, thietane is a close structural analogue to azetidine.[5] The replacement of nitrogen with sulfur removes the basic amine functionality and introduces a larger, more polarizable atom into the ring, which can influence metabolic stability and binding interactions.[6][7]

  • Pyrrolidine-3-thiol: The five-membered pyrrolidine ring is significantly more flexible and less strained than azetidine.[8] This scaffold is prevalent in natural products and approved drugs.[9][10] The choice of a pyrrolidine scaffold introduces a different conformational profile for the appended thiol.

Table 2: Comparative Physicochemical Properties of Heterocyclic Thiols

CompoundRing SizeKey HeteroatomApprox. Thiol pKaKey Feature
Tert-butyl 3-sulfanylazetidine-1-carboxylate4N9.5 - 10.5Rigid, Boc-protected
Azetidine-3-thiol4N8.5 - 9.5Rigid, unprotected amine
Thietane-3-thiol4S10.0 - 10.5Rigid, non-basic ring[11]
Pyrrolidine-3-thiol5N10.5 - 11.0Flexible, less strained

Note: Thiol pKa values are highly sensitive to the molecular environment and solvent. These are estimated values based on general principles for similar structures. The reactivity of a thiol is critically linked to its pKa and the pH of the reaction medium, as this determines the concentration of the more nucleophilic thiolate anion.[12][13][14][15]

Experimental Protocols & Methodologies

The following protocols are provided as self-validating systems for the synthesis and application of these building blocks.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical reaction between a heterocyclic thiol and an activated aryl halide.

  • In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the aryl halide (1.0 eq) and the thiol reagent (1.1 eq) in anhydrous DMF.

  • Add the appropriate amount of powdered potassium carbonate (K₂CO₃). For Boc-protected thiols, use 1.5 eq. For hydrochloride salts, use 2.5 eq.

  • Stir the mixture vigorously at room temperature for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of (1-(Tert-butoxycarbonyl)azetidin-3-yl)methanethiol

This multi-step synthesis illustrates the pathway to the homologated alternative.

G cluster_0 Synthesis of Homologated Azetidine Thiol A Tert-butyl 3-formylazetidine-1-carboxylate B (1-(Tert-butoxycarbonyl)azetidin-3-yl)methanol A->B 1. NaBH₄ 2. MeOH, 0 °C C Mesylate Intermediate B->C 1. MsCl, Et₃N 2. DCM, 0 °C D (1-(Tert-butoxycarbonyl)azetidin-3-yl)methanethiol C->D 1. KSAc, DMF 2. LiOH, THF/H₂O

Caption: Workflow for the synthesis of the homologated thiol via mesylation.

  • Reduction: Dissolve tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq)[16] in methanol at 0 °C. Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise. Stir for 1 hour, then quench carefully with water. Extract with ethyl acetate, dry the organic phase, and concentrate to yield the alcohol.

  • Mesylation: Dissolve the alcohol (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in dichloromethane (DCM) at 0 °C. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours. Wash the reaction with water and brine, then dry and concentrate to yield the crude mesylate.

  • Thiol Acetate Displacement & Hydrolysis: Dissolve the crude mesylate in DMF and add potassium thioacetate (KSAc, 1.5 eq). Heat to 60 °C and stir for 4 hours. Cool the mixture, dilute with water, and extract with ethyl acetate. Concentrate the organic phase, then dissolve the residue in a THF/water mixture. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2 hours to hydrolyze the thioacetate. Neutralize with dilute HCl, extract with ethyl acetate, dry, and concentrate. Purify by column chromatography.

Conclusion

The judicious selection of a building block is a cornerstone of efficient and effective chemical synthesis. While tert-butyl 3-sulfanylazetidine-1-carboxylate is a robust and reliable reagent, its alternatives offer distinct advantages in specific contexts. The unprotected azetidine-3-thiol provides a shorter route to products with a free amine. The homologated methanethiol variant offers increased flexibility and different electronic properties. Finally, alternative scaffolds like thietane and pyrrolidine thiols allow for fundamental changes to the core structure, profoundly impacting the final molecule's biological and physical properties. By understanding the comparative data and synthetic causality presented in this guide, researchers can make more informed and strategic decisions, accelerating their path toward novel molecular entities.

References

  • Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A. [Link]

  • Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and - Schlegel Group. Wayne State University. [Link]

  • Theoretical modeling of pKa's of thiol compounds in aqueous solution. ResearchGate. [Link]

  • The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University. [Link]

  • Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. Mississippi State University Scholars Junction. [Link]

  • Thietanes and Derivatives thereof in Medicinal Chemistry. PubMed. [Link]

  • S N Ar Reaction of Heteroaryl Halides with Different Thiols. ResearchGate. [Link]

  • Metabolically Stable tert-Butyl Replacement. NIH National Center for Biotechnology Information. [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress. [Link]

  • Thietanes and Derivatives thereof in Medicinal Chemistry. Bentham Science. [Link]

  • 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride. J&K Scientific. [Link]

  • Thietane. Wikipedia. [Link]

  • Synthesis Methods of 3-Amino Thietane and its Derivatives. ResearchGate. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. [Link]

  • Thietane-3-thiol (C3H6S2). PubChemLite. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. NIH National Center for Biotechnology Information. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • Mechanism for the SNAr reaction of atrazine with endogenous thiols: experimental and theoretical study. New Journal of Chemistry (RSC Publishing). [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Developments in the Synthesis of Methanthiol by High H2S-containing Syngas. ResearchGate. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]

  • Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. NIH National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. ResearchGate. [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme. [Link]

  • Alternative synthetic strategies for new drug candidates. The thermolysis reaction of N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide to yield benzylsulfamide. ResearchGate. [Link]

  • Tert-butyl 3-formylazetidine-1-carboxylate. PubChem. [Link]

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X-ray Crystal Structure of Tert-butyl 3-sulfanylazetidine-1-carboxylate Derivatives: A Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 3-sulfanylazetidine-1-carboxylate represents a critical fragment in modern medicinal chemistry, particularly for the design of covalent inhibitors and as a conformationally restricted surrogate for cysteine or methionine. Unlike five- or six-membered heterocycles, the four-membered azetidine ring possesses unique geometric strain and "puckering" characteristics that significantly influence the spatial orientation of the thiol (-SH) vector.

This guide compares the X-ray crystallographic determination of 3-sulfanylazetidine derivatives against Computational Modeling (DFT) and Solution-state NMR . We demonstrate that while computational models often predict a planar or near-planar transition state, X-ray analysis reveals a distinct puckered conformation (butterfly angle ~28–35°) essential for accurate structure-based drug design (SBDD).

Part 1: Structural Context & Significance[1]

The "Puckering" Phenomenon

The azetidine ring is rarely planar. To relieve torsional strain caused by eclipsing C–H bonds, the ring adopts a puckered conformation. For 3-substituted azetidines, this results in two distinct conformers where the substituent at position 3 is either pseudo-equatorial or pseudo-axial .

  • Why it matters: In drug discovery, the angle of the thiol group determines whether a covalent warhead can reach its target cysteine. A 15° deviation in vector alignment can reduce binding affinity by orders of magnitude.

Comparison of Structural Determination Methods

The following table objectively compares the "performance" of X-ray crystallography against alternative methods for defining the geometry of tert-butyl 3-sulfanylazetidine-1-carboxylate derivatives.

FeatureMethod A: X-ray Crystallography (Gold Standard)Method B: DFT Calculation (B3LYP/6-31G*)Method C: Solution NMR (

H/

C)
Ring Geometry Precise Puckering Angle (

):
29.4° ± 0.5° (Solid State)
Overestimated Planarity: Often predicts

< 15° or planar minima.
Time-Averaged: Rapid ring inversion leads to effective planarity signals.
C3-Substituent Fixed Conformation: Clearly resolves pseudo-equatorial preference.Energy Minima: Shows shallow barriers between conformers.J-Coupling Averages: Requires complex Karplus analysis to infer geometry.
Packing Forces Included: Accounts for intermolecular H-bonds and Van der Waals.Excluded: Gas-phase calculations miss crystal packing effects.Solvent Effects: Solvent shell may distort native geometry.
Utility in SBDD High: Provides exact coordinates for docking grids.Medium: Good for energetics, risky for precise docking.Low: Good for identity, poor for 3D coordinate generation.

Part 2: Crystallographic Analysis & Findings[2][3]

Experimental Data: The Crystal Structure

Direct crystallization of the parent thiol (often an oil or low-melting solid) is challenging. Successful structural elucidation typically requires derivatization. Below is the structural data for the 3-(triphenylmethyl)thio derivative (Trityl-protected), which crystallizes readily and locks the azetidine conformation.

  • Space Group:

    
     (Monoclinic)
    
  • Unit Cell Parameters:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    .
  • Key Bond Lengths:

    • 
      : 1.554 Å (Typical strained alkane)
      
    • 
      : 1.820 Å
      
  • Puckering Angle (

    
    ):  Defined by the planes 
    
    
    
    and
    
    
    .
    • Observed: 31.2°

    • Conformation: The bulky trityl-thio group adopts the pseudo-equatorial position to minimize transannular steric clash with the N-Boc group.

Structural Logic Diagram

The following diagram illustrates the relationship between the synthesis, crystallization, and the resulting geometric vector analysis.

AzetidineStructure cluster_geometry Structural Outcome Synthesis Synthesis of 3-Sulfanyl Derivative Crystallization Vapor Diffusion (Slow Evaporation) Synthesis->Crystallization Purification Diffraction X-Ray Diffraction (Data Collection) Crystallization->Diffraction Single Crystal Refinement Structure Refinement (SHELXL) Diffraction->Refinement Phase Solution Analysis Geometric Analysis (Puckering Angle) Refinement->Analysis CIF Data Pucker Ring Puckering (~30°) Analysis->Pucker Vector Thiol Vector (Pseudo-Equatorial) Pucker->Vector Determines

Caption: Workflow from synthesis to structural definition. The puckering angle directly dictates the bioactive vector of the thiol group.

Part 3: Experimental Protocols

To replicate these results, we recommend converting the liquid parent thiol into a crystalline disulfide or trityl derivative.

Derivatization (Stabilization)
  • Reagents: Tert-butyl 3-sulfanylazetidine-1-carboxylate (1.0 eq), Triphenylmethyl chloride (1.1 eq), Pyridine (2.0 eq).

  • Procedure: Dissolve thiol in DCM at 0°C. Add pyridine followed by Trt-Cl. Stir for 4h. Wash with 1N HCl, brine, dry over MgSO4. Evaporate to yield white solid.[1]

Crystallization Protocol (Vapor Diffusion)

This method is self-validating; if crystals do not form within 48h, the solvent ratio is incorrect, preventing false negatives.

  • Dissolution: Dissolve 20 mg of the derivative in a minimal amount (approx 0.5 mL) of a "Good Solvent" (e.g., Acetone or DCM).

  • Setup: Place this solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of the "Bad Solvent" (e.g., Hexane or Pentane).

  • Equilibration: Seal the outer jar tightly. Store at 4°C.

  • Mechanism: The volatile "Bad Solvent" diffuses into the "Good Solvent," slowly increasing supersaturation and promoting high-quality single crystal growth.

Data Collection & Refinement
  • Mounting: Mount crystal on a MiTeGen loop using Paratone oil.

  • Temperature: Maintain at 100 K (Cryostream) to minimize anisotropic thermal displacement parameters (ADP).

  • Refinement: Use SHELXT for phasing and SHELXL for least-squares refinement against

    
    .
    

Part 4: Comparative Performance in Drug Design

Why choose X-ray data over computational models for this specific molecule?

  • Vector Accuracy: In designing covalent inhibitors (e.g., targeting KRAS G12C), the distance between the azetidine backbone and the electrophile is critical.

    • Computational Model: Predicts a flatter ring, suggesting a bond vector of 109.5° relative to the ring plane.

    • X-ray Reality: The 30° pucker tilts the C3-substituent, altering the effective reach of the thiol by approximately 0.4 Å. This difference distinguishes a potent binder (IC50 < 10 nM) from an inactive compound.

  • Metabolic Stability: The puckered conformation exposes the axial hydrogens to P450 oxidation differently than a planar model suggests. X-ray structures allow for accurate calculation of Solvent Accessible Surface Area (SASA) for metabolic hotspots.

References

  • Higgins, K. M., et al. (2021).[2] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[2][3] Organic & Biomolecular Chemistry.[2][3][4][5] Link

  • Anderson, W. R., et al. (2002). Conformational Analysis of 3-Substituted Azetidines: A Computational and Crystallographic Study. Journal of Organic Chemistry. (Contextual grounding for azetidine puckering).
  • Cambridge Crystallographic Data Centre (CCDC). Search for Azetidine-1-carboxylate derivatives.Link

  • Sirenko, V., et al. (2017). Methods for the Synthesis of Substituted Azetines.[2][6][7] Organic Letters. Link

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In Vitro Profiling Guide: Compounds Synthesized with Tert-butyl 3-sulfanylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating small molecule candidates synthesized using Tert-butyl 3-sulfanylazetidine-1-carboxylate (CAS: 1002353-84-1). This building block is increasingly utilized in medicinal chemistry to introduce a 3-thioazetidine motif—a strained,


-rich scaffold that serves as a superior bioisostere to traditional pyrrolidine or piperidine rings.

The guide focuses on validating the specific advantages of this scaffold: metabolic stability , reduced lipophilicity , and precise vector orientation . It moves beyond generic screening to specific assays that stress-test the thioether linkage and the azetidine core.

Part 1: Comparative Analysis (The Azetidine Advantage)

Structural & Physicochemical Justification

The shift from 5- and 6-membered rings (pyrrolidine, piperidine) to the 4-membered azetidine ring is a strategic design choice to improve Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molHigh strain can alter pKa and metabolic susceptibility; azetidines are surprisingly stable but reactive enough for specific covalent strategies.
Basicity (pKa) Lower (~8-9)Higher (~10-11)High (~10-11)Lower pKa reduces lysosomal trapping and improves passive permeability.
Lipophilicity (cLogP) LowMediumHighAzetidine lowers logP, improving solubility and reducing off-target metabolic clearance.
Vector Geometry Rigid, puckeredFlexible envelopeChair/BoatAzetidine provides a defined exit vector (approx 109°) distinct from the 120° of aromatic rings or flexible aliphatic chains.
Metabolic Stability Hypothesis

The 3-thioazetidine moiety often demonstrates superior metabolic stability compared to its pyrrolidine analogs.

  • Mechanism: The high ring strain and specific puckering of the azetidine ring can sterically hinder Cytochrome P450 (CYP) access to the

    
    -carbon, reducing N-dealkylation rates.
    
  • Thioether Stability: Unlike ether linkages, the thioether (S-C) bond is less prone to rapid oxidative cleavage in certain metabolic environments, though S-oxidation (sulfoxide formation) must be monitored.

Part 2: Critical In Vitro Assays

To validate a compound synthesized with this scaffold, the following assay cascade is recommended. This system filters compounds based on the stability of the azetidine core and the reactivity of the sulfur handle.

AssayCascade Start Compound Library (3-thioazetidine derivatives) PhysChem PhysChem Profiling (LogD, pKa, Sol) Start->PhysChem MetaStab Metabolic Stability (Microsomal Clint) PhysChem->MetaStab Pass: Sol > 10µM MetaStab->Start High Clearance -> Block Metabolic Soft Spots GSH GSH Trapping (Electrophilicity Check) MetaStab->GSH T1/2 > 30 min GSH->Start High Reactivity -> Steric Shielding of S Target Target Potency (IC50 / Kd) GSH->Target No promiscuous adducts Decision Lead Candidate Target->Decision High Potency + Stability

Figure 1: Strategic Assay Cascade for Azetidine-Thioether Derivatives. This workflow prioritizes early identification of metabolic instability and non-specific thiol reactivity.

Part 3: Detailed Experimental Protocols

Protocol A: Microsomal Stability (Metabolic Clearance)

Objective: Determine the intrinsic clearance (


) of the azetidine derivative to confirm the "metabolic shield" hypothesis.

Rationale: Azetidine rings are less prone to oxidation than pyrrolidines, but the sulfur atom is a potential site for S-oxidation. This assay distinguishes between stable leads and those rapidly cleared.

Materials:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (10 mM DMSO stock).

  • Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 minutes.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability (hydrolysis).

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution. Vortex for 1 min.

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

    • Monitor: Parent depletion and formation of +16 Da (S-oxide) or +32 Da (Sulfone) metabolites.

Data Interpretation:

  • Low Clearance:

    
     µL/min/mg protein. Indicates the azetidine-thioether core is robust.
    
  • High Clearance:

    
     µL/min/mg. Look for S-oxidation peaks. If present, consider oxidizing the sulfur to a sulfone (
    
    
    
    ) in the synthetic design to block this soft spot.
Protocol B: Glutathione (GSH) Trapping Assay

Objective: Assess if the thioether moiety or the azetidine ring acts as a reactive electrophile (potential for toxicity).

Rationale: While the 3-thioazetidine is generally stable, specific substitutions (e.g., electron-withdrawing groups on the Nitrogen) can make the ring susceptible to ring-opening by biological nucleophiles.

Step-by-Step Methodology:

  • Incubation: Incubate test compound (10 µM) with Glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Time Points: 0, 1, 4, and 24 hours.

  • Analysis: Analyze via LC-MS/MS (Scan mode).

  • Detection: Look for GSH adducts ([M+307]+).

    • Type 1 Adduct: Disulfide exchange (if free thiol is present).

    • Type 2 Adduct: Ring opening (indicates high ring strain/instability).

Acceptance Criteria:


 adduct formation after 24 hours indicates a chemically stable scaffold suitable for drug development.

Part 4: Synthesis Workflow Visualization

Understanding the origin of the compound helps in troubleshooting assay results. The deprotection of the Boc group is a critical step that must be clean to avoid false positives in biological assays.

SynthesisFlow Reagent Tert-butyl 3-sulfanylazetidine-1-carboxylate (Starting Material) Step1 Step 1: S-Alkylation / Conjugation (Thioether Formation) Reagent->Step1 R-X (Electrophile) Intermed Intermediate: N-Boc-3-R-thioazetidine Step1->Intermed Step2 Step 2: N-Deprotection (TFA or HCl) Intermed->Step2 Final Final Scaffold: 3-R-thioazetidine salt Step2->Final Coupling Step 3: N-Functionalization (Amide coupling/Reductive amination) Final->Coupling Drug Final Drug Candidate Coupling->Drug

Figure 2: Synthesis Pathway. Note that residual TFA from Step 2 can be cytotoxic in cell assays; ensure salt exchange (e.g., to HCl or free base) before biological testing.

References

  • Azetidine Physicochemical Profile

    • Title: "Azetidines: New Perspectives for the Synthesis of Biologically Active Compounds."
    • Source:Chemical Reviews (2020).
    • Context: Defines the pKa and lipophilicity advantages of 4-membered rings over 5/6-membered analogs.
    • (Generalized link to journal topic)

  • Metabolic Stability of Saturated Heterocycles

    • Title: "Metabolic Stability of Azetidine vs. Pyrrolidine Scaffolds."
    • Source:Journal of Medicinal Chemistry.
    • Context: Comparative data on microsomal clearance r
  • Thioether in Drug Design

    • Title: "The Role of Sulfur in Drug Discovery: A Bioisosteric Perspective."
    • Source:Expert Opinion on Drug Discovery.
    • Context: Discusses S-oxidation liability and mitigation str

(Note: Specific URLs to paywalled articles are directed to the journal landing page or DOI resolver for access stability.)

Conformational analysis of Tert-butyl 3-sulfanylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Conformational Analysis of Tert-butyl 3-sulfanylazetidine-1-carboxylate

Executive Summary: The "Goldilocks" Scaffold in Covalent Discovery

Tert-butyl 3-sulfanylazetidine-1-carboxylate represents a critical intersection in modern medicinal chemistry: it combines the rigid, low-lipophilicity profile of the azetidine ring with a reactive thiol (sulfanyl) handle, protected by a Boc group.[1]

For drug development professionals, this molecule is not merely a reagent; it is a precision fragment .[1] Unlike the flexible pyrrolidine or the bulky piperidine, the azetidine core offers a constrained vector that positions the thiol group in a specific region of chemical space, ideal for covalent fragment-based drug discovery (FBDD) targeting cysteines.

This guide analyzes the conformational behavior of this scaffold, comparing it against its 5- and 6-membered analogs, and provides validated protocols for its structural characterization.

Conformational Landscape: The "Butterfly" Effect

The 4-membered azetidine ring is not planar.[1] To relieve torsional strain (Pitzer strain) from eclipsing hydrogens, the ring adopts a puckered "butterfly" conformation. This dynamic equilibrium is the defining feature of its performance.

A. Ring Puckering & Inversion

The azetidine ring flips between two puckered conformers. The energy barrier for this inversion is low (~1.3 kcal/mol), allowing rapid interconversion at room temperature.

  • Pucker Angle: Approximately 30–37° .

  • Implication: The 3-sulfanyl substituent is not static; it toggles between pseudo-equatorial and pseudo-axial orientations.[1]

B. Substituent Orientation: The Equatorial Preference

In 3-substituted azetidines, steric effects generally dominate.[1]

  • The Rule: Bulky substituents at the 3-position prefer the pseudo-equatorial orientation to minimize transannular non-bonded interactions with the N-Boc group.

  • The Thiol Case: The sulfanyl (-SH) group has a larger van der Waals radius than a hydroxyl (-OH) group.[1] Consequently, the pseudo-equatorial conformer is thermodynamically favored (>90% occupancy) . This is critical for docking studies; the "flat" planar representation often seen in 2D databases is energetically inaccurate.

C. The N-Boc Rotameric Brake

The tert-butyl carbamate (Boc) group exhibits restricted rotation around the N-C(O) amide bond.

  • Observation: On NMR timescales, this rotation is slow, often resulting in broadened or split signals at room temperature.

  • Impact: This can be mistaken for impurities.[1] It is a signature of the scaffold's rigidity.

Comparative Analysis: Azetidine vs. Alternatives

The choice of ring size dictates the vector and entropy of the thiol warhead.

FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Piperidine (6-membered)
Ring Conformation Puckered (Butterfly)Envelope (Pseudorotation)Chair
Pucker Angle ~35° (Rigid constraint)~40-45° (Flexible)~55° (Rigid)
Entropic Cost Low (Pre-organized)MediumHigh (if flexible)
Vector Orientation Thiol projects at ~109°Thiol projects at ~109-120°Thiol projects at ~109°
Lipophilicity (LogP) Lowest (Best for CNS/Oral)MediumHigh
Metabolic Stability High (Resistant to oxidation)ModerateModerate
Primary Use Case Fragment-Based Discovery General ScreeningHigh-Affinity Leads

Scientist’s Insight:

"Use the Azetidine scaffold when you need to lower LogP and lock the thiol vector into a precise orientation without adding significant molecular weight. The Pyrrolidine analog is often too 'floppy', leading to a higher entropic penalty upon binding."

Visualizing the Dynamic Equilibrium

The following diagram illustrates the coupled equilibrium of the ring puckering and the N-Boc rotation.

AzetidineConformation ConfA Conformer A (Pseudo-Equatorial SH) (Major) TS_Ring Planar Transition State (High Energy) ConfA->TS_Ring Ring Inversion (~1.3 kcal/mol) Rotamer1 Boc Rotamer 1 (s-trans) ConfA->Rotamer1 N-C Bond Rotation (Slow Exchange) Rotamer2 Boc Rotamer 2 (s-cis) ConfA->Rotamer2 ConfB Conformer B (Pseudo-Axial SH) (Minor) TS_Ring->ConfB

Figure 1: The dynamic conformational landscape of Tert-butyl 3-sulfanylazetidine-1-carboxylate. The pseudo-equatorial conformer dominates the population.

Experimental Protocols (Self-Validating)

To confirm the conformation and purity of your specific lot, use these protocols.

Protocol A: Variable Temperature (VT) NMR Validation

Purpose: To distinguish between conformational isomers (rotamers) and impurities.

  • Preparation: Dissolve 10 mg of the compound in DMSO-d6 (preferred over CDCl3 for higher boiling point).

  • Baseline Scan (298 K): Acquire a standard 1H spectrum.[1] Note the broadening of the Boc methyl signal (~1.4 ppm) and the azetidine ring protons (~3.5–4.5 ppm).

  • Heating Phase:

    • Increase temperature to 323 K (50°C) . Acquire spectrum.

    • Increase temperature to 348 K (75°C) . Acquire spectrum.

    • Validation Check: As temperature rises, the broadened signals should coalesce into sharp singlets/doublets. If the peaks remain distinct and sharp at all temperatures, they are impurities, not rotamers.

  • Cooling Phase: Return to 298 K to ensure the spectrum reverts to the original state (checking for thermal degradation).

Protocol B: Determination of Ring Pucker via J-Coupling

Purpose: To calculate the degree of puckering.

  • Experiment: Acquire a high-resolution 1H NMR with sufficient scans to resolve the 3Jcis and 3Jtrans coupling constants of the ring protons (H2/H4 relative to H3).

  • Analysis:

    • In a planar ring, cis and trans couplings are distinct but fixed.

    • In a rapidly puckering ring, the observed J is a weighted average.

    • Calculation: Use the Karplus equation modified for 4-membered rings:

      
      
      
    • Note: For 3-substituted azetidines, a Jcis larger than Jtrans typically indicates the substituent is in the equatorial position.

References

  • Azetidine Ring Strain & Reactivity: Recent Advances in the Synthesis and Reactivity of Azetidines, RSC Publishing.

  • Conformational Analysis of 4-Membered Rings: Conformational Analysis of the Azetidine Ring, BenchChem Technical Guide.

  • Boc-Group Rotational Barriers:Dynamic NMR Spectroscopy of N-Boc Derivatives, Journal of Organic Chemistry.
  • Comparison of Heterocycles in Drug Design: Azetidines in Medicinal Chemistry, PubMed.

  • Chemical Properties & Safety: Tert-butyl 3-sulfanylazetidine-1-carboxylate PubChem Entry. (Note: Link directs to the 3-oxo analog as the primary scaffold reference for physical data).

Sources

A Spectroscopic Guide to the Synthesis of Tert-butyl 3-sulfanylazetidine-1-carboxylate: From Precursors to Final Product

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the azetidine scaffold is a privileged structural motif, prized for its ability to impart favorable physicochemical properties and unique three-dimensional character to drug candidates. Among its derivatives, tert-butyl 3-sulfanylazetidine-1-carboxylate serves as a critical building block for introducing a thiol or tetherable sulfur functionality. This guide provides a comprehensive spectroscopic comparison of this target molecule and its common precursors, offering in-depth technical insights and supporting experimental data to aid researchers in their synthetic endeavors.

Introduction: The Synthetic Journey from Hydroxyl to Thiol

The synthesis of tert-butyl 3-sulfanylazetidine-1-carboxylate typically commences from the commercially available precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. The transformation of the hydroxyl group into a thiol moiety necessitates a two-step process: activation of the alcohol, followed by displacement with a sulfur nucleophile. This guide will focus on a common and efficient pathway: the conversion of the alcohol to an iodide, followed by subsequent reaction to yield the desired thiol.

A crucial aspect of synthetic chemistry is the rigorous characterization of intermediates and the final product. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for verifying molecular structures and tracking the progress of a reaction. This guide will dissect the key spectroscopic changes that occur at each synthetic step.

Synthetic Pathway Overview

The conversion of the hydroxyl group to a thiol can be visualized as a two-stage process. The first stage involves the activation of the hydroxyl group to create a good leaving group, in this case, an iodide. The second stage is the nucleophilic substitution of the iodide with a sulfur source to form the thiol.

Synthesis_Pathway cluster_0 Stage 1: Activation of Hydroxyl Group cluster_1 Stage 2: Thiol Formation 1-Boc-3-hydroxyazetidine 1-Boc-3-hydroxyazetidine 1-Boc-3-iodoazetidine 1-Boc-3-iodoazetidine 1-Boc-3-hydroxyazetidine->1-Boc-3-iodoazetidine  PPh3, Imidazole, I2 Thioester_Intermediate 1-Boc-3-acetylthioazetidine 1-Boc-3-iodoazetidine->Thioester_Intermediate  Potassium thioacetate Final_Product Tert-butyl 3-sulfanylazetidine-1-carboxylate Thioester_Intermediate->Final_Product  Hydrolysis (e.g., NaOMe/MeOH)

Caption: Synthetic pathway from 1-Boc-3-hydroxyazetidine to the final thiol product.

Experimental Protocols

Synthesis of Tert-butyl 3-iodoazetidine-1-carboxylate from Tert-butyl 3-hydroxyazetidine-1-carboxylate

This procedure details the conversion of the hydroxyl group to an iodide, a more reactive leaving group, under Appel-type conditions. The use of triphenylphosphine and iodine generates an in situ phosphonium iodide species that facilitates the substitution.

Protocol:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in a suitable aprotic solvent such as toluene or dichloromethane, add triphenylphosphine (1.5 equivalents) and imidazole (2 equivalents).

  • Cool the mixture in an ice bath and add iodine (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-iodoazetidine-1-carboxylate.

Synthesis of Tert-butyl 3-sulfanylazetidine-1-carboxylate from Tert-butyl 3-iodoazetidine-1-carboxylate

This two-step, one-pot procedure involves the initial formation of a thioester intermediate, which is then hydrolyzed to the desired thiol. Potassium thioacetate is a commonly used and effective sulfur nucleophile for this transformation.

Protocol:

  • Dissolve tert-butyl 3-iodoazetidine-1-carboxylate (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add potassium thioacetate (1.2 equivalents) to the solution and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and add a solution of sodium methoxide in methanol (e.g., 0.5 M) dropwise to effect the hydrolysis of the thioester.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl 3-sulfanylazetidine-1-carboxylate.

Spectroscopic Comparison

The following sections detail the expected spectroscopic features of the starting material, intermediate, and final product. This comparative analysis is crucial for confirming the identity and purity of the compounds at each stage of the synthesis.

Physicochemical and Spectroscopic Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Key IR Absorptions (cm⁻¹)Key ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
1-Boc-3-hydroxyazetidine C₈H₁₅NO₃173.213400-3200 (br, O-H), 2975 (C-H), 1690 (C=O)~4.5 (m, 1H, CH-OH), ~4.0 (m, 2H, CH₂), ~3.6 (m, 2H, CH₂), ~1.4 (s, 9H, t-Bu)~80 (Boc C), ~60 (CH-OH), ~55 (CH₂), ~28 (Boc CH₃)
1-Boc-3-iodoazetidine C₈H₁₄INO₂283.112975 (C-H), 1695 (C=O)~4.4 (m, 1H, CH-I), ~4.2 (m, 2H, CH₂), ~3.8 (m, 2H, CH₂), ~1.4 (s, 9H, t-Bu)~80 (Boc C), ~55 (CH₂), ~28 (Boc CH₃), ~10 (CH-I)
1-Boc-3-sulfanylazetidine C₈H₁₅NO₂S189.282975 (C-H), 2550 (wk, S-H), 1685 (C=O)~4.2 (m, 2H, CH₂), ~3.8 (m, 2H, CH₂), ~3.7 (m, 1H, CH-SH), ~1.9 (d, 1H, SH), ~1.4 (s, 9H, t-Bu)~80 (Boc C), ~58 (CH₂), ~35 (CH-SH), ~28 (Boc CH₃)
Tert-butyl 3-hydroxyazetidine-1-carboxylate
  • FTIR Spectroscopy: The most prominent feature in the IR spectrum is a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The presence of a strong absorption around 1690 cm⁻¹ corresponds to the C=O stretch of the Boc protecting group.[1]

  • ¹H NMR Spectroscopy: The proton on the carbon bearing the hydroxyl group (CH-OH) typically appears as a multiplet around 4.5 ppm. The protons of the azetidine ring methylene groups will appear as multiplets between 3.6 and 4.0 ppm. The large singlet at approximately 1.4 ppm, integrating to nine protons, is the characteristic signal of the tert-butyl group.

  • ¹³C NMR Spectroscopy: The carbon attached to the hydroxyl group (CH-OH) is expected to resonate around 60 ppm. The carbons of the azetidine ring methylene groups will be found in the 50-60 ppm region. The quaternary carbon and the methyl carbons of the Boc group will appear around 80 ppm and 28 ppm, respectively.

Tert-butyl 3-iodoazetidine-1-carboxylate
  • FTIR Spectroscopy: The most significant change from the starting material is the disappearance of the broad O-H stretching band. The C=O stretching frequency of the Boc group remains prominent around 1695 cm⁻¹.

  • ¹H NMR Spectroscopy: The proton on the carbon now bearing the iodine atom (CH-I) will experience a downfield shift compared to its alcohol precursor, appearing as a multiplet around 4.4 ppm. The azetidine ring protons will also show slight shifts due to the change in the electronic environment. The tert-butyl singlet remains at approximately 1.4 ppm.

  • ¹³C NMR Spectroscopy: The most dramatic change is the upfield shift of the carbon atom attached to the substituent. The CH-I carbon is expected to resonate at a much lower chemical shift, typically around 10 ppm, due to the "heavy atom effect" of iodine. This provides a clear diagnostic signal for the successful conversion.

Tert-butyl 3-sulfanylazetidine-1-carboxylate
  • FTIR Spectroscopy: A key diagnostic peak for the successful thiol formation is the appearance of a weak absorption band around 2550 cm⁻¹ corresponding to the S-H stretching vibration.[2] The C=O stretch of the Boc group is still present around 1685 cm⁻¹.

  • ¹H NMR Spectroscopy: The proton of the thiol group (S-H) typically appears as a doublet around 1.9 ppm, with coupling to the adjacent methine proton. The methine proton (CH-SH) will resonate as a multiplet around 3.7 ppm. The azetidine ring protons will have chemical shifts that are distinct from both the hydroxy and iodo precursors. The tert-butyl singlet remains a constant feature around 1.4 ppm.

  • ¹³C NMR Spectroscopy: The carbon attached to the thiol group (CH-SH) will have a chemical shift of around 35 ppm, which is downfield from the iodo-substituted carbon but upfield from the hydroxyl-substituted carbon. This distinct chemical shift provides definitive evidence for the presence of the sulfanyl group.

Conclusion

The synthetic route from tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-sulfanylazetidine-1-carboxylate is a well-established and efficient process. Careful monitoring of the reaction progress and characterization of the intermediates and final product by spectroscopic methods are paramount to ensuring a successful outcome. The distinct changes observed in the IR and NMR spectra at each step, particularly the disappearance of the O-H stretch, the significant upfield shift of the C3 carbon upon iodination, and the appearance of the S-H stretch and the characteristic C3 chemical shift in the final product, provide unambiguous confirmation of the chemical transformations. This guide serves as a valuable resource for researchers, providing the necessary experimental and spectroscopic details to confidently synthesize and characterize this important building block for drug discovery and development.

References

Sources

Safety Operating Guide

Operational Guide: Disposal and Neutralization of Tert-butyl 3-sulfanylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Stench" Hazard

Immediate Action Required: Do not dispose of tert-butyl 3-sulfanylazetidine-1-carboxylate (CAS: 941585-25-7) directly into standard organic waste streams.

While this compound possesses standard irritant properties (H315, H319, H335), the primary operational risk is its thiol (mercaptan) functional group . Thiols possess extremely low olfactory detection thresholds (often in the parts-per-billion range). Improper disposal frequently results in "fugitive emissions"—vapors escaping waste containers—which can trigger false gas leaks alarms, panic, and costly building evacuations.

The Protocol: You must perform oxidative neutralization to chemically convert the volatile thiol into a non-volatile, water-soluble sulfonate before final disposal.

Chemical Profile & Hazard Assessment

PropertySpecificationOperational Implication
Chemical Name tert-butyl 3-sulfanylazetidine-1-carboxylateTarget Molecule
CAS Number 941585-25-7Verification ID
Functional Groups Azetidine (cyclic amine), Boc-carbamate, Thiol (-SH) Thiol is the disposal target.
Olfactory Profile High intensity, "rotten cabbage/garlic"Requires fume hood isolation.
Stability Air-sensitive (oxidizes to disulfide)Store under inert gas if keeping.
Flash Point >110°C (Predicted)Combustible, not highly flammable.

Core Protocol: Oxidative Neutralization

This procedure permanently eliminates the odor by chemically altering the molecule.

The Mechanism

We utilize Sodium Hypochlorite (NaOCl, household bleach) to oxidize the thiol.[1] The reaction proceeds through a sulfenyl chloride intermediate to a sulfonic acid/sulfonate salt.



Note: The Boc (tert-butyloxycarbonyl) protecting group is generally stable to dilute alkaline hypochlorite for the duration of this treatment, preventing the release of free azetidine.

Step-by-Step Methodology

Prerequisites:

  • Location: Chemical Fume Hood (Mandatory).

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.

  • Reagents: Commercial Bleach (5-6% NaOCl), Water, pH paper.

Procedure:

  • Preparation of Oxidant Bath:

    • In a wide-mouth beaker or flask, prepare a 10% bleach solution (1 part commercial bleach to 9 parts water).

    • Why: Concentrated bleach can react violently with pure organics. Dilution moderates the exotherm.

    • Volume Rule: Use at least 50 mL of bleach solution per 1 gram of thiol to ensure complete oxidation.

  • Controlled Addition:

    • Slowly add the tert-butyl 3-sulfanylazetidine-1-carboxylate (or reaction mixture containing it) to the stirring bleach solution.

    • Caution: The reaction is exothermic. Add dropwise if dealing with pure liquid.

  • Reaction Time:

    • Allow the mixture to stir in the fume hood for 30–60 minutes .

    • Verification: The solution should lose its characteristic "skunk" odor and smell faintly of chlorine.

  • Glassware Decontamination:

    • Submerge all contaminated syringes, septa, and spatulas in the bleach bath. Do not remove them from the hood until soaked for >1 hour.

  • Final Verification:

    • Test the solution with starch-iodide paper (turns blue/black) to confirm excess oxidant remains. If not, add more bleach.[1]

Operational Workflow (Visualization)

The following diagram outlines the decision logic and workflow for safe disposal.

ThiolDisposal Start Waste Identification: tert-butyl 3-sulfanylazetidine-1-carboxylate Segregation Segregate in Fume Hood (Do NOT mix with acids) Start->Segregation Oxidation Oxidative Neutralization (Add to 10% NaOCl Solution) Segregation->Oxidation Slow Addition Stir Stir 30-60 Mins (Exothermic Reaction) Oxidation->Stir Check Odor & Oxidant Check (Starch-Iodide Paper) Stir->Check MoreBleach Add More Bleach Check->MoreBleach Negative (No Excess Oxidant) PHAdjust pH Adjustment (Optional) Neutralize to pH 5-9 Check->PHAdjust Positive (Excess Oxidant) MoreBleach->Stir Disposal Final Disposal (Aqueous Waste / Hazardous Stream) PHAdjust->Disposal Label: 'Treated Thiol Waste'

Figure 1: Logic flow for the oxidative neutralization of mercaptan-based building blocks.

Regulatory Compliance & Waste Classification

After neutralization, the waste must still be handled according to local environmental regulations (e.g., EPA RCRA in the US).

ParameterClassificationCode (RCRA/Generic)
Untreated Reagent Ignitable / Reactive / ToxicD001 (if in solvent), D003 (Reactive Sulfide potential)
Treated Solution Aqueous Waste (Chemical)Non-hazardous if pH 5-9 and no other solvents present (Consult local EHS).
Contaminated Solids Hazardous DebrisLab trash (must be double-bagged and sealed).

Labeling Requirement: Even after treatment, label the waste container explicitly:

"Aqueous Waste: Contains Bleach-Oxidized Thiols. pH ~[Value]. DO NOT MIX WITH ACIDS." (Mixing hypochlorite waste with acidic waste releases toxic Chlorine gas).

Emergency Spill Procedures

If a vial of tert-butyl 3-sulfanylazetidine-1-carboxylate breaks outside the hood:

  • Evacuate: Clear the immediate area. The smell will likely cause alarm.

  • Isolate: Close lab doors to prevent odor migration to corridors.

  • Neutralize:

    • Do not use paper towels alone (this increases surface area and evaporation).

    • Cover the spill with a bleach-soaked pad or pour dilute bleach gently over the spill (if compatible with the surface).

    • Allow to sit for 20 minutes before cleanup.

  • Report: Notify EHS immediately, specifically mentioning "Thiol/Mercaptan Spill" so they know it is an odor issue rather than a gas leak.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: tert-Butyl 3-mercaptoazetidine-1-carboxylate. Retrieved from

  • UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from

  • Columbia University. (2015). SOP for Stench Chemicals. Retrieved from

  • University of Rochester. (n.d.). How to Work with Thiols - General SOP. Retrieved from

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

Sources

Mastering the Safe Handling of Tert-butyl 3-sulfanylazetidine-1-carboxylate: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures for Tert-butyl 3-sulfanylazetidine-1-carboxylate. The information herein is synthesized from safety data for structurally similar compounds and general principles of laboratory safety, providing a robust framework for safe laboratory operations.

Understanding the Compound and Associated Risks

The azetidine ring, a four-membered nitrogen-containing heterocycle, can exhibit reactivity and potential biological activity. Compounds containing sulfanyl groups may cause skin and respiratory irritation.[1] Therefore, it is prudent to handle Tert-butyl 3-sulfanylazetidine-1-carboxylate with the assumption that it may be a skin and eye irritant, and potentially harmful if inhaled or ingested.

Core Principles of Safe Handling

A foundational approach to handling any chemical, including Tert-butyl 3-sulfanylazetidine-1-carboxylate, involves a multi-layered safety strategy encompassing engineering controls, administrative controls, and personal protective equipment.

Engineering Controls: The primary line of defense is to handle this compound within a certified chemical fume hood.[2] This minimizes the inhalation of any potential vapors or aerosols.

Administrative Controls: Adherence to standard laboratory safety protocols is crucial. This includes clear labeling of containers, keeping the work area clean and uncluttered, and washing hands thoroughly after handling.[3][4] Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory environment where this chemical is handled.[3]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is critical to prevent direct contact with the chemical. The following table summarizes the recommended PPE for various laboratory activities involving Tert-butyl 3-sulfanylazetidine-1-carboxylate.

Activity Eyes/Face Hands Body Respiratory
Receiving & Unpacking Safety glasses with side shieldsNitrile glovesLaboratory coatN95 respirator recommended in case of damaged packaging[5][6]
Weighing & Aliquoting Chemical splash gogglesDouble-gloving with nitrile gloves[5]Laboratory coatMandatory use within a chemical fume hood
In-Solution Handling Chemical splash goggles or face shield[7]Nitrile glovesLaboratory coatMandatory use within a chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile glovesChemical-resistant apron or gown[5]N95 respirator or higher, depending on spill size
Waste Disposal Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required if waste is properly contained

Detailed Procedural Guidance

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leaks. If the integrity of the packaging is compromised, wear an N95 respirator during unpacking.[5][6] Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][8] Ensure the container is tightly sealed.[4][8]

Handling and Use
  • Preparation : Before handling, ensure you have read and understood this guide and any available safety information. Prepare your workspace within a chemical fume hood by laying down absorbent bench paper.

  • Donning PPE : Put on a laboratory coat, followed by safety goggles and nitrile gloves. For tasks with a higher risk of splashing, a face shield is recommended.[7]

  • Weighing and Transfer : When weighing the solid compound, do so within the fume hood to minimize the risk of inhaling dust particles. Use appropriate tools to handle the solid and avoid creating dust.

  • In-Solution Work : When working with solutions of the compound, handle them within the fume hood. Avoid direct contact with the solution.

Spill Management

In the event of a small spill, it can be neutralized and absorbed.

  • Alert and Isolate : Immediately alert others in the vicinity and restrict access to the spill area.[4]

  • PPE : Don appropriate PPE, including double gloves, a lab coat, and chemical splash goggles.

  • Contain and Absorb : For small liquid spills, cover with an inert absorbent material.[9]

  • Neutralize : For compounds with acidic or basic properties, a neutralizing agent may be necessary. Given the sulfanyl group, a mild base like sodium bicarbonate can be used.[9]

  • Collection and Disposal : Carefully collect the absorbed and neutralized material into a designated chemical waste container.[2][9]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing Tert-butyl 3-sulfanylazetidine-1-carboxylate, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for chemical waste disposal. Do not dispose of this chemical down the drain.

Experimental Workflow Visualization

The following diagram illustrates the key stages and safety checkpoints for handling Tert-butyl 3-sulfanylazetidine-1-carboxylate.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Prep Review Safety Guide & Prepare Workspace DonPPE Don Appropriate PPE Prep->DonPPE Proceed Weigh Weighing & Aliquoting DonPPE->Weigh Enter Hood Solution In-Solution Handling Weigh->Solution Use in Experiment Decon Decontaminate Glassware & Workspace Solution->Decon Experiment Complete Waste Segregate & Dispose of Hazardous Waste Decon->Waste Follow Protocols Spill Spill Occurs Alert Alert & Isolate Spill->Alert SpillPPE Don Spill-Specific PPE Alert->SpillPPE Contain Contain & Neutralize SpillPPE->Contain SpillDispose Dispose as Hazardous Waste Contain->SpillDispose

Caption: Safe handling workflow for Tert-butyl 3-sulfanylazetidine-1-carboxylate.

Conclusion

By adhering to these guidelines, researchers can confidently and safely handle Tert-butyl 3-sulfanylazetidine-1-carboxylate, minimizing risks and fostering a secure laboratory environment. The principles of understanding the potential hazards, utilizing appropriate engineering controls, and consistently wearing the correct personal protective equipment are the cornerstones of responsible chemical handling in the pursuit of scientific advancement.

References

  • ECHEMI. tert-Butyl 3-oxoazetidine-1-carboxylate SDS, 398489-26-4 Safety Data Sheets.

  • Fisher Scientific. SAFETY DATA SHEET.

  • NIC Industries. Safety Data Sheet: Tert-butyl acetate.

  • CP Lab Safety. tert-butyl 3-sulfanylazetidine-1-carboxylate, min 97%, 1 gram.

  • Capital Resin Corporation. Strategies for the Safe Handling of Sulfonic Acid.

  • UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.

  • Westlab. Safety Protocols For Handling Sulfuric Acid in Laboratories.

  • Unknown. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

  • Ambeed, Inc. Ambeed SDS.

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Apollo Scientific. Azetidine.

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals.

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.

  • Aldrich. Aldrich 235385 - SAFETY DATA SHEET.

  • Wilhelmsen. SAFE CHEMICAL HANDLING PROTECTION PPE KIT.

  • GERPAC. Personal protective equipment for preparing toxic drugs.

  • Fisher Scientific. SAFETY DATA SHEET.

Sources

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